molecular formula C9H9F2NO2 B1390386 4-Ethoxy-3,5-difluorobenzamide CAS No. 1017779-23-5

4-Ethoxy-3,5-difluorobenzamide

Cat. No.: B1390386
CAS No.: 1017779-23-5
M. Wt: 201.17 g/mol
InChI Key: HJUVRXABDGGYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3,5-difluorobenzamide is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUVRXABDGGYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306182
Record name 4-Ethoxy-3,5-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-23-5
Record name 4-Ethoxy-3,5-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethoxy-3,5-difluorobenzamide CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzamide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nomenclature, Structure, and Identification

  • Systematic Name: this compound

  • Molecular Formula: C₉H₉F₂NO₂

  • Structure:

  • CAS Number: Not assigned.

  • Key Precursor CAS Number: The direct precursor, 4-Ethoxy-3,5-difluorobenzoic acid, has the CAS number 1017779-19-9 .[1]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Weight 201.17 g/mol
Melting Point > 150 °C
Boiling Point > 300 °C (decomposes)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.
Appearance White to off-white crystalline solid.

Synthesis of this compound

The synthesis of this compound can be readily achieved from its corresponding carboxylic acid, 4-Ethoxy-3,5-difluorobenzoic acid. A common and efficient method involves the activation of the carboxylic acid followed by amidation.

Proposed Synthetic Pathway

Synthesis_of_this compound reactant1 4-Ethoxy-3,5-difluorobenzoic acid intermediate 4-Ethoxy-3,5-difluorobenzoyl chloride (in situ) reactant1->intermediate Activation reactant2 SOCl₂ or (COCl)₂ reactant2->intermediate reactant3 Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) product This compound reactant3->product intermediate->product Amidation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the conversion of 4-Ethoxy-3,5-difluorobenzoic acid to this compound via an acyl chloride intermediate.

Materials:

  • 4-Ethoxy-3,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation:

    • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Ethoxy-3,5-difluorobenzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-Ethoxy-3,5-difluorobenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add concentrated ammonium hydroxide (excess) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction with deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

¹H and ¹⁹F NMR Spectroscopy

The proton NMR spectrum of fluorinated benzamides can be complex due to proton-fluorine couplings.[2][3]

  • ¹H NMR:

    • Aromatic Protons: A singlet or a narrow triplet (due to coupling with the two equivalent fluorine atoms) is expected for the two equivalent aromatic protons (H-2 and H-6).

    • Ethoxy Protons: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

    • Amide Protons: Two broad singlets for the -NH₂ protons, which may exchange with D₂O.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms at positions 3 and 5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the carbons attached to fluorine exhibiting characteristic C-F coupling.

FT-IR Spectroscopy

The FT-IR spectrum will display characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amide)3400-3200 (two bands)
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)2980-2850
C=O Stretch (amide)~1660
C=C Stretch (aromatic)1600-1450
C-F Stretch1350-1150
C-O Stretch (ether)1250-1050
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the amide group (•NH₂) to form a stable benzoyl cation, followed by further fragmentation.[4][5]

Safety and Handling

While specific toxicity data for this compound is not available, precautions for handling benzamide derivatives should be followed.[6][7][8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First-Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Potential Applications in Drug Discovery

The incorporation of fluorine and an ethoxy group into a benzamide scaffold makes this compound an attractive candidate for screening in various drug discovery programs. Fluorinated aromatic compounds are prevalent in pharmaceuticals and agrochemicals.[10] The specific substitution pattern may confer unique biological activities.

Potential Therapeutic Targets

Benzamide derivatives have been investigated as inhibitors of a wide range of enzymes and receptors. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions with the target protein.

Hypothetical_MOA compound This compound target Target Enzyme/Receptor (e.g., Kinase, GPCR) compound->target Binds and Modulates Activity pathway Cellular Signaling Pathway target->pathway Regulates response Biological Response (e.g., Inhibition of Proliferation, Anti-inflammatory Effect) pathway->response Leads to

Caption: Hypothetical mechanism of action for this compound.

Given the structural motifs, this compound could be explored for activities including, but not limited to:

  • Enzyme Inhibition: As a potential inhibitor of kinases, polymerases, or other enzymes implicated in diseases such as cancer or viral infections.

  • Receptor Modulation: As a ligand for G-protein coupled receptors (GPCRs) or ion channels.

  • Antimicrobial Activity: As a lead compound for the development of new antibacterial or antifungal agents.

The difluoro-substitution pattern, in particular, can influence the electronic properties of the aromatic ring and the hydrogen-bonding capabilities of the amide group, potentially leading to novel and selective interactions with biological targets.

References

  • Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. The Journal of Physical Chemistry A. [Link]

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed. [Link]

  • 4-Ethoxy-3,5-difluorobenzoic acid, 97% Purity, C9H8F2O3, 10 grams. CP Lab Safety. [Link]

  • Dissociation of proton-bound complexes and proton affinity of benzamides. Journal of the American Society for Mass Spectrometry. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. ACS Publications. [Link]

  • Mass spectrum of benzamide (Scheme 2, 2b). ResearchGate. [Link]

  • FTIR and 1H NMR Spectral Study of 3-(Substituted Benzamido). Spectroscopy Letters. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Benzamide-simplified mass spectrum. ResearchGate. [Link]

  • BENZAMIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Benzamide. NIST WebBook. [Link]

Sources

Physicochemical properties of 4-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-3,5-difluorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As direct experimental data for this specific compound is not extensively published, this document establishes a predictive and methodological framework for its characterization. By leveraging data from structurally analogous compounds—including its carboxylic acid precursor and related fluorinated and ethoxylated aromatics—we offer reasoned estimations of its properties. Crucially, this guide furnishes detailed, field-proven experimental protocols for the determination of key parameters such as melting point, solubility, pKa, and lipophilicity (logP). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical approach to characterizing this and similar novel chemical entities.

Introduction and Molecular Context

This compound belongs to a class of fluorinated aromatic compounds that are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, receptor binding affinity, and membrane permeability. The presence of the ethoxy group further modulates lipophilicity and molecular conformation.

This guide addresses the critical need for a reliable physicochemical profile of this compound. Given the limited availability of direct experimental data, we will proceed by:

  • Structural Analysis: Defining the molecule and its relationship to its common synthetic precursor, 4-Ethoxy-3,5-difluorobenzoic acid.

  • Analog-Based Prediction: Utilizing empirical data from closely related molecules to forecast the properties of the target compound.

  • Methodological Empowerment: Providing detailed, step-by-step protocols for researchers to determine these properties in their own laboratories.

This dual approach ensures that while we provide the best possible predictive information, we also equip scientists with the practical tools for empirical validation.

G cluster_main This compound (Target Compound) cluster_precursor Synthetic Precursor Target This compound C₉H₉F₂NO₂ Precursor 4-Ethoxy-3,5-difluorobenzoic Acid C₉H₈F₂O₃ Precursor->Target Amidation

Caption: Synthetic relationship between the precursor acid and the target amide.

Core Molecular Properties and Analog Comparison

The fundamental molecular properties form the basis of a compound's identity. The table below summarizes these properties for this compound and its relevant structural analogs. The data for the analogs provide a critical reference point for our subsequent predictions.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₉H₉F₂NO₂201.17Not Available
4-Ethoxy-3,5-difluorobenzoic acidC₉H₈F₂O₃202.151017779-19-9
3,5-Difluorobenzoic acidC₇H₄F₂O₂158.10455-40-3[1][2]
4-Ethoxybenzoic acidC₉H₁₀O₃166.17619-86-3[3][4][5][6]

Melting Point (Mp)

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range typically signifies high purity.

Analog Data & Prediction
CompoundMelting Point (°C)
3,5-Difluorobenzoic acid121-124[2]
4-Ethoxybenzoic acid197-199[5][6]

Prediction for this compound: It is predicted that the melting point of this compound will be higher than its carboxylic acid precursor . Primary amides can form robust intermolecular hydrogen bond networks, often leading to higher melting points than the corresponding carboxylic acids, which typically form hydrogen-bonded dimers. The predicted melting point would likely be in the range of 140-160°C .

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for accurate melting point measurement using a digital melting point apparatus (e.g., Mel-Temp).[7][8]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If the solid is granular, gently crush it on a watch glass.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm is achieved.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

  • Rapid Determination (Optional): If the melting point is unknown, perform a rapid heating run to find an approximate range. Allow the block to cool significantly before the precise measurement.

  • Precise Determination: Heat the block rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and is essential for designing effective in vitro assays.[9] Poor solubility is a leading cause of failure in drug development.

Analog Data & Prediction
CompoundAqueous Solubility
4-Ethoxybenzoic acid583 mg/L at 25°C[6]
3,5-Difluorobenzoic acidData not widely available, but the presence of fluorine often decreases aqueous solubility compared to the non-fluorinated analog.

Prediction for this compound: The amide functional group is more polar than a carboxylic acid at neutral pH, which could suggest improved solubility. However, the molecule as a whole remains largely hydrophobic due to the aromatic ring, ethoxy group, and fluorine atoms. It is predicted that this compound will be sparingly soluble to poorly soluble in aqueous media at neutral pH. Its solubility is expected to be largely pH-independent across the physiological range due to the very weak basicity of the amide group.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[9][10]

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material throughout the experiment is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. To separate the saturated supernatant from the solid, either centrifuge the vials at high speed or filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve of known concentrations.

  • Calculation: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound under the tested conditions.

Caption: Workflow for the shake-flask solubility determination method.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. This is critical for predicting its behavior in different biological compartments.

Analog Data & Prediction
CompoundpKa
4-Ethoxybenzoic acid4.49[3]
3,5-Difluorobenzoic acidThe electron-withdrawing fluorine atoms make the carboxylic acid more acidic than benzoic acid (pKa ~4.2), likely lowering the pKa to the range of 3.0-3.5.

Prediction for this compound: The amide functional group is generally considered neutral in a biological context. It is a very weak base (pKa of the protonated amide is typically <-1) and an extremely weak acid (pKa of the N-H proton is >15). Therefore, this compound is not expected to ionize significantly within the physiological pH range of 1 to 8. For practical purposes in drug development, it can be treated as a neutral molecule.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for measuring pKa values.[12][13][14][15]

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[12]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low). A typical concentration is 1-10 mM. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and the tip of the titrant delivery tube into the solution.

  • Titration: For a basic pKa, titrate with a standardized acid (e.g., 0.1 M HCl). For an acidic pKa, titrate with a standardized base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[12]

Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is the industry standard measure of a compound's lipophilicity. It is a key predictor of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including membrane permeability and plasma protein binding.

Analog Data & Prediction
CompoundlogP
4-Ethoxybenzoic acid2.39[6]

Prediction for this compound: Several factors will influence the logP of the target compound relative to its analogs:

  • Amide vs. Carboxylic Acid: Converting the acidic carboxyl group to a neutral amide will significantly increase the logP, as the neutral form partitions more readily into the organic phase.

  • Fluorine Atoms: Each fluorine atom generally increases the logP by approximately 0.1-0.4 units. Based on these considerations, the logP of this compound is predicted to be in the range of 2.8 to 3.2 , indicating moderate to high lipophilicity.

Experimental Protocol: Shake-Flask Method for logP Determination

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[16][17][18]

  • Solvent Saturation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours. Allow the phases to separate completely before use.[17]

  • Sample Preparation: Prepare a stock solution of the test compound in one of the saturated phases (e.g., n-octanol).

  • Partitioning: In a vial, combine a known volume of the stock solution with a known volume of the other saturated phase (e.g., buffer). The volume ratio is often 1:1, but can be adjusted for highly lipophilic or hydrophilic compounds.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.[19]

  • Phase Separation: Centrifuge the vial at high speed to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is the base-10 logarithm of this ratio: P = C_oct / C_aq logP = log₁₀(P)

Conclusion

This guide establishes a robust physicochemical profile for this compound through a combination of analog-based prediction and detailed experimental guidance. The compound is predicted to be a crystalline solid with a melting point higher than its carboxylic acid precursor, possess low aqueous solubility, and exhibit moderate-to-high lipophilicity (logP ≈ 2.8-3.2). It is expected to be a neutral molecule across the physiological pH range. The provided protocols for melting point, solubility, pKa, and logP determination offer a clear and validated pathway for researchers to empirically confirm these essential properties, facilitating its application in drug discovery and development programs.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Kheylik, Y. (2024, September 23). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Al-dhahri, T. (2021, September 19). experiment (1) determination of melting points. SlideShare. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-ethoxybenzoic acid. Retrieved from [Link]

  • S.S.L.N.T. Mahila Mahavidyalaya. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Elbasan, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

  • van der Water, R., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Scribd. (n.d.). Potentiometric Acid-Base Titration Guide | PDF. Retrieved from [Link]

  • Wang, Y., et al. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved from [Link]

  • Kheylik, Y. (2024, August). (PDF) LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzamide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-ethoxy-3,5-difluorobenzamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its detailed molecular structure, physicochemical properties, and a validated synthetic route, offering insights grounded in established chemical principles.

Introduction: The Significance of Fluorinated Benzamides

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzamides, a common scaffold in pharmaceuticals, when functionalized with fluorine and other moieties like the ethoxy group, present a versatile platform for developing novel therapeutic agents and functional materials. This compound emerges from this context as a compound with significant potential, warranting a detailed examination of its molecular characteristics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with a carboxamide group, an ethoxy group, and two fluorine atoms. The systematic IUPAC name for this compound is this compound, and it is assigned the CAS Number 1017779-23-5 [1][2].

The substitution pattern is crucial to its properties. The ethoxy group at the 4-position and the fluorine atoms at the 3 and 5-positions create a unique electronic and steric environment. This arrangement influences the molecule's polarity, solubility, and potential intermolecular interactions.

A summary of the key molecular and physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
CAS Number 1017779-23-5[1][2]
IUPAC Name This compound
Canonical SMILES CCOC1=C(C=C(C=C1F)C(=O)N)F
Appearance White to off-white solid (predicted)
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.

Synthetic Pathway: From Carboxylic Acid to Amide

A robust and logical synthetic route to this compound involves the amidation of its corresponding carboxylic acid precursor, 4-ethoxy-3,5-difluorobenzoic acid (CAS No. 1017779-19-9)[3]. This two-step process first involves the activation of the carboxylic acid, followed by the reaction with an amine source.

The workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation start_material 4-Ethoxy-3,5-difluorobenzoic Acid intermediate 4-Ethoxy-3,5-difluoro-benzoyl chloride start_material->intermediate Activation activating_agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride activating_agent->intermediate product This compound intermediate->product Amination amine_source Aqueous Ammonia (NH₄OH) amine_source->product

Synthesis of this compound
Experimental Protocol: A Step-by-Step Guide

The following protocol details a standard laboratory procedure for the synthesis of this compound from 4-ethoxy-3,5-difluorobenzoic acid.

Materials:

  • 4-Ethoxy-3,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous Ammonia (NH₄OH, 28-30%)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of the Acyl Chloride Intermediate

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-ethoxy-3,5-difluorobenzoic acid in anhydrous dichloromethane.

  • To this solution, add 1.2 to 1.5 equivalents of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude 4-ethoxy-3,5-difluoro-benzoyl chloride as an oil or low-melting solid, which is typically used in the next step without further purification.

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the byproducts being gaseous (HCl, SO₂, CO, CO₂), which are easily removed.

Step 2: Amidation to Form this compound

  • Dissolve the crude acyl chloride from the previous step in a suitable organic solvent such as dichloromethane or tetrahydrofuran (THF) in a clean flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess (typically 3-5 equivalents) of concentrated aqueous ammonia (NH₄OH) to the stirred solution. An exothermic reaction will occur, and a precipitate of the amide product is expected to form.

  • Continue stirring the mixture at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable amide. The use of excess ammonia neutralizes the HCl byproduct and drives the reaction to completion. The aqueous workup is designed to remove any remaining water-soluble impurities and unreacted reagents.

Conclusion

This compound is a compound with a well-defined molecular structure and predictable physicochemical properties that make it a person of interest for further investigation in drug discovery and materials science. The synthetic route presented here is based on fundamental and reliable organic chemistry principles, providing a clear pathway for its preparation in a laboratory setting. This technical guide serves as a foundational resource for researchers and scientists working with this and related fluorinated molecules.

References

Sources

Spectroscopic Characterization of 4-Ethoxy-3,5-difluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxy-3,5-difluorobenzamide is a substituted aromatic compound with significant potential in the synthesis of novel pharmaceutical agents and functional materials. The presence of the difluoro substitution pattern on the benzene ring, combined with the ethoxy and benzamide functionalities, imparts unique electronic and steric properties to the molecule. Accurate structural confirmation is paramount in any synthetic endeavor, and spectroscopic methods are the cornerstone of this process. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The symmetry of the molecule will be a key determinant of the observed signals.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4Triplet2HH-2, H-6
~6.0 - 6.5Broad Singlet2H-CONH₂
~4.1 - 4.2Quartet2H-OCH₂CH₃
~1.4 - 1.5Triplet3H-OCH₂CH₃

Interpretation:

  • Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift will be downfield due to the deshielding effect of the aromatic ring and the electron-withdrawing nature of the amide and fluorine substituents.

  • Amide Protons (-CONH₂): The two protons of the primary amide will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.

  • Ethoxy Group Protons (-OCH₂CH₃): The methylene protons (-OCH₂) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet due to coupling with the two methylene protons.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. A key feature will be the observation of carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~165 - 170 | - | C=O | | ~160 - 165 | Large (¹JCF ≈ 240-250) | C-3, C-5 | | ~135 - 140 | Small (³JCF ≈ 3-5) | C-1 | | ~125 - 130 | Medium (²JCF ≈ 15-20) | C-4 | | ~105 - 110 | Medium (²JCF ≈ 15-20) | C-2, C-6 | | ~65 - 70 | - | -OCH₂CH₃ | | ~14 - 16 | - | -OCH₂CH₃ |

Interpretation:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon will appear as a singlet in the downfield region of the spectrum.

  • Fluorinated Carbons (C-3, C-5): These carbons will exhibit a very large one-bond coupling constant (¹JCF) with the directly attached fluorine atoms, resulting in a doublet (if observed directly) or a significant broadening. Their chemical shift will be significantly downfield.

  • Aromatic Carbons: The other aromatic carbons will show smaller couplings to the fluorine atoms over two or three bonds. C-4, being directly attached to the ethoxy group, will show a ²JCF coupling. C-2 and C-6 will also show a ²JCF coupling. C-1, the carbon bearing the amide group, will exhibit a smaller ³JCF coupling.

  • Ethoxy Group Carbons (-OCH₂CH₃): The methylene and methyl carbons of the ethoxy group will appear as singlets in the upfield region of the spectrum.

C. NMR Experimental Protocol

A standard protocol for acquiring NMR spectra for this type of compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to the ¹H spectrum.

Caption: General workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the amide, ether, and carbon-fluorine bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350 & ~3180Medium-StrongN-H stretch (asymmetric & symmetric)
~2980-2850MediumC-H stretch (aliphatic)
~1660StrongC=O stretch (Amide I)
~1600MediumN-H bend (Amide II)
~1480, ~1450MediumC=C stretch (aromatic)
~1250StrongC-O-C stretch (asymmetric)
~1100-1000StrongC-F stretch
~1050MediumC-O-C stretch (symmetric)

Interpretation:

  • N-H Stretching: The primary amide will show two distinct peaks in the region of 3100-3400 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • C=O Stretching: A strong absorption band around 1660 cm⁻¹ is expected for the amide carbonyl (Amide I band).

  • C-O-C Stretching: The ethoxy group will give rise to two C-O-C stretching bands, an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

  • C-F Stretching: Strong absorption bands in the 1100-1000 cm⁻¹ region are characteristic of C-F stretching vibrations.

IR Spectroscopy Experimental Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Caption: Workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment
201[M]⁺ (Molecular Ion)
184[M - NH₃]⁺
173[M - C₂H₄]⁺
157[M - C₂H₅O]⁺
129[M - C₂H₅O - CO]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 201, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Common fragmentation pathways for this molecule would include the loss of the ethoxy group, the loss of the amide group, and subsequent loss of carbon monoxide from the benzoyl cation. The relative intensities of these fragment ions would depend on the ionization technique used.

Mass Spectrometry Experimental Protocol
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, while ESI would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 202.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass spectral data are based on the fundamental principles of spectroscopy and analysis of analogous structures. This information should serve as a valuable resource for the identification and characterization of this compound in a research and development setting. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Vidhya, V., Austine, A., & Arivazhagan, M. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Heliyon, 5(11), e02365. [Link]

  • PubChem. p-Ethoxybenzamide. [Link]

Solubility profile of 4-Ethoxy-3,5-difluorobenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Ethoxy-3,5-difluorobenzamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Development

In the journey of a new chemical entity (NCE) from the laboratory bench to a life-changing therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1][4] Poor aqueous solubility is a major hurdle in formulation development, with over 40% of NCEs being practically insoluble in water.[1][3][4] This challenge often leads to high doses, variable bioavailability, and potential gastrointestinal toxicity.[1] Therefore, a comprehensive understanding of a compound's solubility profile in various solvents is not merely an academic exercise but a cornerstone of rational drug design and formulation strategy.[2][5]

This guide provides a detailed technical overview of the methodologies and considerations for determining the solubility profile of a novel compound, using this compound as a representative case study. While specific experimental data for this compound is not publicly available, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to establish such a profile.

Physicochemical Profile of this compound: A Structural Perspective on Solubility

The solubility of a molecule is intrinsically linked to its chemical structure. The arrangement of functional groups, molecular size, and electronic properties dictate the nature and strength of intermolecular interactions with solvent molecules. A preliminary analysis of this compound's structure provides valuable insights into its expected solubility behavior.

Molecular Structure:

  • Benzamide Moiety: The primary amide (-CONH2) group is capable of both donating and accepting hydrogen bonds, suggesting potential for favorable interactions with protic solvents.

  • Ethoxy Group: The ethoxy (-OCH2CH3) group introduces a degree of lipophilicity and can also act as a hydrogen bond acceptor.

  • Difluorophenyl Ring: The two fluorine atoms on the benzene ring are highly electronegative, creating localized dipoles and potentially influencing crystal lattice energy. Fluorine substitution can also impact the acidity of the amide proton.

Based on this structure, it is anticipated that this compound will exhibit moderate solubility in polar organic solvents, with the extent of solubility being governed by the balance of hydrogen bonding capacity and overall lipophilicity.

Theoretical Underpinnings of Solubility in Organic Solvents

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpic (ΔH) and entropic (ΔS) changes. The solubility of a compound is a function of its structure and the solution conditions, including pH, temperature, and the presence of co-solvents or additives.[4]

The principle of "like dissolves like" provides a useful qualitative guide. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This can be further understood by considering the specific intermolecular forces at play:

  • Hydrogen Bonding: Solvents that can form hydrogen bonds (e.g., alcohols, amides) are likely to be effective in solvating the amide and ethoxy groups of this compound.

  • Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, acetonitrile) can interact with the polar functionalities of the molecule.

  • Van der Waals Forces: These weaker forces are present in all solvent-solute interactions but are the dominant forces in nonpolar solvents (e.g., alkanes).

Thermodynamic models, such as those based on activity coefficients, can provide a more quantitative prediction of solubility.[6][7] These models often incorporate parameters like Hildebrand solubility parameters and dielectric constants to describe the cohesive and adhesive forces between solute and solvent molecules.[6]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[8][9][10] This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be visible after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[11][12]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.

  • Sample Preparation for Analysis:

    • Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from standards of known concentration should be used for quantification.[13]

  • Data Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add excess solid This compound to solvent in vial B Seal vial and place in temperature-controlled shaker (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant and filter (0.22 µm) C->D Aliquot E Dilute filtered sample D->E F Analyze by HPLC E->F G Quantify using calibration curve F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Hypothetical Solubility Data for this compound at 25 °C
SolventSolvent TypeDielectric ConstantSolubility (mg/mL)
HeptaneNonpolar1.9< 0.1
TolueneNonpolar (Aromatic)2.41.5
Ethyl AcetatePolar Aprotic6.025.8
AcetonePolar Aprotic21.085.3
AcetonitrilePolar Aprotic37.560.1
EthanolPolar Protic24.6150.7
MethanolPolar Protic32.7185.2

Interpretation of Hypothetical Results:

  • Low Solubility in Nonpolar Solvents: The very low solubility in heptane and toluene would indicate that van der Waals forces alone are insufficient to overcome the crystal lattice energy of the solid.

  • Good Solubility in Polar Aprotic Solvents: The significant solubility in ethyl acetate, acetone, and acetonitrile would highlight the importance of dipole-dipole interactions.

  • Excellent Solubility in Polar Protic Solvents: The highest solubility in ethanol and methanol would strongly suggest that hydrogen bonding plays a dominant role in the solvation of this compound. The amide and ethoxy groups likely act as hydrogen bond acceptors, while the amide N-H acts as a donor.

Implications for Drug Development

A comprehensive solubility profile in organic solvents is invaluable for several stages of drug development:

  • Preformulation Studies: Guides the selection of appropriate solvents for developing parenteral formulations.[1]

  • Crystallization and Purification: Informs the choice of solvent systems for recrystallization to obtain the desired polymorph and purity.[10]

  • Process Chemistry: Aids in the design of efficient synthetic routes where the compound needs to be dissolved for reactions.

  • Amorphous Solid Dispersions: Helps in selecting suitable polymeric carriers and solvents for spray drying or hot-melt extrusion processes to enhance aqueous solubility.

Conclusion

While the specific solubility values for this compound await experimental determination, this guide provides a robust framework for approaching this critical aspect of pharmaceutical development. By understanding the interplay between molecular structure and solvent properties, and by employing rigorous experimental methods like the shake-flask technique, researchers can build a comprehensive solubility profile. This knowledge is not just data; it is a strategic tool that informs critical decisions, mitigates risks, and ultimately accelerates the journey of a promising molecule to a potential therapeutic.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Avdeef, A. (2020). The Importance of Solubility for New Drug Molecules. Pharmaceutics, 12(5), 469. [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Thermodynamic modeling of activity coefficient and prediction of solubility. BioImpacts, 1(1), 37–43. [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Guerreo, S. (2016). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Riniker, S., & van Gunsteren, W. F. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Bergström, C. A. S., & Larsson, P. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 107(1), 47-50. [Link]

  • ResearchGate. (n.d.). Thermodynamic modeling of pharmaceutical substance solubility: A review of various models. [Link]

  • Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Perspectives in Science, 1(1-6), 26-34. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(1-2), 1-12. [Link]

  • Box, K. J., & Comer, J. E. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 175, 112767. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 4-Ethoxy-3,5-difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of clinically significant therapeutic agents. Its inherent versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to engage a wide array of biological targets. This technical guide explores the prospective biological activities of a specific, yet underexplored, chemical space: 4-Ethoxy-3,5-difluorobenzamide derivatives. Drawing upon established knowledge of structurally related benzamides, we delineate a strategic roadmap for the synthesis and evaluation of these novel compounds as potential anticancer, kinase inhibitory, and antibacterial agents. This document provides detailed, field-proven experimental protocols, discusses the causality behind methodological choices, and offers a framework for the interpretation of results, thereby empowering researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising class of molecules.

Introduction: The Rationale for Investigating this compound Derivatives

Benzamide and its derivatives have a rich history in drug discovery, with prominent examples including the antiemetic metoclopramide, the antipsychotic amisulpride, and a growing number of targeted oncology agents.[1] The benzamide core serves as a robust pharmacophore that can be decorated with various substituents to modulate its electronic and steric properties, thereby influencing its interaction with biological macromolecules. The introduction of fluorine atoms, as in the 3,5-difluoro substitution pattern, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The 4-ethoxy group, in turn, can participate in hydrogen bonding and other non-covalent interactions within a target's binding site.

Given the known anticancer, kinase inhibitory, and antibacterial activities of various benzamide analogues, it is hypothesized that the this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the synthesis of a focused library of such derivatives and a systematic evaluation of their biological potential.

Synthesis of this compound Derivatives: A Proposed Synthetic Strategy

The synthesis of this compound derivatives can be approached in a systematic manner, beginning with the preparation of the core scaffold, this compound, from commercially available starting materials. Subsequent derivatization can be achieved by modifying the amide nitrogen.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route to the core scaffold commences with 4-amino-3,5-difluorobenzoic acid, proceeding through a Sandmeyer-type reaction to introduce the ethoxy group, followed by amidation of the carboxylic acid.

Synthesis_Workflow A 4-Amino-3,5-difluorobenzoic acid B Arenediazonium Salt Intermediate A->B NaNO2, H2SO4, EtOH, 0-5 °C C 4-Ethoxy-3,5-difluorobenzoic acid B->C Heat D 4-Ethoxy-3,5-difluorobenzoyl chloride C->D SOCl2, reflux E This compound D->E NH4OH, rt

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzoic acid via a Modified Sandmeyer Reaction

The conversion of the 4-amino group to a 4-ethoxy group can be achieved through diazotization followed by reaction with ethanol.

Experimental Protocol:

  • Suspend 4-amino-3,5-difluorobenzoic acid in a mixture of ethanol and concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the reaction mixture.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then gently heat to reflux. The evolution of nitrogen gas will be observed.

  • After the gas evolution ceases, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude 4-ethoxy-3,5-difluorobenzoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The amidation of the carboxylic acid can be performed via the acyl chloride intermediate.

Experimental Protocol:

  • Reflux a mixture of 4-ethoxy-3,5-difluorobenzoic acid and an excess of thionyl chloride for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-ethoxy-3,5-difluorobenzoyl chloride.

  • Carefully add the crude acyl chloride dropwise to a cooled, concentrated aqueous solution of ammonium hydroxide with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield this compound.

  • The product can be further purified by recrystallization.

Potential Biological Activities and a Strategic Screening Cascade

Based on the known biological activities of structurally related benzamides, derivatives of this compound are proposed to have potential as anticancer, kinase inhibitory, and antibacterial agents. A tiered screening approach is recommended to efficiently evaluate a library of these novel compounds.

Anticancer Activity

Benzamide derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the modulation of key signaling pathways involved in cell proliferation and survival.[1] A primary screening of novel this compound derivatives for cytotoxicity against a panel of cancer cell lines is a logical first step.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HCT116 IC50 (µM)
Derivative 15.28.16.5
Derivative 212.815.310.9
Doxorubicin0.81.20.9

Table 1: Hypothetical cytotoxicity data for this compound derivatives against various cancer cell lines.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzamide Derivative (Potential Inhibitor) Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway, a potential target for anticancer benzamide derivatives.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Several benzamide-containing molecules have been developed as potent kinase inhibitors.[6] FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it an attractive therapeutic target.[7][8]

Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay (Z'-LYTE™ Assay)

The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a substrate peptide.[9]

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the FLT3 enzyme and its corresponding substrate peptide.

  • Compound Addition: Add serial dilutions of the test compounds to the wells of a microplate.

  • Kinase Reaction: Initiate the kinase reaction by adding the FLT3 enzyme and substrate to the wells.

  • ATP Addition: Add the ATP solution to start the phosphorylation reaction and incubate at room temperature.

  • Development: Add the development reagent, which contains antibodies that specifically recognize the phosphorylated substrate.

  • Stop Reaction: Add the stop reagent.

  • Fluorescence Reading: Read the fluorescence resonance energy transfer (FRET) signal on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Compound FLT3 IC50 (nM) c-KIT IC50 (nM) VEGFR2 IC50 (nM)
Derivative 125500>1000
Derivative 2150>1000>1000
Quizartinib1.14.2150

Table 2: Hypothetical kinase inhibitory activity of this compound derivatives.

Kinase_Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Ligand->Receptor Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylates & Activates Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Benzamide Derivative (Kinase Inhibitor) Inhibitor->Receptor Binds to ATP-binding site

Caption: General representation of a receptor tyrosine kinase signaling pathway and the mechanism of action of a kinase inhibitor.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Benzamide derivatives have been reported to possess antibacterial properties. The initial screening for antibacterial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[10][11]

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.[10]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[10] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL)
Derivative 1816>64
Derivative 232>64>64
Ciprofloxacin0.50.0150.25

Table 3: Hypothetical antibacterial activity of this compound derivatives.

MIC_Workflow A Prepare serial dilutions of test compound B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for visible growth C->D E Determine MIC D->E

Caption: Experimental workflow for the broth microdilution MIC assay.

Data Interpretation and Future Directions

The initial screening cascade will generate valuable data on the cytotoxic, kinase inhibitory, and antibacterial activities of the novel this compound derivatives. Compounds exhibiting potent and selective activity in any of these assays should be prioritized for further investigation. Structure-activity relationship (SAR) studies can be conducted by systematically modifying the substituents on the amide nitrogen to optimize potency and selectivity. Promising lead compounds should be subjected to more advanced preclinical evaluation, including in vivo efficacy studies in relevant animal models.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the known biological activities of related benzamide derivatives, a focused and efficient drug discovery program can be initiated. The synthetic strategies and detailed experimental protocols provided in this technical guide offer a robust framework for the synthesis and evaluation of these compounds, with the ultimate goal of identifying new drug candidates with potent anticancer, kinase inhibitory, or antibacterial properties.

References

  • Wei, R., Ding, Y., Dong, X., Qi, C., Wang, B., & Gu, Y. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 162, 108594. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Al-Sanea, M. M., Al-Warhi, T., Al-Saadi, H. M., Al-Bogami, A. S., Al-Omair, M. A., & El-Emam, A. A. (2022). Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors Targeting AML. Molecules, 27(19), 6296. [Link]

  • Al-Sanea, M. M., & El-Emam, A. A. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity, 29(2), 1821–1849. [Link]

  • Al-Sanea, M. M., & El-Emam, A. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Khan, I., et al. (2021). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Scientific Reports, 11(1), 1-13. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Force, T., & Bonventre, J. V. (2003). Dissecting kinase signaling pathways. Annals of the New York Academy of Sciences, 986, 239–251. [Link]

  • Organic Chemistry. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Wang, Z., & Jamison, T. F. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Chemical Reviews. [Link]

  • NRO. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Hovhannisyan, A. A., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 13(10), 282. [Link]

  • Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7847–7851. [Link]

  • Kim, H. J., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry, 262, 115860. [Link]

  • ChemistNATE. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube. [Link]

  • Force, T., & Bonventre, J. V. (2003). Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease. Circulation, 107(10), 1332–1338. [Link]

  • Al-Sanea, M. M., et al. (2022). Discovery of a benzimidazole-based dual FLT3/TrKA inhibitor targeting acute myeloid leukemia. European Journal of Medicinal Chemistry, 229, 114068. [Link]

  • Al-Sanea, M. M., et al. (2021). Discovery of a Benzimidazole-based Dual FLT3/TrKA Inhibitor Targeting Acute Myeloid Leukemia. White Rose Research Online. [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2003). Ethyl 4-aminobenzoate. Organic Syntheses, 80, 237. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Clark, J. (2023, January 22). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

InChIKey and SMILES for 4-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Ethoxy-3,5-difluorobenzamide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical identity, a proposed synthetic pathway with detailed protocols, and its potential applications, particularly in the realm of drug discovery. This document is intended to be a valuable resource for researchers and professionals in the field, offering both foundational knowledge and practical insights.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a fluorinated aromatic compound. The presence of two fluorine atoms flanking an ethoxy group on the benzamide scaffold suggests unique electronic and conformational properties that are of significant interest in the design of novel bioactive molecules.

Chemical Identifiers

A precise identification of a chemical entity is fundamental for any scientific investigation. The standard identifiers for this compound are provided in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 1017779-23-5
Molecular Formula C₉H₉F₂NO₂
SMILES CCOc1c(F)cc(C(=O)N)cc1F
InChI InChI=1S/C9H9F2NO2/c1-2-14-8-6(10)3-5(9(13)12)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13)
InChIKey UFPBSJSRPJOCSY-UHFFFAOYSA-N
Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, theoretical calculations and data from analogous compounds allow for the prediction of its key properties. A study utilizing density functional theory (DFT) has provided insights into its molecular geometry and spectral characteristics.

PropertyPredicted/Calculated ValueNotes
Molecular Weight 201.17 g/mol
Appearance White to off-white solidBased on similar benzamide derivatives.
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols.Based on its chemical structure.
pKa Not available

Part 2: Synthesis and Characterization

While a specific, published synthetic route for this compound is not readily found, a plausible and efficient pathway can be designed based on established organic chemistry principles and literature precedents for the synthesis of similar fluorinated benzoic acids and their amide derivatives. The proposed synthesis starts from the commercially available 3,5-Difluoro-4-hydroxybenzoic acid.

Proposed Synthetic Workflow

The proposed two-step synthesis involves an initial etherification of the phenolic hydroxyl group, followed by the conversion of the carboxylic acid to the primary amide.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation 3,5-Difluoro-4-hydroxybenzoic_acid 3,5-Difluoro-4-hydroxybenzoic acid Reagents_1 Ethyl iodide, K₂CO₃, Acetone 3,5-Difluoro-4-hydroxybenzoic_acid->Reagents_1 4-Ethoxy-3,5-difluorobenzoic_acid 4-Ethoxy-3,5-difluorobenzoic acid Reagents_1->4-Ethoxy-3,5-difluorobenzoic_acid Reflux 4-Ethoxy-3,5-difluorobenzoic_acid_2 4-Ethoxy-3,5-difluorobenzoic acid Reagents_2 1. SOCl₂ or Oxalyl Chloride 2. NH₄OH 4-Ethoxy-3,5-difluorobenzoic_acid_2->Reagents_2 Target_Molecule This compound Reagents_2->Target_Molecule Ice bath to RT

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzoic acid

This step involves a Williamson ether synthesis to introduce the ethoxy group.

  • Materials: 3,5-Difluoro-4-hydroxybenzoic acid, ethyl iodide, potassium carbonate (K₂CO₃), and acetone.

  • Procedure:

    • To a solution of 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl iodide (1.5 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Ethoxy-3,5-difluorobenzoic acid.

Step 2: Synthesis of this compound

This step describes the conversion of the synthesized carboxylic acid to the target primary amide via an acyl chloride intermediate.

  • Materials: 4-Ethoxy-3,5-difluorobenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, and concentrated ammonium hydroxide (NH₄OH).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-Ethoxy-3,5-difluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene). A catalytic amount of DMF can be added if using oxalyl chloride.

    • Cool the suspension in an ice bath and add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool it in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show signals corresponding to the ethoxy protons (a triplet and a quartet), the aromatic proton, and the amide protons.

    • ¹³C NMR will display signals for the aromatic carbons, the carbonyl carbon, and the ethoxy carbons. The carbon signals will show splitting due to coupling with the adjacent fluorine atoms.

    • ¹⁹F NMR will show a single resonance for the two equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the amide (around 1660 cm⁻¹), and C-F stretching (in the 1300-1100 cm⁻¹ region).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

Part 3: Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents and advanced materials.

The Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[2][3] Fluorine's high electronegativity and small size can lead to:

  • Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] This can increase the half-life of a drug.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby improving the binding affinity and potency of a ligand.[5]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can improve its absorption, distribution, and membrane permeability.[4][5]

The Benzamide Scaffold in Pharmacology

Substituted benzamides are a well-established class of compounds with a broad range of therapeutic applications.[6] They are known to interact with various biological targets, including dopamine and serotonin receptors. This makes them valuable in the development of:

  • Antipsychotics

  • Antidepressants

  • Antiemetics

  • Anticancer agents [6]

Rationale for this compound in Drug Design

The combination of the difluorinated ring, the ethoxy group, and the benzamide moiety in this compound provides a logical foundation for its exploration in drug discovery programs.

Rationale_Diagram cluster_features Structural Features cluster_properties Potential Physicochemical & Pharmacokinetic Effects cluster_applications Potential Therapeutic Applications Molecule This compound Difluoro_Ring 3,5-Difluoroaryl Group Molecule->Difluoro_Ring Ethoxy_Group 4-Ethoxy Group Molecule->Ethoxy_Group Benzamide_Moiety Benzamide Scaffold Molecule->Benzamide_Moiety Metabolic_Stability Increased Metabolic Stability Difluoro_Ring->Metabolic_Stability Blocks oxidation Binding_Affinity Enhanced Target Binding Affinity Difluoro_Ring->Binding_Affinity Alters electronics Lipophilicity_Modulation Modulated Lipophilicity & Permeability Ethoxy_Group->Lipophilicity_Modulation Influences ADME Pharmacophore Established Pharmacophore Benzamide_Moiety->Pharmacophore Recognized by targets CNS_Disorders CNS Disorders (e.g., Antipsychotics) Metabolic_Stability->CNS_Disorders Oncology Oncology Binding_Affinity->Oncology Lipophilicity_Modulation->CNS_Disorders Anti-inflammatory Anti-inflammatory Agents Pharmacophore->Anti-inflammatory

Caption: Logical relationships of structural features to potential applications.

Part 4: Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its unique combination of a difluorinated aromatic ring and a benzamide core provides a strong rationale for its synthesis and evaluation in drug discovery and materials science. This guide offers a foundational understanding of its chemical nature, a plausible synthetic route, and a scientifically grounded perspective on its potential applications. It is our hope that this document will serve as a catalyst for further research into this and related molecules.

References

  • U.S. National Library of Medicine. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • The Torch. (2021). Fluorine: An emerging compound in medicinal chemistry. [Link]

  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

Sources

A Technical Guide to 4-Ethoxy-3,5-difluorobenzamide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of Commercial Availability, Synthesis, Characterization, and Applications in Drug Discovery

Introduction

4-Ethoxy-3,5-difluorobenzamide is a fluorinated aromatic compound of increasing interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. The unique physicochemical properties imparted by the fluorine and ethoxy substitutions on the benzamide scaffold make it a valuable building block for creating novel molecular entities with potential therapeutic applications. The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the amide proton, modulate binding interactions with biological targets, and improve metabolic stability and membrane permeability – all critical parameters in the optimization of lead compounds. This guide provides a comprehensive overview of the commercial landscape, synthetic routes, analytical characterization, and potential applications of this compound, designed to equip researchers and drug development professionals with the essential knowledge for its effective utilization.

Chemical Properties and Specifications

This compound, with the CAS number 1017779-23-5, is a white to off-white solid at room temperature. Its molecular structure and key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
IUPAC Name This compound
CAS Number 1017779-23-5
Canonical SMILES CCOC1=C(C=C(C=C1F)C(=O)N)F
Appearance White to off-white solid

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily those specializing in building blocks for research and development. Purity levels are typically high, suitable for most synthetic and screening applications. When sourcing this compound, it is advisable to request a certificate of analysis to confirm its identity and purity.

Table of Representative Suppliers:

SupplierProduct NumberPurityNotes
BenchchemBCC8649>95%Available upon inquiry.[1]
SynQuest Laboratories4648-3-53InquireResearch chemical supplier.[2]
ChemicalBookCB72619082InquireProvides a platform for various suppliers.[3]
Chemical Registerchemregister.comInquireLists multiple potential suppliers.[4]

It is important to note that availability and lead times can vary between suppliers. Researchers should contact the suppliers directly for the most current information.

Synthesis of this compound

Synthetic Pathway Overview

G cluster_0 Starting Material cluster_1 Method A: Acyl Chloride Formation cluster_2 Method B: Direct Amide Coupling 4-Ethoxy-3,5-difluorobenzoic_acid 4-Ethoxy-3,5-difluorobenzoic acid Acyl_Chloride 4-Ethoxy-3,5-difluorobenzoyl chloride 4-Ethoxy-3,5-difluorobenzoic_acid->Acyl_Chloride SOCl₂ or (COCl)₂ Target_Molecule This compound 4-Ethoxy-3,5-difluorobenzoic_acid->Target_Molecule Coupling Agents Acyl_Chloride->Target_Molecule Ammonia Ammonia (aq.) Ammonia->Target_Molecule Amine_Source Ammonia Source Amine_Source->Target_Molecule Coupling_Agents EDC, HOBt Coupling_Agents->Target_Molecule

Caption: Proposed synthetic routes to this compound.

Experimental Protocol 1: Via Acyl Chloride Intermediate

This classic and highly reliable method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Step 1: Formation of 4-Ethoxy-3,5-difluorobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-ethoxy-3,5-difluorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-ethoxy-3,5-difluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Amidation

  • Cool the crude acyl chloride in an ice bath.

  • Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) with vigorous stirring. This reaction is exothermic.

  • Continue stirring at room temperature for 1-2 hours after the addition is complete.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Experimental Protocol 2: Direct Amide Coupling

This method utilizes peptide coupling reagents to directly form the amide bond, often under milder conditions than the acyl chloride method.

  • Dissolve 4-ethoxy-3,5-difluorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and a suitable source of ammonia (e.g., ammonium chloride, 1.1 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the stirred solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized or purchased this compound. While experimental spectra for this specific molecule are not widely published, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethoxy group, a quartet for the methylene protons (CH₂) of the ethoxy group, a doublet for the aromatic protons, and two broad singlets for the amide protons (NH₂), which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethoxy group, as well as several signals for the aromatic carbons. The carbon atoms attached to fluorine will exhibit characteristic splitting due to C-F coupling. The carbonyl carbon of the amide will appear in the downfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. A study on the closely related isomer, 4-ethoxy-2,3-difluoro benzamide, provides a good reference for the expected vibrational frequencies.[4]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (amide)
~3000-2850C-H stretching (aliphatic and aromatic)
~1660C=O stretching (amide I band)
~1600N-H bending (amide II band)
~1250C-O-C stretching (ether)
~1100C-F stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 201.17. Common fragmentation patterns would involve the loss of the ethoxy group, the amide group, and other characteristic fragments.

Applications in Drug Discovery

While specific biological activities of this compound have not been extensively reported in the public domain, the broader class of benzamide and specifically fluorinated benzamide derivatives are well-represented in medicinal chemistry literature and patented inventions. These compounds are known to interact with a wide range of biological targets.

Potential as Antimicrobial Agents

Benzamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics. The substitution pattern on the benzamide ring is crucial for activity. For instance, benzodioxane-benzamides have shown antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus.[6] The unique electronic and steric properties of this compound make it an interesting candidate for synthesis and evaluation in antimicrobial assays.

Enzyme Inhibition

The benzamide moiety is a common scaffold in the design of enzyme inhibitors. For example, various substituted benzamides have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various kinases. The fluorine atoms in this compound can form strong hydrogen bonds and other non-covalent interactions with enzyme active sites, potentially leading to high-affinity binding. The ethoxy group can be explored for its role in modulating solubility and occupying hydrophobic pockets.

Other Potential Therapeutic Areas

The diverse biological activities of benzamide derivatives suggest that this compound could be a valuable starting point for discovery programs in areas such as oncology, inflammation, and neuroscience. For instance, certain difluorobenzyl-benzamide derivatives have been investigated as antineoplastic agents.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier before use.

  • General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for application in drug discovery and medicinal chemistry. Its unique combination of a benzamide core with ethoxy and difluoro substituents provides a rich scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, availability, synthesis, and potential applications, with the aim of facilitating its use in the research community. As with any research chemical, further exploration of its biological activities is warranted to fully uncover its therapeutic potential.

References

  • Chemical Register. This compound (CAS No. 1017779-23-5) Suppliers. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • Vidhya, V., Austine, A., & Arivazhagan, M. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Heliyon, 5(11), e02365.
  • MDPI. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Available from: [Link]

  • Google Patents. Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.

Sources

Methodological & Application

Synthesis protocol for 4-Ethoxy-3,5-difluorobenzamide from fluorinated benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated benzamides are crucial structural motifs in modern medicinal chemistry, valued for their ability to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This application note provides two detailed, field-proven protocols for the synthesis of 4-Ethoxy-3,5-difluorobenzamide from its corresponding carboxylic acid. The first protocol details a classic, high-yield two-step conversion via an acyl chloride intermediate, suitable for large-scale production. The second protocol outlines a mild, one-pot procedure using a carbodiimide coupling agent, ideal for smaller-scale synthesis and substrates with sensitive functional groups. Both methods are presented with in-depth explanations of the underlying chemical principles, step-by-step instructions, purification strategies, and characterization data to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.

Introduction and Scientific Background

The synthesis of amides from carboxylic acids is one of the most fundamental and frequently performed transformations in organic chemistry.[1] However, the direct reaction between a carboxylic acid and an amine is generally unfeasible due to the formation of a stable and unreactive ammonium carboxylate salt.[2] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by an amine.

This guide focuses on the synthesis of this compound, a valuable building block for pharmaceuticals and agrochemicals. The presence of the difluoro substitution pattern ortho to the ethoxy group significantly influences the electronic properties of the aromatic ring, making this a key intermediate for exploring structure-activity relationships (SAR). We present two robust methods for its preparation from 4-Ethoxy-3,5-difluorobenzoic acid.

  • Protocol A (Acyl Chloride Method): This approach involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride.[3][4] This intermediate readily reacts with an ammonia source to yield the desired amide. The key advantage is the high reactivity of the acyl chloride and the ease of removing byproducts (SO₂ and HCl are gases), often leading to high yields and straightforward purification.[]

  • Protocol B (EDC/HOBt Coupling Method): This method utilizes a "coupling agent," 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ.[6] The reaction of EDC with the carboxylic acid forms a highly reactive O-acylisourea intermediate.[2] While this intermediate can react directly with the amine, its stability in aqueous media is low.[7] Therefore, an additive such as Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is less susceptible to hydrolysis and side reactions, leading to cleaner reactions and higher yields.[8]

Overall Synthesis Scheme

Overall Synthesis Scheme

Figure 1: General reaction scheme for the conversion of 4-Ethoxy-3,5-difluorobenzoic acid to this compound.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
4-Ethoxy-3,5-difluorobenzoic acid≥98%Commercially AvailableN/A
Thionyl chloride (SOCl₂)Reagent GradeSigma-Aldrich7719-09-7
Dichloromethane (DCM)AnhydrousFisher Scientific75-09-2
TolueneAnhydrousJ.T. Baker108-88-3
Ammonium Hydroxide (NH₄OH)28-30% solutionVWR1336-21-6
EDC Hydrochloride≥98%Acros Organics25952-53-8
HOBt Monohydrate≥97%Alfa Aesar123333-53-9
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich7087-68-5
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific68-12-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore144-55-8
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, dropping funnel, rotary evaporator, Buchner funnel, standard glassware, and a fume hood.

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. EDC is a skin irritant. Avoid inhalation and skin contact.

Protocol A: Acyl Chloride Method

This two-step protocol is highly efficient and easily scalable.

Step 1: Synthesis of 4-Ethoxy-3,5-difluoro-benzoyl chloride

  • Setup: Place 4-Ethoxy-3,5-difluorobenzoic acid (e.g., 5.0 g, 24.7 mmol, 1.0 eq) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: In a fume hood, suspend the acid in anhydrous toluene (25 mL). Add thionyl chloride (SOCl₂) (3.6 mL, 49.5 mmol, 2.0 eq) dropwise at room temperature. Causality Note: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid. Toluene is a suitable high-boiling solvent for this reaction.[4]

  • Reaction: Heat the mixture to reflux (approx. 110°C) and stir for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-Ethoxy-3,5-difluoro-benzoyl chloride (a yellow-orange oil or low-melting solid) is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Setup: Cool a 250 mL three-neck flask containing concentrated ammonium hydroxide solution (28%, 50 mL) in an ice bath to 0-5°C.

  • Ammonolysis: Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane (DCM, 25 mL). Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution over 30 minutes, ensuring the temperature does not exceed 10°C. Causality Note: The reaction is highly exothermic; slow addition and cooling are crucial to prevent side reactions and ensure safety.[9] A white precipitate will form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Filter the solid product using a Buchner funnel and wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any ammonium salts.

  • Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of hot ethanol or an ethanol/water mixture, allow it to dissolve, and then cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the pure white crystals, wash with a small amount of cold solvent, and dry under vacuum.

Protocol B: One-Pot EDC/HOBt Coupling Method

This protocol is milder and more convenient for smaller-scale synthesis.

  • Setup: To a 100 mL round-bottom flask, add 4-Ethoxy-3,5-difluorobenzoic acid (1.0 g, 4.95 mmol, 1.0 eq), HOBt monohydrate (0.91 g, 5.94 mmol, 1.2 eq), and anhydrous N,N-Dimethylformamide (DMF, 20 mL). Stir the mixture at room temperature until all solids dissolve.

  • Ammonia Source: Add concentrated ammonium hydroxide solution (28%, 1.3 mL, 9.9 mmol, 2.0 eq) to the mixture.

  • Activation: Cool the flask in an ice bath to 0°C. Add EDC hydrochloride (1.14 g, 5.94 mmol, 1.2 eq) portion-wise over 10 minutes. Causality Note: Adding EDC last and in portions helps to control the initial exotherm and allows for the efficient formation of the HOBt active ester, minimizing side reactions.[6][10]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate (EtOAc).

  • Extraction: Separate the layers. Extract the aqueous layer with additional EtOAc (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase successively with 5% aqueous NaHCO₃ solution (2 x 30 mL), water (30 mL), and brine (30 mL). Causality Note: The bicarb wash removes any unreacted carboxylic acid and HOBt. The water and brine washes remove residual DMF and water-soluble byproducts like the urea formed from EDC.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography (e.g., using a 30-50% ethyl acetate in hexanes gradient) to afford the pure product.

Visualization of Workflow and Mechanism

General Synthesis Workflow

G cluster_start Starting Material cluster_protocol_a Protocol A: Acyl Chloride cluster_protocol_b Protocol B: EDC Coupling cluster_purification Work-up & Purification start 4-Ethoxy-3,5- difluorobenzoic Acid A1 Activation with SOCl₂ in Toluene (Reflux) start->A1 B1 One-Pot Reaction: EDC, HOBt, NH₄OH in DMF (RT) start->B1 A2 Concentration to Crude Acyl Chloride A1->A2 A3 Ammonolysis with aq. NH₄OH (0°C) A2->A3 P1 Extraction / Filtration A3->P1 B1->P1 P2 Recrystallization or Column Chromatography P1->P2 end Pure 4-Ethoxy-3,5- difluorobenzamide P2->end

Caption: A comparative workflow diagram for Protocols A and B.

Simplified Mechanism: Acyl Chloride Formation

G RCOOH R-COOH Intermediate1 [Intermediate Complex] RCOOH->Intermediate1 + SOCl₂ SOCl2 S(=O)Cl₂ AcylChloride R-COCl Intermediate1->AcylChloride - SO₂ - HCl SO2 SO₂↑ HCl HCl↑

Caption: Activation of carboxylic acid using thionyl chloride.

Data Summary and Expected Results

ParameterProtocol A (Acyl Chloride)Protocol B (EDC Coupling)
Scale 1 g - 100 g100 mg - 5 g
Reaction Time 4 - 6 hours12 - 18 hours
Temperature Reflux (Step 1), 0°C (Step 2)0°C to Room Temperature
Key Reagents SOCl₂, NH₄OHEDC, HOBt, NH₄OH, DIPEA
Solvent(s) Toluene, DCMDMF
Purification RecrystallizationExtraction & Recrystallization/Chromatography
Typical Yield 85 - 95%70 - 85%
Pros High yield, scalable, inexpensive reagentsMild conditions, one-pot, good for sensitive substrates
Cons Harsh reagents (SOCl₂), two stepsMore expensive, longer time, byproduct removal

Expected Characterization for this compound:

  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.0-7.2 (m, 2H, Ar-H), 6.0 (br s, 2H, NH₂), 4.15 (q, 2H, OCH₂CH₃), 1.45 (t, 3H, OCH₂CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): A single resonance is expected in the typical aryl-F region.

  • Mass Spec (ESI+): Calculated for C₉H₁₀F₂NO₂ [M+H]⁺, expected m/z.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield (Protocol A) Incomplete formation of acyl chloride.Ensure SOCl₂ is fresh and used in excess. Increase reflux time. Ensure starting acid and solvent are anhydrous.
Hydrolysis of acyl chloride.Ensure all glassware is dry. Perform ammonolysis at 0°C or below.
Low Yield (Protocol B) Deactivation of EDC.Use anhydrous solvent. Ensure reaction is protected from atmospheric moisture.
Incomplete reaction.Allow reaction to stir for a longer period (up to 24h). Ensure proper stoichiometry of coupling reagents.
Impure Product Residual starting material.Wash thoroughly with NaHCO₃ solution during work-up (Protocol B). Ensure complete conversion before work-up.
Urea byproduct contamination.Wash thoroughly with dilute acid (e.g., 1M HCl) and water during work-up to remove the water-soluble urea byproduct from EDC.

Conclusion

This application note provides two distinct and reliable methodologies for the synthesis of this compound. The acyl chloride method (Protocol A) is a robust, high-yielding process well-suited for larger-scale synthesis. The EDC/HOBt coupling method (Protocol B) offers a milder, one-pot alternative that is valuable for preparing smaller quantities or for substrates that may not be stable to the harsh conditions of the first protocol. By understanding the rationale behind each step, researchers can confidently select and execute the protocol that best fits their laboratory capabilities and project requirements, enabling the efficient production of this key fluorinated building block.

References

  • Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central. Available at: [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). An experimental handbook for pharmaceutical organic chemistry-i. Available at: [Link]

  • Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). (2021). YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). ResearchGate. Available at: [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Process for the synthesis of a benzamide derivative. (2003). Google Patents.
  • Chemistry LibreTexts. (2022). Chemistry of Amides. Available at: [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Available at: [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Amine to Amide (via Acid Chloride). (n.d.). Common Conditions. Available at: [Link]

  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012). National Institutes of Health. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Part 6: Preparation of Organic Compounds. (n.d.). A practical handbook for pharmaceutical chemistry. Available at: [Link]

  • Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. (n.d.). Google Patents.
  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2017). ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Available at: [Link]

  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. Available at: [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions: The Synthesis and Utility of 4-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Amide Bond and the Strategic Role of Fluorine in Modern Drug Discovery

The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and proteins and being a ubiquitous feature in a vast number of pharmaceuticals.[1][2] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a critical determinant of molecular conformation and drug-target binding. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[2]

In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity (LogP), binding affinity, and overall pharmacokinetic profile.[1][3] Fluorinated benzamides, in particular, represent a privileged structural motif, marrying the foundational importance of the amide bond with the strategic advantages of fluorination.[4]

This document provides detailed application notes and protocols centered on 4-Ethoxy-3,5-difluorobenzamide , a valuable building block for researchers, scientists, and drug development professionals. We will explore its synthesis from the corresponding carboxylic acid via robust amide coupling methodologies and delve into the rationale behind its use as a scaffold in the design of novel therapeutics.

The Strategic Advantage of the 4-Ethoxy-3,5-difluoro Substitution Pattern

The specific substitution pattern of this compound offers a compelling combination of physicochemical properties for drug design. Understanding the contribution of each substituent is key to appreciating its utility.

  • Ortho-Difluoro Substitution: The two fluorine atoms positioned ortho to the amide group exert a significant influence on the molecule's conformation and metabolic stability. This "ortho-difluoro" motif can shield the amide bond from enzymatic hydrolysis, a common metabolic pathway for benzamide-containing drugs, thereby increasing the compound's half-life in vivo.[5] Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the acidity of the amide N-H, influencing its hydrogen bonding capabilities and potentially enhancing binding affinity to target proteins.[1]

  • Para-Ethoxy Group: The ethoxy group at the 4-position is a lipophilic hydrogen bond acceptor. This group can be crucial for establishing key interactions within a protein binding pocket. Its size and flexibility can be optimized to fit specific hydrophobic sub-pockets, contributing to both potency and selectivity. The interplay between the lipophilic ethoxy group and the polar difluoro substituents allows for fine-tuning of the overall lipophilicity of the molecule, a critical parameter for balancing solubility and membrane permeability.

Synthesis of this compound: A Comparative Overview of Coupling Reagents

The synthesis of this compound is most directly achieved by the amide coupling of 4-Ethoxy-3,5-difluorobenzoic acid with a source of ammonia. The choice of coupling reagent is a critical parameter that can significantly impact reaction efficiency, yield, and purity. Below, we compare two of the most common and effective classes of coupling reagents: carbodiimides (EDC) and uronium/aminium salts (HATU).

Data Presentation: Comparison of Common Amide Coupling Reagents

The following table provides a general comparison of common coupling reagents for the synthesis of benzamides from benzoic acids, highlighting key parameters to consider during methods development.

Coupling Reagent SystemClassTypical Reaction TimeKey AdvantagesKey Disadvantages
EDC / HOBt Carbodiimide4 - 18 hoursCost-effective; water-soluble byproducts (urea) are easily removed during aqueous workup.Slower reaction rates compared to uronium salts; may be less effective for sterically hindered substrates.
HATU / DIPEA Uronium/Aminium Salt1 - 4 hoursHigh coupling efficiency and fast reaction rates, even for challenging substrates; low risk of racemization.Higher cost; byproducts can sometimes complicate purification.
Acyl Chloride Activated Acyl Species1 - 3 hoursHighly reactive, leading to fast conversions and high yields.Requires an additional step to prepare the acyl chloride; harsh reagents (e.g., thionyl chloride) may not be compatible with sensitive functional groups.

Experimental Protocols

Safety Precautions

Amide coupling reagents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of this compound using EDC/HOBt

This protocol utilizes the cost-effective carbodiimide EDC in conjunction with the additive HOBt, which helps to suppress side reactions.

Materials:

  • 4-Ethoxy-3,5-difluorobenzoic acid (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Ammonium chloride (NH₄Cl) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-Ethoxy-3,5-difluorobenzoic acid (1.0 equiv), HOBt (1.2 equiv), and ammonium chloride (1.5 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise, followed by the dropwise addition of DIPEA (3.0 equiv).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Ethoxy-3,5-difluorobenzoic acid, HOBt, and NH₄Cl in DMF cool Cool to 0 °C start->cool add_reagents Add EDC·HCl and DIPEA cool->add_reagents stir Stir at RT for 12-18h add_reagents->stir workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) stir->workup purify Dry, Concentrate, and Purify (Chromatography/Recrystallization) workup->purify end This compound purify->end

Simplified mechanism of HATU coupling.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its utility stems from the strategic placement of functional groups that can be readily modified to explore structure-activity relationships (SAR).

  • As a Core Scaffold: The benzamide itself can serve as the central structure, with further modifications made to the ethoxy group or by introducing substituents to the aromatic ring.

  • As a Building Block: The amide nitrogen can be further functionalized, or the entire benzamide moiety can be incorporated into a larger molecule to impart favorable physicochemical properties.

Examples of Therapeutic Areas:

  • Oncology: Many kinase inhibitors incorporate fluorinated aromatic rings to enhance binding affinity and improve metabolic stability. The this compound core could be elaborated to target the ATP-binding site of various kinases.

  • Neuroscience: Substituted benzamides are a well-known class of dopamine and serotonin receptor antagonists used in the treatment of psychosis and nausea. [8]The specific substitution pattern of this compound could be explored to develop novel CNS-active agents with improved blood-brain barrier penetration and metabolic profiles.

  • Anti-inflammatory Agents: The structural motifs present in this compound are found in various classes of anti-inflammatory drugs. For instance, fluorinated benzoic acid derivatives are used in the development of potent phosphodiesterase-4 (PDE4) inhibitors for respiratory diseases.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time, consider gentle heating, or switch to a more powerful coupling reagent like HATU.
Steric hindrance from the ortho-difluoro groups.Use a more potent coupling reagent (e.g., HATU, COMU) and a non-nucleophilic base like DIPEA.
Presence of Starting Material Insufficient activation of the carboxylic acid.Ensure all reagents are anhydrous. Increase the equivalents of the coupling reagent and base slightly.
Formation of Byproducts Side reactions of the activated intermediate.If using a carbodiimide, ensure an additive like HOBt is present. Maintain a low reaction temperature during the activation step.
Difficult Purification Contamination with urea byproducts (from EDC).Perform thorough aqueous washes with dilute acid and base to remove water-soluble impurities.
Contamination with HATU byproducts.Wash with dilute copper(II) sulfate solution to chelate and remove some of the byproducts.

Conclusion

This compound is a strategically designed building block that leverages the benefits of fluorine substitution to offer enhanced metabolic stability and modulated physicochemical properties. Its synthesis from the corresponding carboxylic acid can be achieved through standard, robust amide coupling protocols, with the choice of reagent dictating reaction efficiency and cost. The versatility of this scaffold makes it a valuable asset for medicinal chemists in the exploration of new chemical space and the development of next-generation therapeutics across a range of disease areas.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Comparative study of methods to couple hindered peptides. (n.d.). PubMed.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed.
  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. (2015). PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). Scilit.
  • BenchChem. (n.d.). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (n.d.).
  • Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. (n.d.). PMC.
  • BenchChem. (n.d.). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids.
  • Synthesis and characterization of Benzoic Acid. (n.d.). Chemistry Research Journal.
  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (n.d.). Luxembourg Bio Technologies.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). PMC.
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed.
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025).
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
  • 4-Acetyloxy-3,5-difluorobenzoic acid | C9H6F2O4 | CID 139998591. (n.d.). PubChem.
  • (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2025).
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). PubMed.
  • (PDF) 3,5-Difluorobenzoic acid. (2025).
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed.
  • 3,4-Difluorobenzoic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • 4-Ethoxy-3,5-difluorobenzoic acid, 97% Purity, C9H8F2O3, 10 grams. (n.d.). CP Lab Safety.
  • 3,4-Difluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. (2016). PubMed.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI.

Sources

Application Notes and Protocols for 4-Ethoxy-3,5-difluorobenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzamides

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and ether functionalities into aromatic scaffolds has become a cornerstone for molecular design. The presence of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The benzamide moiety itself is a prevalent structural motif in a vast array of pharmaceuticals and functional materials. 4-Ethoxy-3,5-difluorobenzamide emerges as a promising, yet underexplored, building block that combines these valuable features. The electron-withdrawing nature of the two fluorine atoms, ortho to the ethoxy group and meta to the amide, creates a unique electronic environment that can be exploited for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a versatile intermediate in organic synthesis.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 3,5-Difluoro-4-hydroxybenzoic acid. The process involves an initial etherification of the phenolic hydroxyl group, followed by the conversion of the carboxylic acid to the primary amide.

Step 1: Etherification of 3,5-Difluoro-4-hydroxybenzoic Acid

The first step is a Williamson ether synthesis to introduce the ethoxy group. This reaction proceeds by deprotonation of the phenolic hydroxyl group with a suitable base, followed by nucleophilic attack on an ethylating agent.

Protocol 1: Synthesis of 4-Ethoxy-3,5-difluorobenzoic Acid

Materials:

  • 3,5-Difluoro-4-hydroxybenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approximately 5-10 mL per gram of acid).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • To this suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-Ethoxy-3,5-difluorobenzoic acid, which can be used in the next step, in some cases without further purification.

Causality and Insights:

  • Choice of Base and Solvent: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group without affecting the carboxylic acid. DMF is an excellent polar aprotic solvent for this S_N2 reaction, as it effectively solvates the potassium cation, leaving a more nucleophilic phenoxide.

  • Temperature Control: Gentle heating accelerates the reaction rate without promoting significant side reactions.

  • Work-up: Acidification is crucial to protonate the carboxylate, rendering the product soluble in the organic extraction solvent.

Workflow for the Synthesis of 4-Ethoxy-3,5-difluorobenzoic Acid

start 3,5-Difluoro-4-hydroxybenzoic acid reagents K₂CO₃, EtI DMF, 60-70 °C start->reagents Williamson Ether Synthesis product 4-Ethoxy-3,5-difluorobenzoic acid reagents->product

Caption: Synthesis of the key intermediate via Williamson ether synthesis.

Step 2: Amidation of 4-Ethoxy-3,5-difluorobenzoic Acid

The conversion of the carboxylic acid to the primary amide is typically achieved via an acyl chloride intermediate, which readily reacts with ammonia.

Protocol 2: Synthesis of this compound

Materials:

  • 4-Ethoxy-3,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of anhydrous DMF (if using oxalyl chloride)

  • Aqueous ammonia (28-30%)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend 4-Ethoxy-3,5-difluorobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. Co-evaporation with toluene can aid in the complete removal.

  • Dissolve the crude 4-ethoxy-3,5-difluorobenzoyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • Slowly add an excess of cold aqueous ammonia (5-10 eq) to the stirred solution. A white precipitate will form.

  • Stir the mixture vigorously for 30-60 minutes at 0 °C, then allow it to warm to room temperature.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain this compound.

Causality and Insights:

  • Acyl Chloride Formation: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed.

  • Ammonia Source: Concentrated aqueous ammonia provides both the nucleophile (NH₃) and a basic medium to neutralize the HCl byproduct of the amidation step.

  • Exothermic Reaction: The reaction of the acyl chloride with ammonia is highly exothermic, necessitating cooling to control the reaction rate and prevent side reactions.

Workflow for the Synthesis of this compound

start 4-Ethoxy-3,5-difluorobenzoic acid reagent1 SOCl₂ or (COCl)₂ DCM, Reflux start->reagent1 intermediate 4-Ethoxy-3,5-difluorobenzoyl chloride reagent2 Aqueous NH₃ DCM, 0 °C intermediate->reagent2 reagent1->intermediate Acyl Chloride Formation product This compound reagent2->product Amidation

Caption: Two-step conversion of the carboxylic acid to the target benzamide.

Applications of this compound in Organic Synthesis

The unique substitution pattern of this compound makes it a versatile building block for the synthesis of more complex molecules. The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution, and the benzamide group can act as a directing group for C-H functionalization.

Nucleophilic Aromatic Substitution (S_NAr)

The electron-withdrawing fluorine atoms, further activated by the amide group, make the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the activating groups. In this molecule, substitution of one of the fluorine atoms is a plausible transformation.

Protocol 3: S_NAr with an Amine Nucleophile

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Ethyl acetate (EtOAc)

  • Water, brine, and anhydrous MgSO₄

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the amine (1.5-2.0 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to dissolve the reactants.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Activation for S_NAr: The fluorine atoms are good leaving groups in S_NAr reactions, and their departure is facilitated by the electron-withdrawing nature of the adjacent amide group.[3]

  • High Temperature: S_NAr reactions on electron-richer systems or with less potent nucleophiles often require elevated temperatures to overcome the activation energy barrier.

  • Choice of Nucleophile: A wide range of nucleophiles, including amines, thiols, and alkoxides, can potentially be used in this reaction.

Reaction Scheme for S_NAr

start This compound reagents Nucleophile (e.g., R₂NH) Base, High Temp. start->reagents S_NAr product 4-Ethoxy-3-(dialkylamino)-5-fluorobenzamide reagents->product

Caption: S_NAr reaction on this compound.

Ortho-Directed C-H Functionalization

The amide functionality can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the selective functionalization of the ortho C-H bonds.

Protocol 4: Palladium-Catalyzed Ortho-Olefination (Hypothetical)

Materials:

  • This compound

  • An olefin (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂)

  • A suitable solvent (e.g., 1,2-dichloroethane or trifluoroethanol)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (5-10 mol%), and the oxidant (2.0 eq).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add the anhydrous solvent, followed by the olefin (1.5-2.0 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with DCM and filter through a pad of Celite to remove metal salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality and Insights:

  • Directing Group: The amide nitrogen coordinates to the palladium catalyst, bringing it into proximity with the ortho C-H bond and facilitating its activation.

  • Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst in the catalytic cycle.

  • Reaction Conditions: The specific ligand, solvent, and temperature are crucial for achieving high selectivity and yield and would require experimental optimization for this specific substrate.

Reaction Scheme for Ortho-Olefination

start This compound reagents Olefin, Pd(OAc)₂ Oxidant, Heat start->reagents C-H Activation product Ortho-olefinated product reagents->product

Caption: Directed ortho-C-H functionalization.

Summary of Key Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3,5-Difluoro-4-hydroxybenzoic acidC₇H₄F₂O₃174.10White to off-white solid
4-Ethoxy-3,5-difluorobenzoic acidC₉H₈F₂O₃202.15White to off-white solid
This compoundC₉H₉F₂NO₂201.17White to off-white solid

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. Its straightforward preparation from readily available starting materials, combined with the unique reactivity imparted by the fluorine atoms and the directing capability of the amide group, opens avenues for the synthesis of a wide range of novel and complex molecules. The protocols detailed in this guide provide a solid foundation for researchers and scientists in drug development and materials science to explore the full synthetic potential of this promising compound. The strategic use of such fluorinated building blocks is anticipated to continue to play a pivotal role in the advancement of chemical and pharmaceutical research.

References

  • Thieme Chemistry. (2025). Carbamoyl Fluorides: A Platform to Interrogate Fluoride-Enabled Reactivity. Synthesis, 57(16), 2399-2410. Available at: [Link]

  • Wouters, J., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(17), 1778-1788. Available at: [Link]

  • ResearchGate. (n.d.). N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. Available at: [Link]

  • Wouters, J., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PMC - NIH. Available at: [Link]

  • CP Lab Safety. (n.d.). 4-Ethoxy-3,5-difluorobenzoic acid, 97% Purity, C9H8F2O3, 10 grams. Available at: [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzoic acid. Available at: [Link]

Sources

Application Notes and Protocols: 4-Ethoxy-3,5-difluorobenzamide in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential applications of 4-Ethoxy-3,5-difluorobenzamide in medicinal chemistry. While direct literature on this specific molecule is nascent, its structural features—a fluorinated benzamide scaffold—position it as a compound of significant interest for drug discovery. These notes synthesize information from closely related analogs to propose high-potential research avenues, particularly in the development of novel antibacterial and anticancer agents. The protocols provided are adapted from established methodologies for analogous compounds and are intended to serve as a robust starting point for experimental investigation.

Introduction: The Strategic Value of the Fluorinated Benzamide Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs. Its utility is further amplified by the strategic incorporation of fluorine atoms. The introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The 3,5-difluoro substitution pattern, as present in this compound, is particularly noteworthy for its ability to modulate electronic properties and create favorable interactions within protein binding pockets.[3]

The subject of this guide, this compound, combines this advantageous difluorinated ring with an ethoxy group. This substitution can further refine the molecule's lipophilicity and hydrogen bonding capabilities, making it a promising candidate for targeted therapeutic development.

Potential Therapeutic Applications & Mechanistic Hypotheses

Based on extensive research into structurally related difluorobenzamides, two primary areas of application are proposed for this compound:

As a Novel Antibacterial Agent Targeting FtsZ

Mechanistic Insight: The bacterial cell division protein, FtsZ, is an attractive target for new antibiotics due to its essential role in forming the Z-ring, a structure critical for bacterial cytokinesis.[3][4] A significant body of research has identified 2,6-difluorobenzamide derivatives as potent inhibitors of FtsZ.[3][4] These compounds bind to an allosteric site, disrupting FtsZ polymerization and leading to bacterial cell death.[3] The 3,5-difluoro substitution pattern of this compound can be hypothesized to mimic the key interactions of these known FtsZ inhibitors.

Experimental Rationale: The fluorine atoms are crucial for creating strong hydrophobic interactions within the allosteric binding pocket of FtsZ, while the amide group forms critical hydrogen bonds.[3] The 4-ethoxy group could potentially probe additional hydrophobic regions of the binding site or improve pharmacokinetic properties.

FtsZ_Inhibition_Pathway cluster_bacterium Bacterial Cell FtsZ_monomer FtsZ Monomers Z_ring Z-Ring Formation (Polymerization) FtsZ_monomer->Z_ring GTP-dependent FtsZ_monomer->Z_ring Cell_Division Cell Division Z_ring->Cell_Division Z_ring->Cell_Division Inhibition Inhibition Cell_Death Cell Death Compound 4-Ethoxy-3,5- difluorobenzamide Compound->Z_ring Disruption Compound->Z_ring

Caption: Proposed mechanism of FtsZ inhibition.

As a Modulator of DNA Damage Repair Pathways (e.g., PARP Inhibition)

Mechanistic Insight: The benzamide scaffold is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks.[5] In cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of toxic double-strand breaks, resulting in cancer cell death through a process known as synthetic lethality.[5] Halogenated benzamides are of particular interest in the development of potent PARP inhibitors.[5]

Experimental Rationale: The amide portion of the benzamide typically mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP. The substituted phenyl ring, in this case, the 4-ethoxy-3,5-difluorophenyl group, can be tailored to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.

PARP_Inhibition_Workflow cluster_workflow Experimental Workflow for PARP Inhibition start Start: Synthesize & Purify Compound biochemical_assay Biochemical Assay (Cell-Free PARP Activity) start->biochemical_assay cellular_assay Cellular Assay (PAR accumulation in cells) start->cellular_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis cellular_assay->data_analysis conclusion Conclusion: Potency & Selectivity Profile data_analysis->conclusion

Caption: Workflow for evaluating PARP inhibitory activity.

Experimental Protocols

The following protocols provide a framework for the synthesis and initial biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from its corresponding carboxylic acid, 4-Ethoxy-3,5-difluorobenzoic acid, via an amide coupling reaction. This is a standard and widely used method for the formation of benzamides.[6]

Materials:

  • 4-Ethoxy-3,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Ethoxy-3,5-difluorobenzoic acid in anhydrous DCM.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Amidation:

    • In a separate flask, cool an excess of ammonia solution (e.g., 5-10 equivalents) in an ice bath.

    • Slowly add the freshly prepared acid chloride solution from step 1 to the cold ammonia solution with vigorous stirring. A precipitate of the benzamide should form.

    • Continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • If a biphasic mixture is present, separate the organic layer. Extract the aqueous layer with DCM (3x).

    • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Summary Table (Hypothetical):

PropertyExpected Value
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Appearance White to off-white solid
Purity (by HPLC/NMR) >95%
Solubility Soluble in DMSO, MeOH; poorly soluble in water
Protocol 2: In Vitro FtsZ Polymerization Assay

This assay measures the ability of a test compound to inhibit the GTP-dependent polymerization of FtsZ protein.

Materials:

  • Purified FtsZ protein (e.g., from S. aureus or E. coli)

  • Polymerization buffer (e.g., MES buffer with MgCl₂ and KCl)

  • Guanosine triphosphate (GTP)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate reader capable of measuring light scatter or fluorescence

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in polymerization buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • In a 96-well plate, add the diluted test compound and FtsZ protein to each well.

    • Include positive controls (known FtsZ inhibitor) and negative controls (DMSO vehicle).

  • Initiation of Polymerization:

    • Initiate the polymerization reaction by adding a solution of GTP to each well.

    • Immediately begin monitoring the change in light scatter (at ~350-400 nm) or using a fluorescent reporter system at regular intervals for 15-30 minutes at 37 °C.

  • Data Analysis:

    • Plot the rate of polymerization against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of FtsZ polymerization) by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its structural similarity to known bioactive molecules, particularly FtsZ and PARP inhibitors, provides a strong rationale for its investigation in antibacterial and anticancer drug discovery programs. The protocols outlined in this guide offer a starting point for synthesizing this compound and evaluating its biological activity. Future research should focus on confirming its mechanism of action, exploring structure-activity relationships through analog synthesis, and evaluating its efficacy in cell-based and in vivo models.

References

  • Vertex AI Search. Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • BenchChem. Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry.
  • MDPI. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus.
  • ResearchGate. Fluorination in the synthetic pathway of fluorinated benzamides via... | Download Scientific Diagram.
  • PubMed Central (PMC). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications.
  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • PubMed. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus.
  • American Chemical Society. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.

Sources

Application Note: A Robust Protocol for the Synthesis of 4-Ethoxy-3,5-difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated benzamide derivatives are pivotal structural motifs in contemporary drug discovery, valued for their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The 4-ethoxy-3,5-difluorobenzamide scaffold, in particular, is an emerging building block in the synthesis of novel therapeutics. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from its corresponding nitrile precursor. The described methodology is designed for high selectivity and yield, with a focus on procedural safety and product purity. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable synthetic route to this important intermediate.

Core Principles: The Chemistry Behind the Synthesis

The conversion of a nitrile to an amide is a classic hydrolysis reaction. This transformation can be catalyzed by either acid or base.[1][2][3] For the synthesis of this compound, a base-catalyzed hydrolysis of 4-ethoxy-3,5-difluorobenzonitrile is the recommended approach.

Rationale for Base-Catalyzed Hydrolysis:

  • Selectivity: Harsh acidic conditions and high temperatures can lead to the over-hydrolysis of the initially formed amide to the corresponding carboxylic acid.[4][5] Base-catalyzed hydrolysis, particularly with careful control of reaction conditions, offers a higher selectivity for the amide product.

  • Milder Conditions: While heat is still required, base-catalyzed hydrolysis can often be achieved under milder conditions compared to strong acid-catalyzed methods, which can help to prevent the degradation of sensitive functional groups.

  • Work-up Procedure: The work-up for a base-catalyzed reaction is often straightforward, involving neutralization and extraction.

The mechanism of base-catalyzed nitrile hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to yield the amide.

Experimental Workflow Overview

The synthesis of this compound can be summarized in the following workflow:

Synthesis_Workflow Start 4-Ethoxy-3,5-difluorobenzonitrile Reaction Base-Catalyzed Hydrolysis Start->Reaction NaOH, H2O/Solvent Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization / Column Chromatography Workup->Purification Product This compound Purification->Product Characterization NMR, IR, MS Product->Characterization

Caption: Synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4-Ethoxy-3,5-difluorobenzonitrile≥98%Commercially AvailableStarting material.
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableCatalyst for hydrolysis.
Ethanol (EtOH)AnhydrousCommercially AvailableCo-solvent.
Deionized Water (H₂O)High PurityIn-house
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)In-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Chemical Handling:

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle solid NaOH with care to avoid generating dust.

    • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

    • Organic Solvents: Flammable. Keep away from ignition sources.

    • Difluorinated Aromatics: While specific toxicity data for 4-ethoxy-3,5-difluorobenzonitrile may be limited, it is prudent to handle it with care, avoiding inhalation, ingestion, and skin contact.[5][6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of related aromatic nitriles.[7]

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-3,5-difluorobenzonitrile (5.00 g, 27.3 mmol).

  • Add ethanol (25 mL) to dissolve the starting material.

  • In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide by dissolving NaOH (4.37 g, 109.2 mmol) in deionized water (54.6 mL).

  • Add the freshly prepared NaOH solution to the reaction flask.

Step 2: Hydrolysis Reaction

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-8 hours. The disappearance of the starting nitrile spot and the appearance of a more polar amide spot indicates reaction completion.

Step 3: Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow, dropwise addition of concentrated hydrochloric acid. Monitor the pH with litmus paper or a pH meter until it reaches approximately pH 7. Caution: The neutralization is exothermic.

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

The crude this compound can be purified by either recrystallization or column chromatography.

  • Recrystallization (Preferred for high purity):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Column Chromatography (For removal of closely related impurities):

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the sample onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (monitored by TLC) and concentrate under reduced pressure.

Step 5: Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the amide, N-H stretch).

  • Mass Spectrometry (MS): To determine the molecular weight.

Expected Results

Following this protocol, a high yield (typically >80%) of pure this compound can be expected. The final product should be a white to off-white solid.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or temperature.Continue heating and monitor by TLC. If the reaction stalls, consider adding a small amount of additional NaOH solution.
Low YieldIncomplete extraction. Over-hydrolysis to the carboxylic acid.Ensure thorough extraction with ethyl acetate. During neutralization, avoid making the solution too acidic for an extended period.
Oily ProductImpurities present.Purify by column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By carefully following the described steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and medicinal chemistry. The principles of base-catalyzed nitrile hydrolysis are broadly applicable, and this protocol can serve as a template for the synthesis of other benzamide derivatives.

References

  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]

  • Roy, B., & Goswami, A. (2012). Chemoselective Hydration of Nitriles to Amides Using Hydrated Ionic Liquid (IL) Tetrabutylammonium Hydroxide (TBAH) as a Green Catalyst. ChemInform, 43(36). [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • LibreTexts Chemistry. (2023). Conversion of nitriles to amides. [Link]

  • Gong, H., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, 6(15), 5897-5901. [Link]

  • McIsaac Jr, J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048–3050. [Link]

  • Appiah, C., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1475–1481. [Link]

Sources

Comprehensive Analytical Protocols for the Characterization of 4-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-3,5-difluorobenzamide is a substituted aromatic amide with potential applications in pharmaceutical and materials science, stemming from the unique physicochemical properties conferred by its difluoro and ethoxy functionalities. As with any novel chemical entity intended for advanced applications, rigorous and comprehensive characterization is a prerequisite for ensuring its identity, purity, and stability. This guide provides a suite of detailed analytical protocols designed for the thorough characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol serves as a self-validating system. This document is structured to empower researchers to generate reliable and reproducible data, forming a robust foundation for further development.

Introduction: The Rationale for a Multi-Technique Approach

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the ethoxy group can influence solubility and pharmacokinetic properties. Consequently, this compound represents a compound of interest for which precise characterization is non-negotiable.

A single analytical technique is insufficient to fully define a compound's profile. Therefore, we present an integrated workflow that combines chromatographic, spectroscopic, and thermal analysis techniques. This orthogonal approach ensures that data from one method corroborates another, providing a high-confidence profile of the molecule's identity, purity, and physical properties.

Molecular Structure and Basic Properties

  • Molecular Formula: C₉H₉F₂NO₂

  • Molecular Weight: 201.17 g/mol

  • General Appearance: Expected to be a white to off-white crystalline solid at room temperature.

Chromatographic Analysis: Purity Assessment and Quantification

Chromatographic methods are fundamental for separating the target compound from impurities such as starting materials, by-products, or degradants.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar to moderately non-polar compounds like this compound. Its high resolution and sensitivity make it ideal for quantifying purity and performing assays.[2]

Causality of Method Selection: A C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention for the aromatic benzamide core. The mobile phase, a mixture of acetonitrile and water, allows for the precise tuning of elution strength. An acidic modifier (e.g., formic acid) is incorporated to suppress the ionization of any potential acidic or basic functional groups, ensuring sharp, symmetrical peaks.[3][4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Weigh & Dissolve Sample in Diluent (e.g., 50:50 ACN/H2O) filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject into HPLC System filter->inject separate Isocratic/Gradient Elution (C18 Column) inject->separate detect UV Detection (e.g., 230 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Protocol 2.1: RP-HPLC Purity Method

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Dilute the stock solution with the diluent to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 1.

  • Analysis:

    • Inject a blank (diluent), followed by the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Table 1: Recommended HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution and efficiency.
Mobile Phase Isocratic: 55% B; 45% AProvides consistent elution for routine analysis. A gradient can be developed if complex impurity profiles are observed.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection UV at 230 nmWavelength selected for strong absorbance of the benzamide chromophore.
Injection Vol. 10 µLStandard volume for analytical scale.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful tool for identifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or side-products.[5][6]

Causality of Method Selection: Direct analysis of benzamides by GC can be challenging due to their polarity and potential for thermal degradation.[7] However, for impurity profiling, it is invaluable. A semi-polar column (e.g., 6% cyanopropylphenyl) is recommended to provide good selectivity for a range of potential impurities.[8] Electron Ionization (EI) is used in the mass spectrometer to generate reproducible fragmentation patterns, which act as a "fingerprint" for compound identification via library searching. Note that molecular ions of fluorine compounds can sometimes be weak or absent with EI.[9]

Protocol 2.2: GC-MS Impurity Screening

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

  • Instrumental Parameters:

    • GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: EI at 70 eV, 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each observed peak and compare it against a spectral library (e.g., NIST) for tentative identification.

Spectroscopic Analysis: Unambiguous Structural Elucidation

Spectroscopic techniques provide direct evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular skeleton and the chemical environment of each atom.

Protocol 3.1: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for amides as it allows for the clear observation of the exchangeable N-H protons.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Additional 2D experiments like COSY and HSQC can be run to confirm assignments.

  • Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integration values. Expected signals are detailed in Table 2.

Table 2: Predicted NMR Spectral Data for this compound (in DMSO-d₆)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H -CH₃ (Ethoxy)~1.4Triplet (t)~7.0
-CH₂ (Ethoxy)~4.2Quartet (q)~7.0
Aromatic-H~7.5Doublet (d)J(H,F) ≈ 7-9
Amide-NH₂~7.8 and ~8.1Broad singlets (br s)-
¹³C -CH₃ (Ethoxy)~14--
-CH₂ (Ethoxy)~65--
C-H (Aromatic)~110Doublet (d)J(C,F) ≈ 15-20
C-F (Aromatic)~158Doublet of Doublets (dd)J(C,F) ≈ 250, J(C,F) ≈ 10-15
C-O (Aromatic)~148Triplet (t)J(C,F) ≈ 10
C-C=O (Aromatic)~125Triplet (t)J(C,F) ≈ 3-5
C=O (Amide)~165--
¹⁹F Aromatic-F~ -110 to -120Doublet (d)J(F,H) ≈ 7-9

Note: These are predicted values and will require experimental verification.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the key functional groups present in the molecule.[12]

Protocol 3.2: FT-IR Analysis

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for rapid, direct analysis of the solid powder. Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands as listed in Table 3.

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H Stretch (asymmetric & symmetric)Primary Amide (-CONH₂)[13]
3000 - 2850C-H StretchAlkyl (Ethoxy group)
~1660C=O Stretch (Amide I band)Amide[14]
~1600N-H Bend (Amide II band)Primary Amide
1600, 1475C=C StretchAromatic Ring
1300 - 1200C-O StretchAryl-alkyl ether
1200 - 1100C-F StretchAryl-Fluoride
High-Resolution Mass Spectrometry (HRMS)

HRMS, typically coupled with an LC system (LC-HRMS), provides the most accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Protocol 3.3: LC-HRMS Analysis

  • Method: Use the HPLC method described in Protocol 2.1, directing the column effluent to an HRMS detector (e.g., Q-TOF or Orbitrap).

  • Ionization: Use Electrospray Ionization (ESI) in positive mode.

  • Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺.

    • Calculated Mass for [C₉H₁₀F₂NO₂]⁺: 202.0674

    • Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated mass.

Thermal Analysis: Probing Physicochemical Stability

Thermal analysis techniques are crucial for characterizing the solid-state properties of a pharmaceutical compound, which directly impact its stability, processability, and bioavailability.[15][16][17]

Thermal_Analysis cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) Sample This compound (Solid Sample) DSC Heat sample at controlled rate (e.g., 10 °C/min) Sample->DSC TGA Heat sample at controlled rate (e.g., 10 °C/min) Sample->TGA DSC_Out Output: Heat Flow vs. Temp. - Melting Point (Endotherm) - Polymorphic Transitions - Glass Transition DSC->DSC_Out TGA_Out Output: Weight % vs. Temp. - Thermal Decomposition Temp. - Presence of Volatiles/Hydrates TGA->TGA_Out

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to screen for different polymorphic forms.

Protocol 4.1: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumental Parameters:

    • Temperature Program: Heat from 25 °C to a temperature well above the expected melting point at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis: The sharp endothermic peak on the thermogram corresponds to the melting point (Tₒₙₛₑₜ or Tₚₑₐₖ).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.[18]

Protocol 4.2: TGA for Decomposition Profile

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumental Parameters:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis: The onset temperature of the significant weight loss step in the TGA curve indicates the beginning of thermal decomposition.

Integrated Characterization Strategy

The power of this analytical suite lies in its integration. A logical workflow ensures a comprehensive and efficient characterization of any new batch of this compound.

// Nodes Start [label="Synthesized Batch of\nthis compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity & Impurity Profile\n(HPLC, GC-MS)", fillcolor="#FBBC05"]; Structure [label="Structural Confirmation\n(NMR, FT-IR, HRMS)", fillcolor="#EA4335"]; Physical [label="Solid-State Properties\n(DSC, TGA)", fillcolor="#34A853"]; Report [label="Certificate of Analysis (CoA)\n- Identity Confirmed\n- Purity ≥ 98%\n- Stable under defined conditions", shape=note, fillcolor="#F1F3F4"];

// Edges Start -> Purity [label="Initial Quality Check"]; Purity -> Structure [label="If Purity is Acceptable"]; Structure -> Physical [label="If Structure is Confirmed"]; {Purity, Structure, Physical} -> Report [style=dashed]; } endsubdot Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the complete characterization of this compound. By systematically applying these chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, and key physicochemical properties of the compound. This foundational data is essential for ensuring reproducibility in research and is a critical component of any subsequent drug development or materials science application.

References

  • Zhang, Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link]

  • Yin, J., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. [Link]

  • Szymańska, E., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754-761. [Link]

  • Chen, G., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. [Link]

  • AzoM.com. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

  • Verhoeven, H. A. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]

  • Ahmadi, E., et al. (2014). FT–IR benzamide (1). ResearchGate. [Link]

  • SIELC. (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. [Link]

  • Duncan, A. (Ed.). (2006). Thermal Analysis of Pharmaceuticals. CRC Press. [Link]

  • Al-Obaidi, O. A. M., et al. (2020). Synthesis and characterization of a novel benzimidazole derivative: Solvatochromic and acid-base indicator applications. ResearchGate. [Link]

  • Kosuke, N., et al. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica, 7(1), 160-164. [Link]

  • Mennenga, A. G., et al. (2005). General-Buffer Catalysis of the Reaction of N-(Hydroxymethyl)benzamide: A New Pathway for the Aqueous Reaction of Carbinolamides. Tetrahedron Letters, 46(17), 3079-3081. [Link]

  • NETZSCH. (n.d.). Thermal Analysis in the Pharmaceutical Field. NETZSCH-Gerätebau GmbH. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzoic acid. PubChem. [Link]

  • Jover, E., et al. (2019). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. Journal of Chromatography A, 1605, 460463. [Link]

  • Al-Obaidy, S. S., et al. (2018). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Orient J Chem, 34(1). [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • Google Patents. (2009). Process for preparing 4,4' difluorobenzophenone.
  • Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis? YouTube. [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews. [Link]

  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals. Henven. [Link]

  • ATSDR. (1998). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). ResearchGate. [Link]

  • Tiwari, P., et al. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. [Link]

  • Kumar, V., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1766. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. [Link]

  • Reddy, G. H., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. RSC Publishing. [Link]

Sources

Application Notes and Protocols for Monitoring 4-Ethoxy-3,5-difluorobenzamide Reactions using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thin-layer chromatography (TLC) to effectively monitor chemical reactions involving 4-Ethoxy-3,5-difluorobenzamide. This document outlines the fundamental principles of TLC, details the selection of appropriate conditions, provides step-by-step protocols, and offers insights into the interpretation of results for common transformations of this versatile chemical intermediate.

Introduction: The Strategic Role of TLC in Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique indispensable for the real-time monitoring of chemical reactions.[1][2] Its primary function in this context is to provide a qualitative assessment of the reaction progress by separating the starting materials, intermediates, products, and byproducts.[1][3] This allows the researcher to determine the optimal reaction time, check for the presence of side reactions, and make informed decisions about the work-up and purification strategy. For reactions involving this compound, a compound of interest in medicinal chemistry and materials science, precise reaction monitoring is crucial to ensure high yield and purity of the desired product.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[1] Compounds with a stronger affinity for the stationary phase will move up the plate more slowly, resulting in a lower Retention Factor (Rf), while compounds with a higher affinity for the mobile phase will travel further, yielding a higher Rf value.

Understanding the Analyte: this compound and its Derivatives

To develop an effective TLC method, a fundamental understanding of the physicochemical properties of the molecules involved is paramount. This compound possesses several key structural features that dictate its chromatographic behavior:

  • Aromatic Ring: The benzene ring is relatively nonpolar.

  • Amide Group (-CONH2): This is a polar functional group capable of hydrogen bonding.

  • Ethoxy Group (-OCH2CH3): This ether linkage introduces some polarity.

  • Fluorine Atoms (-F): The two fluorine atoms are highly electronegative, influencing the overall electronic distribution and polarity of the molecule.

The polarity of this compound will be intermediate. It is expected to be less polar than its corresponding carboxylic acid (4-Ethoxy-3,5-difluorobenzoic acid) due to the presence of the less polar amide group compared to the highly polar and acidic carboxylic acid group. Conversely, it will be more polar than a potential reduction product where the amide is converted to an amine (4-Ethoxy-3,5-difluorobenzylamine).

Core Principles of TLC Method Development

The success of TLC for reaction monitoring hinges on the judicious selection of the stationary and mobile phases to achieve adequate separation between the spots of interest.

Stationary Phase Selection

For most applications involving this compound and its derivatives, silica gel 60 F254 plates are the recommended stationary phase. Silica gel is a polar adsorbent, and the "F254" designation indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm. Given the aromatic nature of the target compound, it will be readily visible under UV light.

Mobile Phase Selection and Optimization

The mobile phase, or eluent, is the solvent system that moves up the TLC plate. The polarity of the mobile phase is the most critical parameter to optimize for achieving good separation. A common strategy is to use a binary solvent system consisting of a nonpolar solvent and a more polar solvent. The overall polarity of the mobile phase can be fine-tuned by adjusting the ratio of these two solvents.

For compounds of intermediate polarity like this compound, a good starting point for the mobile phase is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate .

Table 1: Recommended Starting Solvent Systems for TLC of this compound Reactions

Solvent System (v/v)PolarityTypical Application
70:30 Hexanes:Ethyl AcetateLow to MediumGeneral purpose starting point
50:50 Hexanes:Ethyl AcetateMediumFor separating less polar products from the starting material
30:70 Hexanes:Ethyl AcetateMedium to HighFor separating more polar products or byproducts
95:5 Dichloromethane:MethanolHighFor highly polar compounds that do not move in less polar systems

Pro-Tip: The ideal Rf value for the compound of interest is typically between 0.3 and 0.7 to ensure good separation from other components.[4] If your spots are too high on the plate (high Rf), the mobile phase is too polar. If the spots remain at the baseline (low Rf), the mobile phase is not polar enough.

Experimental Protocols

Preparation of the TLC Plate and Chamber
  • Plate Preparation: Using a pencil, gently draw a thin starting line (origin) approximately 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph with the solvent. Mark the lanes for your samples (e.g., "S" for starting material, "R" for reaction mixture, and "C" for co-spot).

  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Cover the chamber with a lid or watch glass and allow it to equilibrate for a few minutes.

Sample Preparation and Spotting
  • Sample Preparation: Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent such as ethyl acetate or dichloromethane. A concentration of approximately 1-2 mg/mL is usually sufficient.

  • Spotting: Use a capillary tube to spot a small amount of each solution onto the designated lane on the origin line. The spots should be small and concentrated to ensure good separation. Allow the solvent to evaporate completely between applications if multiple spots are needed to achieve a sufficient concentration for visualization.

  • Co-spotting: In the "C" lane, spot the starting material first, allow it to dry, and then spot the reaction mixture directly on top of the starting material spot. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane.

Development and Visualization
  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is not touching the filter paper. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Solvent Front Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • UV Light: Allow the plate to dry completely and then visualize it under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against a fluorescent green background. Circle the spots with a pencil.

    • Staining: If the compounds are not UV-active or for better visualization, a chemical stain can be used. A common general-purpose stain is potassium permanganate (KMnO4). To prepare the stain, dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the dried TLC plate into the stain and gently heat it with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.

Interpreting TLC Results for Reaction Monitoring

The primary goal of using TLC for reaction monitoring is to observe the disappearance of the starting material and the appearance of the product over time.

TLC_Reaction_Monitoring Figure 1: Idealized TLC plates showing reaction progress. cluster_0 TLC Plate at Time = 0 cluster_1 TLC Plate at Time = t cluster_2 TLC Plate at Completion T0_SM Starting Material (SM) T0_RXN Reaction Mixture (RXN) T0_CO Co-spot (SM + RXN) Tt_SM Starting Material (SM) Tt_RXN Reaction Mixture (RXN) (Product + unreacted SM) Tt_CO Co-spot (SM + RXN) Tc_SM Starting Material (SM) Tc_RXN Reaction Mixture (RXN) (Product only) Tc_CO Co-spot (SM + RXN)

Caption: Idealized TLC plates showing reaction progress.

  • At the beginning of the reaction (Time = 0): The reaction mixture lane should show a prominent spot corresponding to the starting material.

  • During the reaction (Time = t): A new spot corresponding to the product should appear, and the intensity of the starting material spot should decrease.

  • At completion: The starting material spot in the reaction mixture lane should have completely disappeared, and only the product spot (and potentially non-starting material impurities) should be visible.

Calculating the Retention Factor (Rf)

The Rf value is a quantitative measure of a compound's movement on the TLC plate and is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The distances are measured from the origin line. Rf values are characteristic for a given compound under specific TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification purposes.

Application Protocols for Specific Reactions of this compound

Monitoring Amide Formation

A common reaction is the synthesis of this compound from 4-Ethoxy-3,5-difluorobenzoic acid.

  • Expected Polarity Change: Carboxylic acid (starting material) is more polar than the amide (product).

  • TLC Observation: The product spot (amide) will have a higher Rf value than the starting material spot (carboxylic acid).

  • Recommended Starting Mobile Phase: 70:30 Hexanes:Ethyl Acetate. If the carboxylic acid remains at the baseline, a small amount of acetic acid (e.g., 1%) can be added to the mobile phase to improve its mobility.[5]

Amide_Formation_TLC Figure 2: Expected TLC for amide formation. cluster_0 TLC Plate Origin Origin SolventFront Solvent Front Origin->SolventFront SM_Spot Carboxylic Acid (SM) R_f ~ 0.2 RXN_SM_Spot Unreacted SM RXN_Prod_Spot Amide (Product) R_f ~ 0.5 CO_SM_Spot SM CO_Prod_Spot Product

Caption: Expected TLC for amide formation.

Monitoring Amide Hydrolysis

The hydrolysis of this compound back to 4-Ethoxy-3,5-difluorobenzoic acid.

  • Expected Polarity Change: Amide (starting material) is less polar than the carboxylic acid (product).

  • TLC Observation: The product spot (carboxylic acid) will have a lower Rf value than the starting material spot (amide).

  • Recommended Starting Mobile Phase: 50:50 Hexanes:Ethyl Acetate. The addition of a small amount of acetic acid may be necessary to obtain a well-defined spot for the carboxylic acid product.

Monitoring Amide Reduction

The reduction of the amide group to an amine (4-Ethoxy-3,5-difluorobenzylamine).

  • Expected Polarity Change: Amide (starting material) is generally more polar than the corresponding primary amine (product), although this can vary depending on the solvent system.

  • TLC Observation: The product spot (amine) will likely have a slightly higher Rf value than the starting material spot (amide).

  • Recommended Starting Mobile Phase: 50:50 Hexanes:Ethyl Acetate. If the amine shows significant tailing (streaking), the addition of a small amount of a basic modifier like triethylamine (e.g., 1%) to the mobile phase can improve the spot shape.

Troubleshooting Common TLC Problems

Table 2: Troubleshooting Guide for TLC

ProblemPossible Cause(s)Solution(s)
Spots are streaky or "tailing"Sample is too concentrated; Compound is acidic or basicDilute the sample; Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase
Rf values are too highMobile phase is too polarDecrease the proportion of the polar solvent in the mobile phase
Rf values are too lowMobile phase is not polar enoughIncrease the proportion of the polar solvent in the mobile phase
No spots are visibleSample is not UV-active; Sample is too diluteUse a chemical stain for visualization; Spot the sample multiple times in the same location, allowing the solvent to dry between applications
Uneven solvent frontTLC plate was not placed vertically in the chamber; Chamber was not properly saturatedEnsure the plate is straight in the chamber; Allow the chamber to equilibrate with the filter paper for a longer period

Conclusion

Thin-layer chromatography is an invaluable tool for the qualitative monitoring of reactions involving this compound. By understanding the principles of TLC and systematically developing an appropriate method, researchers can gain crucial insights into their reaction's progress, leading to improved outcomes in their synthetic endeavors. The protocols and guidelines presented in these application notes provide a solid foundation for the successful application of this powerful analytical technique.

References

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 523–529. [Link]

  • Bhardwaj, S. K., et al. (2021). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 9(7), 2305-2321. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Fisher Scientific. (n.d.). 3,5-Difluorobenzoic Acid 98.0+%, TCI America™. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2792. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • Vidhya, V., et al. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Heliyon, 5(9), e02365. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide to the large-scale synthesis of 4-Ethoxy-3,5-difluorobenzamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document outlines a proposed multi-step synthetic route, starting from commercially available 3,4,5-trifluorobenzoic acid. Detailed protocols for each synthetic step are provided, with a strong emphasis on reaction mechanisms, safety considerations, and scalability factors. This guide is intended to equip researchers and process chemists with the necessary information to safely and efficiently produce high-purity this compound on a laboratory and pilot-plant scale. The protocols have been developed by drawing parallels from established synthetic methodologies for structurally related fluorinated aromatic compounds.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science, often imparting unique properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2] this compound is a valuable building block, and its efficient large-scale synthesis is crucial for advancing drug discovery programs and developing new agrochemicals.

This document details a robust and scalable synthetic strategy. The proposed pathway involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Selective ethoxylation of 3,4,5-trifluorobenzoic acid to yield 4-ethoxy-3,5-difluorobenzoic acid.

  • Amidation: Conversion of the synthesized benzoic acid derivative into the final product, this compound, via an acyl chloride intermediate.

The rationale behind the choice of reagents, solvents, and reaction conditions is discussed in detail to provide a thorough understanding of the process.

Overall Synthetic Scheme

The proposed synthesis of this compound is a two-step process commencing with 3,4,5-trifluorobenzoic acid.

Synthetic_Scheme A 3,4,5-Trifluorobenzoic Acid B 4-Ethoxy-3,5-difluorobenzoic Acid A->B Sodium Ethoxide, Ethanol, Reflux C 4-Ethoxy-3,5-difluorobenzoyl chloride B->C Thionyl Chloride (SOCl2), Toluene, Reflux D This compound C->D Aqueous Ammonia, THF

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols

Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzoic Acid

Principle: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the two fluorine atoms and the carboxyl group activates the aromatic ring, facilitating the displacement of the fluoride at the 4-position by the ethoxide nucleophile.

Materials:

Reagent/SolventGradeSupplier
3,4,5-Trifluorobenzoic Acid≥98%Commercially Available
Sodium MetalReagent GradeCommercially Available
Anhydrous Ethanol≥99.5%Commercially Available
Hydrochloric Acid (HCl)37% Aqueous SolutionCommercially Available
Deionized Water-In-house

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet

  • Addition funnel

  • Temperature probe

  • pH meter or pH strips

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Protocol:

  • Preparation of Sodium Ethoxide: In a suitably sized reactor under a nitrogen atmosphere, carefully add sodium metal (1.1 equivalents) in portions to anhydrous ethanol at room temperature. The reaction is exothermic; control the addition rate to maintain a manageable temperature. Stir until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 3,4,5-trifluorobenzoic acid (1.0 equivalent). Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in deionized water. Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of 4-ethoxy-3,5-difluorobenzoic acid will form.

  • Isolation and Drying: Filter the precipitate, wash with cold deionized water, and dry under vacuum at 60-70 °C to a constant weight.

Large-Scale Considerations:

  • The addition of sodium to ethanol is highly exothermic and produces flammable hydrogen gas. Ensure adequate cooling and ventilation.

  • For large-scale operations, consider using a commercially available sodium ethoxide solution to bypass the in-situ preparation step.

  • Efficient stirring is crucial during precipitation to ensure uniform particle size and prevent clumping.

Step 2: Synthesis of this compound

Principle: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride.[3] The acyl chloride is then reacted with ammonia to form the desired benzamide.

Materials:

Reagent/SolventGradeSupplier
4-Ethoxy-3,5-difluorobenzoic AcidFrom Step 1-
Thionyl Chloride (SOCl₂)≥99%Commercially Available
TolueneAnhydrousCommercially Available
N,N-Dimethylformamide (DMF)Catalytic amountCommercially Available
Aqueous Ammonia (NH₄OH)28-30% SolutionCommercially Available
Tetrahydrofuran (THF)Reagent GradeCommercially Available

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser with a gas scrubber, and nitrogen inlet

  • Addition funnel

  • Temperature probe

  • Filtration apparatus

  • Drying oven

Protocol:

  • Acyl Chloride Formation: In a reactor under a nitrogen atmosphere, suspend 4-ethoxy-3,5-difluorobenzoic acid (1.0 equivalent) in toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.5 equivalents) via an addition funnel at room temperature.[4]

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be directed to a scrubber containing a sodium hydroxide solution.[5]

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure. This will yield the crude 4-ethoxy-3,5-difluorobenzoyl chloride as an oil or low-melting solid.

  • Amidation: Dissolve the crude acyl chloride in THF. In a separate reactor, cool an aqueous ammonia solution (5-10 equivalents) to 0-5 °C. Slowly add the acyl chloride/THF solution to the cold ammonia solution, maintaining the temperature below 10 °C.

  • Precipitation and Isolation: Stir the mixture vigorously for 1-2 hours at room temperature. The product will precipitate out of the solution. Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum at 60-70 °C.[6]

Large-Scale Considerations:

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[7][8][9] Handle it in a well-ventilated area with appropriate personal protective equipment.[7]

  • The off-gases (HCl and SO₂) are corrosive and must be neutralized in a scrubber.

  • The amidation reaction is highly exothermic. A robust cooling system and controlled addition rate are critical to prevent runaway reactions.

  • For improved purity, the final product can be recrystallized from a suitable solvent system such as ethanol/water.[10]

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For determining purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Safety and Handling

General Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[7]

Specific Hazards:

  • Sodium Metal: Reacts violently with water, releasing flammable hydrogen gas.

  • Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water.[4][5][8][9] Causes severe burns upon contact.[8] Inhalation can be fatal.

  • Hydrochloric Acid and Ammonia: Corrosive and should be handled with care.

In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Process Flow Diagram

Process_Flow cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Amidation A Charge Reactor with Ethanol and Sodium B Add 3,4,5-Trifluorobenzoic Acid A->B C Reflux Reaction B->C D Solvent Removal C->D E Aqueous Work-up & Precipitation with HCl D->E F Filtration and Drying E->F G Charge Reactor with Intermediate and Toluene F->G Intermediate Product H Add Thionyl Chloride G->H I Reflux Reaction H->I J Solvent Removal I->J K Amidation with Aqueous Ammonia J->K L Filtration and Drying K->L M This compound L->M Final Product

Caption: Process flow diagram for the synthesis of this compound.

References

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415.
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415.
  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Process for the synthesis of a benzamide derivative.
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • Process for Preparing 4,4' Difluorobenzophenone.
  • Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 16(11), 6591-6598.
  • Nature inspires breakthrough achievement: hazard-free production of fluorochemicals. University of Oxford. [Link]

  • Purification and crystallization of benzoylformate decarboxylase. Protein Science, 4(5), 955-959.
  • Amines. NCERT. [Link]

  • 3,5-Difluorobenzoic acid.
  • Benzamide Preparation from Benzoic Acid. YouTube. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Synthesis of n-isomers: Native and deuterium-labelled short-chain perfluoroalkane sulfonamide derivatives. Journal of Fluorine Chemistry, 278, 110311.

Sources

Application Notes & Protocols: 4-Ethoxy-3,5-difluorobenzamide as a Precursor for Potent FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antibacterial targets. The filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homologue of tubulin, is an essential and highly conserved component of the bacterial cell division machinery, making it a prime target for new therapeutic agents.[1][2] This guide details the role of substituted difluorobenzamides, specifically exemplified by derivatives of a 4-ethoxy-3,5-difluorobenzamide core, as precursors for a potent class of FtsZ inhibitors. We provide the scientific rationale, detailed synthesis protocols, and methodologies for the biochemical and cellular characterization of these compounds, using the well-studied inhibitor PC190723 as a primary example of the final active molecule derived from a closely related precursor.

Introduction: FtsZ as a Compelling Antibacterial Target

Bacterial cytokinesis is orchestrated by a complex of proteins known as the divisome.[3] FtsZ is the foundational protein of this complex; it polymerizes in a GTP-dependent manner at the mid-cell to form the Z-ring.[1][4][5] This Z-ring acts as a dynamic scaffold, recruiting at least a dozen other essential proteins that collectively synthesize the septal wall and constrict the cell to create two daughter cells.[3][6]

Inhibition of FtsZ's function is a validated antibacterial strategy.[7][8] Disrupting the delicate balance of FtsZ polymerization and depolymerization blocks Z-ring formation, leading to uncontrolled cell growth without division.[9][10] This results in a characteristic elongated or filamentous morphology and ultimately leads to bacterial cell death.[9] Several key advantages make FtsZ an attractive target:

  • Essentiality: FtsZ is indispensable for the viability of nearly all bacteria.[2]

  • Conservation: The protein is highly conserved across a broad range of bacterial species.[2]

  • Structural Divergence: FtsZ shares less than 20% sequence identity with its eukaryotic homolog, tubulin, offering a pathway for selective toxicity against bacteria with minimal effects on human cells.[2][6]

Benzamides, particularly 3-substituted 2,6-difluorobenzamides, have emerged as a promising class of FtsZ inhibitors.[11][12] These molecules act not at the GTP-binding site, but at an allosteric site, offering a distinct mechanism of action compared to many other inhibitors.[13]

From Precursor to Potent Inhibitor: The Synthesis Pathway

The core structure of interest, this compound, serves as a foundational precursor. The critical step in converting this scaffold into a highly active FtsZ inhibitor is the strategic modification, typically via an ether linkage, at a position ortho to the amide group. The synthesis of the potent inhibitor PC190723, which features a 2,6-difluoro-3-alkoxybenzamide structure, provides a validated and illustrative protocol.

The general synthetic strategy involves the alkylation of a 3-hydroxy-2,6-difluorobenzamide intermediate with a suitable heterocyclic halide. This approach is modular, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Synthesis_Workflow Precursor This compound (or related 3-hydroxy derivative) Alkylation Alkylation Reaction (e.g., Williamson Ether Synthesis) Precursor->Alkylation Phenolic Nucleophile Heterocycle Chloromethyl-substituted Thiazolopyridine Heterocycle->Alkylation Electrophile Inhibitor Final FtsZ Inhibitor (e.g., PC190723 analogue) Alkylation->Inhibitor Formation of Ether Linkage Mechanism_of_Action cluster_FtsZ FtsZ Monomer FtsZ N-terminal Domain (GTPase) Core Helix H7 C-terminal Domain Polymer FtsZ Polymer (Protofilament) FtsZ->Polymer GTP-dependent Polymerization Inhibitor Benzamide Inhibitor (e.g., PC190723) BindingSite Allosteric Binding Site Inhibitor->BindingSite Binds to Inhibitor->Polymer Enhances & Stabilizes BindingSite->FtsZ:core Located between H7 and C-term Stabilization Hyper-stabilization Reduced Dynamics Polymer->Stabilization Disruption Z-Ring Disruption Stabilization->Disruption Leads to Filamentation Cell Filamentation & Death Disruption->Filamentation Causes

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-3,5-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both an ethoxy group and two fluorine atoms on the aromatic ring presents unique challenges in its synthesis. This guide will address common issues encountered during its preparation via two primary synthetic routes and provide robust solutions to improve experimental outcomes.

Troubleshooting Common Issues & FAQs

This section addresses frequently encountered problems during the synthesis of this compound, offering potential causes and actionable solutions.

Low or No Product Yield

Q1: My amidation reaction of 4-Ethoxy-3,5-difluorobenzoic acid results in a low yield. What are the likely causes?

A1: Low yields in the amidation of 4-Ethoxy-3,5-difluorobenzoic acid can often be attributed to several factors:

  • Inefficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and ammonia is generally slow and requires high temperatures, which can lead to degradation.[1] It is crucial to activate the carboxylic acid.

    • Solution: Employ a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (1-Hydroxybenzotriazole) to form an active ester intermediate.[2] Alternatively, converting the carboxylic acid to the more reactive acyl chloride is a highly effective strategy.

  • Protonation of the Amine: The carboxylic acid can protonate the ammonia or amine source, rendering it non-nucleophilic.[3]

    • Solution: If using an amine salt, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) must be added to liberate the free amine.[2]

  • Hydrolysis of Intermediates: Acyl chlorides and activated esters are sensitive to moisture and can hydrolyze back to the carboxylic acid.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts.

    • Solution: Amidation reactions are often started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[2] Gentle heating may be required for less reactive substrates, but this should be optimized to minimize side reactions.

Q2: I am attempting the synthesis via hydrolysis of 4-Ethoxy-3,5-difluorobenzonitrile, but the reaction is incomplete or produces the carboxylic acid instead of the amide. Why?

A2: Incomplete or over-hydrolysis of the nitrile are common challenges.

  • Insufficiently Forcing Conditions: Nitrile hydrolysis requires forcing conditions, such as strong acid or base and elevated temperatures.

    • Solution: For partial hydrolysis to the amide, controlled conditions are necessary. A mixture of a strong acid like sulfuric acid in water, with careful temperature control, can favor the formation of the amide.[4]

  • Over-hydrolysis to Carboxylic Acid: Prolonged reaction times or excessively harsh conditions will lead to the formation of the corresponding carboxylic acid.

    • Solution: The reaction progress must be carefully monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting material is consumed and before significant amounts of the carboxylic acid are formed.

Side Reactions and Impurities

Q3: What are the potential side products in the synthesis of this compound?

A3: The formation of side products can significantly reduce the yield and complicate purification.

  • From Carboxylic Acid Route:

    • N-acylurea byproduct: When using carbodiimide coupling agents like DCC, the activated intermediate can rearrange to form a stable N-acylurea, which is difficult to remove.

      • Mitigation: The addition of HOBt or OxymaPure can suppress this side reaction.[5]

    • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.

  • From Nitrile Hydrolysis Route:

    • 4-Ethoxy-3,5-difluorobenzoic Acid: As mentioned, this is the product of complete hydrolysis.

    • Unreacted Nitrile: Incomplete reaction will leave the starting nitrile as a major impurity.

Q4: My final product is difficult to purify. What techniques are recommended?

A4: Purification of fluorinated aromatic compounds can be challenging due to their unique solubility profiles.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.

    • Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Common solvents for benzamides include ethanol/water mixtures, ethyl acetate, or toluene. A solvent screen is recommended to find the optimal system.

  • Column Chromatography: For removing closely related impurities, silica gel chromatography can be employed. A gradient elution system, for example, with hexane and ethyl acetate, is typically used.

  • Washing: Washing the crude product with a dilute solution of sodium bicarbonate can help remove any unreacted acidic starting material. A subsequent wash with cold water can remove inorganic salts.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two primary synthetic routes to this compound.

Route A: Amidation of 4-Ethoxy-3,5-difluorobenzoic Acid

This route is often preferred due to the commercial availability of the starting material. The conversion to the acyl chloride followed by amination is a robust and high-yielding approach.

Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzoyl chloride

  • Materials:

    • 4-Ethoxy-3,5-difluorobenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

    • Anhydrous toluene or dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-Ethoxy-3,5-difluorobenzoic acid (1.0 eq).

    • Add anhydrous toluene or DCM as the solvent.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.[7] Alternatively, use oxalyl chloride (1.5 eq) with a catalytic drop of DMF.[8]

    • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-Ethoxy-3,5-difluorobenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation of 4-Ethoxy-3,5-difluorobenzoyl chloride

  • Materials:

    • Crude 4-Ethoxy-3,5-difluorobenzoyl chloride

    • Concentrated aqueous ammonia (NH₄OH) or ammonia gas in an appropriate solvent

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude 4-Ethoxy-3,5-difluorobenzoyl chloride in anhydrous DCM or THF in a flask cooled to 0 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the stirred solution. A white precipitate of this compound should form.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction to completion by TLC.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization.

Route B: Controlled Hydrolysis of 4-Ethoxy-3,5-difluorobenzonitrile

This route is a viable alternative if the corresponding nitrile is more readily available. The key is to control the reaction conditions to favor the formation of the amide over the carboxylic acid. This protocol is adapted from the hydrolysis of the related 3,5-difluorobenzonitrile.[9]

  • Materials:

    • 4-Ethoxy-3,5-difluorobenzonitrile

    • Concentrated sulfuric acid

    • Deionized water

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, carefully add 4-Ethoxy-3,5-difluorobenzonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v ratio). The addition should be done cautiously as it can be exothermic.

    • Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

    • Once the starting nitrile is consumed, and before a significant amount of the carboxylic acid is formed, cool the reaction mixture to room temperature.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization.

Data Summary

The following table provides a general overview of the expected outcomes and conditions for the described synthetic routes. Note that yields are highly dependent on the specific reaction scale and optimization.

ParameterRoute A: Amidation of Carboxylic AcidRoute B: Hydrolysis of Nitrile
Starting Material 4-Ethoxy-3,5-difluorobenzoic acid4-Ethoxy-3,5-difluorobenzonitrile
Key Reagents SOCl₂ or (COCl)₂, NH₄OHH₂SO₄, H₂O
Reaction Temperature 0 °C to reflux80-100 °C
Typical Reaction Time 3-6 hours1-4 hours (monitor closely)
Potential Byproducts N-acylurea, anhydride4-Ethoxy-3,5-difluorobenzoic acid
Purification Method Recrystallization, Column ChromatographyRecrystallization
Expected Yield Good to Excellent (70-95%)Moderate to Good (50-80%)

Visualizing the Workflow

Workflow for Route A: Amidation of 4-Ethoxy-3,5-difluorobenzoic Acid

RouteA cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification A 4-Ethoxy-3,5-difluorobenzoic acid C 4-Ethoxy-3,5-difluorobenzoyl chloride A->C Reaction B SOCl₂ or (COCl)₂ B->C Reagent E This compound (Crude) C->E Reaction D Aqueous Ammonia D->E Reagent F Recrystallization E->F G Pure Product F->G

Caption: Workflow for Route A.

Workflow for Route B: Controlled Hydrolysis of 4-Ethoxy-3,5-difluorobenzonitrile

RouteB cluster_0 Hydrolysis cluster_1 Workup & Purification A 4-Ethoxy-3,5-difluorobenzonitrile C This compound (Crude) A->C Controlled Heating B H₂SO₄ / H₂O B->C Reagent D Neutralization & Extraction C->D E Recrystallization D->E F Pure Product E->F

Caption: Workflow for Route B.

References

  • Google Patents. Method for producing 3,5-difluoroaniline.
  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • RSC Education. Purifying by recrystallisation. [Link]

  • Chemguide. The preparation of amides. [Link]

  • Chemistry LibreTexts. Formation of Amides. [Link]

  • Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Química Organica.org. Synthesis of amides from carboxylic acids. [Link]

  • Reddit. can't we convert carboxyllic acid into amide by adding NH3,and then heating it?[Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?[Link]

  • ResearchGate. Why did my amide syntesis does not work?[Link]

  • Reddit. Tips and tricks for difficult amide bond formation?[Link]

  • Reddit. amide coupling help. [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • YouTube. Synthesis of Benzamide. [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • Slideshare. Synthesis of benzamide from benzyl chloride. [Link]

  • NIH. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. [Link]

  • ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]

  • PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • ResearchGate. An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]

  • Google Patents. Process for Preparing 4,4' Difluorobenzophenone.
  • CP Lab Safety. 4-Ethoxy-3,5-difluorobenzoic acid, 97% Purity, C9H8F2O3, 10 grams. [Link]

  • Chemsrc. 4-(4-ETHOXY-PHENYLSULFAMOYL)-BENZOIC ACID. [Link]

  • Google Patents. Industrial preparation process for 3,4-difluorobenzonitrile.
  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • Google Patents. Process for synthesizing 3,4-difluorobenzonitrile.
  • WIPO Patentscope. PREPARATION OF A P2X3 ANTAGONIST. [Link]

Sources

Technical Support Center: Purification of Crude 4-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Ethoxy-3,5-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions encountered during the purification of this compound. Our focus is on providing practical, field-proven insights to help you achieve high purity and yield.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the physicochemical properties of this compound and its potential impurities. The presence of two fluorine atoms significantly influences the molecule's electronics and intermolecular interactions.[1] This can affect its solubility and chromatographic behavior.

Potential Impurities: The primary impurities in crude this compound often stem from the synthetic route. Common precursors like 3,5-difluorobenzoic acid or 4-ethoxy-3,5-difluorobenzoic acid may be present.[2][3] Incomplete reactions or side reactions can also introduce other related substances.

Troubleshooting and Purification Strategies

This section addresses common issues encountered during the purification of this compound and provides detailed protocols.

Recrystallization: The First Line of Defense

Recrystallization is often the most effective and scalable method for purifying aromatic amides.[4][5] It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

FAQ 1: My compound won't crystallize. What should I do?

This is a common challenge. Here's a systematic approach to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. This creates nucleation sites for crystal growth.[6]

  • Seeding: If you have a small amount of pure this compound, add a single crystal to the supersaturated solution to initiate crystallization.[6]

  • Cooling: Slowly cool the solution. If room temperature isn't sufficient, try an ice bath or even a refrigerator.[6][7] Rapid cooling can sometimes lead to the formation of oils, so a gradual temperature decrease is often more effective.

  • Solvent System Optimization: The choice of solvent is critical. For aromatic amides, polar solvents are generally a good starting point.[4]

Solvent SystemRationale & Key Considerations
Ethanol/Water A versatile system for many amides. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.
Acetonitrile Often gives excellent results for aromatic amides and can be a good alternative to chromatography.[4] Dissolve in a minimum of hot acetonitrile and cool slowly.
Toluene Aromatic solvents can be effective for crystallizing aromatic compounds.[8]
Hexane/Ethyl Acetate A less polar system that can be effective if the impurities are significantly more polar than the desired product.
Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene) in small test tubes. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, proceed with the troubleshooting steps mentioned above.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography: For Challenging Separations

When recrystallization is insufficient to remove impurities, column chromatography is the next logical step.[5] The fluorination of the aromatic ring can impact its interaction with the stationary phase.[1]

FAQ 2: My compound is tailing on the silica gel column. How can I improve the separation?

Tailing is a common issue with amides on silica gel, often due to their ability to hydrogen bond with the stationary phase.

  • Mobile Phase Modification: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your eluent can help to reduce tailing by competing for the active sites on the silica gel.[4]

  • Stationary Phase Choice: While silica gel is the most common choice, other stationary phases like alumina or reverse-phase C18 silica can be effective, especially if the impurities have different polarities.

  • Gradient Elution: Starting with a less polar mobile phase and gradually increasing the polarity can improve the separation of compounds with similar retention factors.

Experimental Workflow: Chromatographic Purification

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation slurry Prepare Silica Slurry pack Pack Column slurry->pack load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap

Caption: General workflow for column chromatography purification.

FAQ 3: I'm seeing decomposition of my product on the column. What's happening?

Amides can sometimes be sensitive to the acidic nature of silica gel.[4]

  • Neutralize the Silica: You can pre-treat the silica gel with a dilute solution of triethylamine in your mobile phase to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

Acid-Base Extraction: Exploiting pKa Differences

If your crude material contains acidic or basic impurities, an acid-base extraction can be a simple and effective preliminary purification step. For example, unreacted 3,5-difluorobenzoic acid can be removed by washing an organic solution of the crude product with a mild aqueous base like sodium bicarbonate.[9]

Logical Flow for Purification Strategy Selection

Purification_Strategy start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (NMR, LC-MS) recrystallization->purity_check1 chromatography Perform Column Chromatography purity_check1->chromatography Purity Not Acceptable pure_product Pure Product purity_check1->pure_product Purity Acceptable purity_check2 Check Purity chromatography->purity_check2 purity_check2->pure_product Purity Acceptable further_purification Consider Further Purification purity_check2->further_purification Purity Not Acceptable

Caption: Decision tree for selecting a purification method.

Characterization of Purified this compound

After purification, it is essential to confirm the purity and identity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural elucidation and purity assessment of fluorinated compounds.[10]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method for determining purity.

By following the guidance in this technical support center, you will be well-equipped to tackle the challenges of purifying crude this compound and obtain a high-quality product for your research and development needs.

References

  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • PubMed. (2013). [The Test of Benzamide Derivative Neuroleptics Using the Technique of Thin-Layer Chromatography]. Klinicheskaia laboratornaia diagnostika, (2), 19–20. Available at: [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]

  • CP Lab Safety. (n.d.). 4-Ethoxy-3,5-difluorobenzoic acid, 97% Purity, C9H8F2O3, 10 grams. Available at: [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Available at: [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzoic acid. Available at: [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Available at: [Link]

  • BizNGO. (2020). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). Available at: [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available at: [Link]

  • WIPO Patentscope. (2023). WO/2023/021328 PREPARATION OF A P2X3 ANTAGONIST. Available at: [Link]

Sources

Technical Support Center: Optimization of Amide Bond Formation with 4-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for amide bond formation involving 4-ethoxy-3,5-difluorobenzamide or its corresponding carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, electron-deficient substrate. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.

The presence of two strongly electron-withdrawing fluorine atoms flanking an ethoxy group on the benzamide ring significantly alters its electronic properties. This deactivation can make standard amide coupling conditions sluggish and low-yielding. This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired amide product. What's going wrong?

Answer: This is the most common issue when working with electron-deficient aromatic systems. The root cause is almost always inefficient activation of the corresponding carboxylic acid (4-ethoxy-3,5-difluorobenzoic acid).

  • Causality: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the carboxylate, making the initial activation step with the coupling reagent less efficient. Standard carbodiimide reagents like EDC or DCC may not be potent enough to generate the activated intermediate (e.g., O-acylisourea) at a sufficient rate.[1][2]

  • Recommended Solutions:

    • Switch to a More Potent Coupling Reagent: For deactivated substrates, aminium/uronium or phosphonium salt-based reagents are superior.[3][4] These reagents form highly reactive activated esters (OAt or OBt esters) that more readily undergo nucleophilic attack by the amine.[4]

    • Ensure Anhydrous Conditions: Any moisture in your reaction will lead to the hydrolysis of your activated intermediate, reverting it back to the starting carboxylic acid.[3][5] Use dry solvents and handle reagents under an inert atmosphere (Nitrogen or Argon).

    • Check Your Base: If your amine is a hydrochloride or other salt, a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) is required to generate the free, nucleophilic amine.[5] Ensure you are using a non-nucleophilic base to avoid competitive side reactions.

Table 1: Comparison of Common Coupling Reagents for Deactivated Substrates
Coupling ReagentClassActivated IntermediateAdvantagesDisadvantages
EDC / HOBt CarbodiimideO-acylisourea / OBt EsterCost-effective; water-soluble byproducts.[6]Often inefficient for electron-poor acids; risk of N-acylurea byproduct.[3]
HATU Aminium/UroniumOAt EsterHighly efficient, fast reaction rates, low racemization.[1][4]More expensive; potential for side reaction with primary amines.
HCTU Aminium/UroniumO-6-ClBt EsterMore reactive and soluble than HBTU; cost-effective alternative to HATU.[4]Byproducts can sometimes complicate purification.
COMU Aminium/UroniumOxyma EsterHigh reactivity, suppresses racemization effectively; improved safety profile over benzotriazole-based reagents.[4]Higher cost.
PyBOP PhosphoniumOBt EsterExcellent for sterically hindered couplings; stable reagent.[4]Generates carcinogenic HMPA as a byproduct.

Question 2: My LC-MS analysis shows multiple side products. How can I identify and minimize them?

Answer: Side product formation often stems from the reactivity of the coupling reagents themselves or from the reaction conditions.

  • Potential Cause A: N-Acylurea Formation

    • Explanation: When using carbodiimides (EDC, DCC), the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea if it does not react with the amine quickly.[3]

    • Solution: Add an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). These additives act as nucleophilic traps, converting the O-acylisourea into a more stable but still highly reactive OBt or OAt active ester, which minimizes the N-acylurea side reaction.[2]

  • Potential Cause B: Racemization

    • Explanation: If your amine starting material contains a chiral center, the reaction conditions (particularly excess base or elevated temperature) can lead to epimerization.

    • Solution: Use a reagent known to suppress racemization, such as HATU or COMU.[4] Perform the reaction at a lower temperature (starting at 0 °C) and avoid using a large excess of base.

  • Potential Cause C: Reaction of Coupling Reagent with Amine

    • Explanation: Some aminium reagents can react with primary amines to form an inactive guanidinium byproduct.

    • Solution: Control the stoichiometry carefully. Add the coupling reagent to the mixture of the carboxylic acid and base first, allow it to pre-activate for a few minutes, and then add the amine.

Troubleshooting Workflow Diagram

Below is a logical workflow to diagnose and solve common issues encountered during the amide coupling reaction.

G start Low Yield / Incomplete Reaction check_reagents 1. Check Coupling Reagent Potency start->check_reagents Is reagent strong enough? check_conditions 2. Verify Reaction Conditions start->check_conditions Are conditions optimal? check_base 3. Evaluate Base & Stoichiometry start->check_base Is amine deprotonated? use_hatu Upgrade to HATU, HCTU, or COMU check_reagents->use_hatu No anhydrous Use Anhydrous Solvents & Inert Atmosphere check_conditions->anhydrous No use_dipea Use DIPEA (2-3 eq.); Check Amine Purity check_base->use_dipea No side_products Side Products Observed acylurea N-Acylurea Formation? side_products->acylurea racemization Racemization? side_products->racemization add_hobt Add HOBt/HOAt Additive acylurea->add_hobt Yes (using EDC/DCC) low_temp Lower Temperature; Use HATU/COMU racemization->low_temp Yes (chiral amine)

Caption: A decision-making workflow for troubleshooting low yields and side reactions.

Question 3: I'm struggling with the purification of my final fluorinated amide product. What are the best practices?

Answer: Purification of fluorinated compounds can be tricky due to their unique solubility profiles and the need to remove polar byproducts from the coupling reagents.

  • Strategy 1: Aqueous Workup

    • Purpose: To remove water-soluble byproducts like 1-ethyl-3-methylaminopropyl urea (EDU) if EDC was used, as well as excess base and salts.

    • Procedure: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Wash sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid) to remove the base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt/HOAt, and finally with brine.

  • Strategy 2: Recrystallization

    • Purpose: An excellent method for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.[7]

    • Procedure: Experiment with various solvents. Common systems for amides include ethanol/water, ethyl acetate/hexanes, or acetonitrile.[7] Dissolve your crude product in a minimum amount of the hot solvent and allow it to cool slowly to induce crystallization.

  • Strategy 3: Silica Gel Chromatography

    • Purpose: The most versatile method for separating the product from closely related impurities.

    • Considerations: Fluorinated compounds can sometimes interact strongly with silica gel. It's advisable to perform a small-scale TLC first to determine the optimal eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective.

Frequently Asked Questions (FAQs)

Q1: Why is 4-ethoxy-3,5-difluorobenzoic acid considered a "difficult" acid for amide coupling? The two fluorine atoms are powerful electron-withdrawing groups that act through the inductive effect. This effect reduces the electron density of the entire benzene ring and, importantly, the carboxylate group. A less electron-rich carboxylate is a weaker nucleophile, making the initial activation step—where the carboxylate attacks the coupling reagent—the rate-limiting step of the overall process.[8]

Q2: What is the best general-purpose solvent for this reaction? Aprotic polar solvents are generally preferred.

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they are good at solvating all components of the reaction.

  • Dichloromethane (DCM) or Acetonitrile (MeCN) are also effective, particularly if byproducts or starting materials have limited solubility in them, which can sometimes simplify purification.[1] Always use anhydrous grade solvents.

Q3: How much base should I use if my amine is an HCl salt? You will need at least 2.0 equivalents of a non-nucleophilic base like DIPEA. One equivalent is consumed to neutralize the HCl salt of the amine, and the second equivalent is required to facilitate the coupling reaction itself (by deprotonating the carboxylic acid and scavenging the proton released during amide bond formation). Using a slight excess (2.2 - 2.5 equivalents) is often beneficial to ensure the reaction proceeds smoothly.[5]

Q4: Can I use an acyl chloride of 4-ethoxy-3,5-difluorobenzoic acid instead? Yes, converting the carboxylic acid to its corresponding acyl chloride (e.g., using thionyl chloride or oxalyl chloride) is a classic and effective activation method.[2] The resulting acyl chloride is highly electrophilic and will react readily with the amine, typically in the presence of a base like pyridine or Et3N to scavenge the HCl byproduct. This two-step approach avoids the use of expensive coupling reagents but requires an extra synthetic step and careful handling of the moisture-sensitive acyl chloride.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the coupling of 4-ethoxy-3,5-difluorobenzoic acid with a primary or secondary amine.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-ethoxy-3,5-difluorobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or another suitable aprotic solvent) to a concentration of approximately 0.1-0.5 M.

  • Amine & Base Addition: Add the amine (1.1 eq). If the amine is an HCl salt, add diisopropylethylamine (DIPEA) (2.2 eq). Stir the solution for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Reagent Addition: Add HATU (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography or recrystallization.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Spotting: Spot the starting carboxylic acid, the amine, and a co-spot of both on the baseline. As the reaction proceeds, spot the reaction mixture.

  • Visualization: Visualize the plate under UV light (254 nm). The consumption of the starting acid and the appearance of a new, typically less polar, product spot indicates reaction progress. You can also use a potassium permanganate stain if the compounds are not UV-active.

References

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available at: [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Challenges and Breakthroughs in Selective Amide Activation. Available at: [Link]

  • Google Patents. Purification of amide compound.
  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]

  • ResearchGate. Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. Available at: [Link]

  • ResearchGate. What is the best technique for amide purification?. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • ResearchGate. The Use of Benzamide Derivatives of Secondary Amines for Stereochemical Studies by Circular Dichroism. Available at: [Link]

Sources

Identification and removal of impurities in 4-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxy-3,5-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Synthesis & Impurity Profile

Q1: What is a reliable synthetic route for this compound, and what are the most probable impurities I should expect?

A1: A common and effective synthetic pathway for this compound typically involves a multi-step process beginning with a commercially available difluorinated phenolic acid. Each step presents a unique impurity profile that must be managed. A plausible route is outlined below:

  • Esterification of 3,5-Difluoro-4-hydroxybenzoic Acid: The starting phenolic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent the acidic proton from interfering with the subsequent etherification step.

  • Williamson Ether Synthesis: The protected phenolic ester undergoes etherification with an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in the presence of a base to form the ethoxy group.

  • Saponification: The ester is hydrolyzed back to the carboxylic acid under basic conditions, yielding 4-Ethoxy-3,5-difluorobenzoic acid.

  • Amidation: The resulting carboxylic acid is then converted to the final benzamide. This is often achieved by first forming an acyl chloride with a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ammonia or an ammonia equivalent.[][2]

The following diagram illustrates this synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification cluster_3 Step 4: Amidation A 3,5-Difluoro-4- hydroxybenzoic Acid B Ethyl 3,5-Difluoro-4- hydroxybenzoate A->B EtOH, H₂SO₄ (cat.) C Ethyl 4-Ethoxy-3,5- difluorobenzoate B->C EtBr, K₂CO₃ D 4-Ethoxy-3,5- difluorobenzoic Acid C->D 1. NaOH, H₂O/EtOH 2. H₃O⁺ E 4-Ethoxy-3,5- difluorobenzamide D->E 1. SOCl₂ 2. NH₄OH

Caption: Proposed synthetic workflow for this compound.

Common Impurities to Monitor:

Impurity NameStructurePoint of OriginRationale for Formation
Ethyl 3,5-Difluoro-4-hydroxybenzoate F[C]1=C(C(=C(F)C=C1)C(=O)OCC)OStep 2Incomplete Williamson ether synthesis.
3,5-Difluoro-4-hydroxybenzoic Acid F[C]1=C(C(=C(F)C=C1)C(=O)O)OStep 1 & 2Incomplete initial esterification or hydrolysis of the ester during etherification workup.
4-Ethoxy-3,5-difluorobenzoic Acid F[C]1=C(C(=C(F)C=C1)C(=O)O)OCCStep 4Incomplete amidation or hydrolysis of the final product during purification or storage.[3]
Ethyl 4-Ethoxy-3,5-difluorobenzoate F[C]1=C(C(=C(F)C=C1)C(=O)OCC)OCCStep 3Incomplete saponification of the ester intermediate.
Over-alkylation byproducts VariesStep 2Potential for C-alkylation on the aromatic ring in addition to the desired O-alkylation, though less common with phenoxides.[4]

Q2: My amidation reaction is sluggish and gives a low yield. What are some common reasons for this and how can I improve it?

A2: Low yields in amidation reactions, especially with electron-deficient aromatic systems, are a frequent challenge. Several factors could be at play:

  • Insufficient Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species is critical. If using thionyl chloride or oxalyl chloride to form the acyl chloride, ensure anhydrous conditions, as moisture will quench the reagent. A catalytic amount of DMF can accelerate this reaction. For direct coupling methods, the choice of coupling agent is key. Reagents like HATU, HOBt/EDC, or PyBOP are effective but may require optimization of the base and solvent.[5]

  • Poor Nucleophilicity of the Amine: While ammonia is a potent nucleophile, its concentration and delivery can be crucial. Using a concentrated aqueous solution of ammonium hydroxide is common, but ensuring it is fresh and of high purity is important.

  • Side Reactions: The formation of symmetrical anhydrides from the acyl chloride can occur, which are less reactive towards the amine. This can sometimes be observed if the reaction to form the acyl chloride is incomplete.

  • Steric Hindrance: While less of a factor with ammonia, sterically hindered amines can significantly slow down the reaction rate.

Troubleshooting Strategies:

  • Confirm Acyl Chloride Formation: Before adding your amine, you can carefully take a small aliquot of the reaction mixture (after treatment with the chlorinating agent) and quench it with methanol. Analyze the resulting methyl ester by LC-MS or GC-MS to confirm complete conversion of the carboxylic acid.

  • Optimize Reaction Conditions: Varying the temperature can have a significant impact. While some amidations proceed well at room temperature, others may require gentle heating. However, excessive heat can lead to degradation.

  • Alternative Amidation Methods: If the acyl chloride route is problematic, consider using a peptide coupling reagent. These reactions are often cleaner and can be more efficient for challenging substrates.

Identification & Characterization

Q3: How can I best utilize analytical techniques like HPLC, NMR, and MS to identify and quantify impurities in my this compound sample?

A3: A multi-pronged analytical approach is essential for robust characterization and impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification.

    • Column Selection: A standard C18 reversed-phase column is a good starting point. For challenging separations involving fluorinated compounds, a fluorinated stationary phase (e.g., a perfluorophenyl or F5 column) can offer alternative selectivity.[6]

    • Mobile Phase: A typical mobile phase would consist of an aqueous component (water with a small amount of acid like formic acid or TFA) and an organic modifier (acetonitrile or methanol). A gradient elution from a lower to a higher concentration of the organic solvent is usually necessary to resolve all components.

    • Detection: UV detection is standard for aromatic compounds. The wavelength should be set to the λmax of this compound for optimal sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation of the main component and any isolated impurities.

    • ¹H NMR: Will show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, and the amide protons (which may be broad and exchangeable with D₂O).

    • ¹³C NMR: Provides information on all carbon environments. The carbons attached to fluorine will appear as doublets due to C-F coupling.

    • ¹⁹F NMR: This is a powerful technique for fluorinated compounds, offering high sensitivity and a wide chemical shift range.[7] You should observe a single resonance for the two equivalent fluorine atoms. The chemical shift will be indicative of the electronic environment of the fluorine atoms.[8][9]

  • Mass Spectrometry (MS): MS provides crucial molecular weight information.

    • High-Resolution Mass Spectrometry (HRMS): ESI-TOF or Orbitrap-based HRMS can provide a highly accurate mass, allowing you to confirm the elemental composition of your product and potential impurities.

Expected Analytical Data for this compound:

TechniqueExpected Observations
¹H NMR Aromatic protons (doublet or multiplet), -OCH₂CH₃ (quartet), -OCH₂CH₃ (triplet), -CONH₂ (two broad singlets, exchangeable).
¹³C NMR Signals for aromatic carbons (some showing C-F coupling), carbonyl carbon, and ethoxy carbons.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms.
HRMS (ESI+) [M+H]⁺, [M+Na]⁺ adducts with high mass accuracy.
Purification & Removal of Impurities

Q4: What is the most effective method for purifying crude this compound, particularly for removing the corresponding carboxylic acid impurity?

A4: The choice of purification method depends on the nature and quantity of the impurities. A combination of techniques is often most effective.

  • Aqueous Workup/Extraction: To remove the key impurity, 4-Ethoxy-3,5-difluorobenzoic acid, an aqueous basic wash is highly effective. Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral amide remains in the organic layer.

    Purification_Workflow A Crude Product (Amide + Carboxylic Acid Impurity) in Ethyl Acetate B Wash with aq. NaHCO₃ A->B C Organic Layer (Purified Amide) B->C Separation D Aqueous Layer (Carboxylate Salt) B->D Separation E Dry over Na₂SO₄, Filter, Evaporate C->E F Recrystallization E->F G Pure 4-Ethoxy-3,5- difluorobenzamide F->G

    Caption: General purification workflow for removing acidic impurities.

  • Recrystallization: This is a powerful technique for removing minor impurities and obtaining a highly crystalline final product. The key is to find a suitable solvent or solvent system in which the amide has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Solvent Screening: Good starting points for aromatic amides include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethyl acetate/hexanes or toluene/heptane.[10]

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If recrystallization is ineffective or if you have a complex mixture of neutral impurities, silica gel column chromatography can be employed.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. A gradient elution may be necessary to separate closely eluting compounds.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield in Williamson ether synthesis step. 1. Ineffective base for deprotonation of the phenol. 2. Poor quality of the ethylating agent. 3. Reaction temperature is too low.1. Use a stronger base like potassium carbonate or ensure the base is anhydrous. 2. Use a fresh bottle of ethyl bromide or diethyl sulfate. 3. Gently heat the reaction mixture (e.g., to 50-60 °C) in a suitable solvent like DMF or acetonitrile.[4]
Product is an oil and will not crystallize. 1. Presence of significant impurities that are acting as a eutectic mixture. 2. The compound has a low melting point.1. Perform an initial purification by column chromatography to remove the bulk of the impurities, then attempt recrystallization. 2. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a previously obtained crystal can also be effective.
Multiple spots on TLC after amidation, even after basic wash. 1. Formation of neutral, non-acidic byproducts. 2. Incomplete reaction, with unreacted starting materials or intermediates remaining.1. Purify the material using silica gel column chromatography. 2. Re-evaluate the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Final product hydrolyzes back to the carboxylic acid upon storage. 1. The compound may be sensitive to moisture, especially if trace amounts of acid or base are present.1. Ensure the final product is thoroughly dried under high vacuum. 2. Store the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

References

  • Bunnelle, E. M., & Singleton, D. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2655–2663. [Link]

  • Bunnelle, E. M., & Singleton, D. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab? [Link]

  • Forrister, K., & Li, L. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? [Link]

  • Quarterly Reviews, Chemical Society. (1969). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Mihon, M. M., et al. (2015). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LCGC International. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • ResearchGate. (2009). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. [Link]

  • Journal of Chemical Research. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

Sources

Troubleshooting unexpected side products in 4-Ethoxy-3,5-difluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-3,5-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot unexpected side products encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and accelerate your development timelines.

The synthesis of this compound, a key building block in pharmaceutical development, typically proceeds via a three-step sequence starting from 3,4,5-trifluorobenzonitrile. Each step presents unique challenges that can lead to the formation of impurities. This guide provides a structured, question-and-answer approach to address these specific issues.

I. Troubleshooting the Ethoxylation of 3,4,5-Trifluorobenzonitrile

The initial and most critical step is the selective nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group at the C4 position. The electron-withdrawing nature of the nitrile and fluorine substituents activates the ring for nucleophilic attack.[1][2] However, precise control is necessary to ensure regioselectivity and prevent over-reaction.

Question: My TLC/HPLC analysis after the ethoxylation reaction shows multiple product spots. What are the likely side products and how did they form?

Answer:

The presence of multiple spots indicates either an incomplete reaction or the formation of one or more side products. The most common impurities in this step are the starting material, a di-ethoxylated byproduct, and a hydroxylated byproduct.

  • Unreacted Starting Material (3,4,5-Trifluorobenzonitrile): This is the most straightforward issue, resulting from insufficient reaction time, low temperature, or inadequate stoichiometry of the base (sodium ethoxide).

  • Di-ethoxylated Side Product (3,5-Diethoxy-4-fluorobenzonitrile): This forms when a second ethoxide ion displaces another fluorine atom. This is more likely to occur with an excess of sodium ethoxide, higher reaction temperatures, or prolonged reaction times. The electron-donating character of the first ethoxy group deactivates the ring, but harsh conditions can still force a second substitution.

  • Hydroxylated Side Product (4-Hydroxy-3,5-difluorobenzonitrile): This impurity arises if there is residual water in the reaction mixture. Hydroxide ions, generated in situ from the reaction of ethoxide with water, are potent nucleophiles and can compete with ethoxide, leading to the displacement of the C4 fluorine.

The formation of these products is governed by the principles of Nucleophilic Aromatic Substitution (SNAr), where the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.[3][4] The stability of the resulting negatively charged intermediate, known as a Meisenheimer complex, is crucial.[4] Electron-withdrawing groups ortho and para to the leaving group stabilize this intermediate, making the C4 position the most activated site on 3,4,5-trifluorobenzonitrile.

Troubleshooting Workflow for Ethoxylation

Below is a decision-making workflow to diagnose and resolve issues during the ethoxylation step.

ethoxylation_troubleshooting start Analyze Crude Reaction Mixture (TLC, HPLC, LC-MS) multi_spots Multiple Spots Observed? start->multi_spots impurity_id Identify Impurities (Mass Spec, NMR) multi_spots->impurity_id Yes clean_rxn Single Major Product Spot multi_spots->clean_rxn No sm_present Starting Material Present? impurity_id->sm_present diethoxy_present Di-ethoxy Impurity? sm_present->diethoxy_present No increase_rxn Increase reaction time/temp OR use slight excess of NaOEt sm_present->increase_rxn Yes hydroxy_present Hydroxy Impurity? diethoxy_present->hydroxy_present No reduce_rxn Reduce NaOEt stoichiometry (≤1.0 eq) Lower temperature Monitor reaction closely diethoxy_present->reduce_rxn Yes dry_reagents Ensure anhydrous conditions (Dry solvent, fresh NaOEt) hydroxy_present->dry_reagents Yes proceed Proceed to Hydrolysis clean_rxn->proceed

Caption: Troubleshooting workflow for SNAr ethoxylation.

Recommended Protocol & Optimization Table:
ParameterStandard ConditionOptimization Strategy & Rationale
Solvent Anhydrous THF or DMFDMF can accelerate SNAr reactions due to its high polarity but can be harder to remove. Ensure solvent is rigorously dried over molecular sieves.
Base Sodium Ethoxide (NaOEt)Use 1.0-1.1 equivalents. An excess can promote di-substitution. Commercial NaOEt can degrade; consider preparing it fresh from sodium metal and absolute ethanol for best results.
Temperature 0 °C to Room TempStart at 0 °C and allow to warm slowly. If the reaction is sluggish (as monitored by TLC/HPLC), gentle heating (40-50 °C) can be applied. Avoid high temperatures to minimize side reactions.
Reaction Time 2-6 hoursMonitor progress every hour after the first hour. Quench the reaction promptly upon consumption of the starting material to prevent byproduct formation.
Work-up Aqueous NH4Cl quenchA careful aqueous work-up is critical. Neutralize with a mild acid like ammonium chloride to prevent any base-catalyzed hydrolysis of the nitrile.

II. Troubleshooting the Nitrile Hydrolysis

The conversion of 4-ethoxy-3,5-difluorobenzonitrile to 4-ethoxy-3,5-difluorobenzoic acid is typically achieved under basic or acidic hydrolysis. This step is often slow due to the steric hindrance from the ortho-fluorine atoms and can be complicated by the stability of the amide intermediate.

Question: My hydrolysis reaction has stalled, and I'm isolating a significant amount of the starting nitrile or the intermediate amide. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is the most common issue in this step. The conversion of a nitrile to a carboxylic acid proceeds through a primary amide intermediate.[5] For sterically hindered nitriles, this intermediate can be quite stable and require forcing conditions to fully hydrolyze.[6]

  • Isolation of Starting Nitrile: Indicates the initial hydration of the nitrile is the slow step. This can be due to insufficient temperature or concentration of the acid/base.

  • Isolation of this compound: This is your target molecule, but it's appearing as an intermediate here. It signifies that the second step—hydrolysis of the amide to the carboxylic acid—is rate-limiting. This is common under mild or anhydrous alkaline conditions.[7]

Strategies to Promote Complete Hydrolysis:

  • Extend Reaction Time and Increase Temperature: This is the simplest approach. Refluxing for 24-48 hours is not uncommon for hindered substrates.

  • Use a Co-Solvent: In aqueous NaOH or H2SO4, the organic nitrile may have poor solubility. Adding a co-solvent like ethanol or dioxane can improve miscibility and increase the reaction rate.

  • Switch Hydrolysis Conditions:

    • Basic to Acidic: If basic hydrolysis (e.g., NaOH in EtOH/H2O) stalls at the amide, switching to acidic conditions (e.g., 50% aq. H2SO4) can be effective. The protonated amide is more susceptible to nucleophilic attack by water.

    • Phase-Transfer Catalysis: For basic hydrolysis, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of hydroxide ions into the organic phase, accelerating the reaction.

  • Microwave Irradiation: Using a microwave reactor can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.

Question: I'm concerned about cleaving the ethoxy group under harsh hydrolysis conditions. Is this a valid concern?

Answer:

Yes, it is a valid concern, particularly under strong acidic conditions. Ether cleavage is a known side reaction, typically promoted by strong acids like HBr or HI. While less common with HCl or H2SO4, prolonged heating at high temperatures could lead to some cleavage, generating 4-hydroxy-3,5-difluorobenzoic acid as a byproduct. Basic conditions are generally safer for the ether linkage. If you suspect ether cleavage, monitor the reaction for the appearance of the more polar hydroxy-acid byproduct.

III. Troubleshooting the Final Amidation

The final step involves coupling 4-ethoxy-3,5-difluorobenzoic acid with an ammonia source to form the target benzamide. The electron-deficient nature of the aromatic ring can make the carboxylic acid less reactive, sometimes requiring specific coupling agents.

Question: My amidation reaction is low-yielding, and purification is difficult. What are the best practices for this coupling?

Answer:

Low yields in amidation often stem from poor activation of the carboxylic acid or side reactions involving the coupling agents. For an electron-deficient carboxylic acid, standard methods may be sluggish.[8][9]

Recommended Amidation Protocols:

  • Acid Chloride Method (Most Robust):

    • Step A (Activation): Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) with a catalytic amount of DMF. This reaction is typically clean and high-yielding.

    • Step B (Amination): Carefully add the crude acyl chloride solution to a cooled solution of concentrated ammonium hydroxide. This is an exothermic reaction that should be controlled. This two-step approach often provides the cleanest product and highest yield.

  • Peptide Coupling Reagents:

    • Standard reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) can be effective.[9] The use of DMAP (4-Dimethylaminopyridine) as a catalyst can further accelerate the reaction with electron-deficient systems.[8]

    • However, these reagents can lead to purification challenges, as byproducts (like isoureas) must be removed. An acidic wash during work-up is typically effective.

Comparison of Amidation Reagents

Reagent SystemProsConsBest For
SOCl2 then NH4OH High reactivity, inexpensive, clean conversion.Two-step process, corrosive and toxic reagent.Scalable, robust synthesis where functional group tolerance is not an issue.
EDC / HOBt / DIPEA Mild conditions, high functional group tolerance.Can be sluggish, requires purification to remove byproducts.Small-scale synthesis, substrates with sensitive functional groups.
HATU / DIPEA Very powerful coupling agent, fast reactions.Expensive, generates multiple byproducts.Difficult couplings that fail with other methods.

IV. Analytical and Purification Strategies

Question: How can I reliably identify these side products and purify my final compound?

Answer:

A multi-technique approach is essential for impurity profiling and purification.[10][11]

  • Identification:

    • LC-MS (HPLC with Mass Spectrometry): This is the workhorse technique.[12] It allows you to separate the components of your mixture and get the molecular weight of each, providing strong evidence for the identity of your main product and the side products discussed above.

    • NMR Spectroscopy (1H, 19F, 13C): NMR provides definitive structural information.[13] For fluorinated compounds, 19F NMR is particularly powerful.[14][15] The chemical shift and coupling patterns of the fluorine atoms are highly sensitive to the substitution pattern on the ring, allowing for unambiguous differentiation between isomers and byproducts.[16] For example, the two equivalent fluorine atoms in the desired product will give a single signal in the 19F NMR spectrum, while positional isomers would show two distinct fluorine signals.

  • Purification:

    • Crystallization: This is the preferred method for large-scale purification. A solvent screen (e.g., using ethyl acetate/hexanes, ethanol/water, or toluene) should be performed to find conditions that selectively precipitate the desired product, leaving impurities in the mother liquor.

    • Column Chromatography: For small-scale or particularly difficult separations, silica gel chromatography is effective.[17] A gradient elution, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, will allow for the separation of compounds with different polarities.

Impurity Characterization Summary

ImpurityLikely Formation StepKey Analytical Signature (LC-MS)
3,5-Diethoxy-4-fluorobenzonitrileEthoxylationM+22 (Product - F + OEt)
4-Hydroxy-3,5-difluorobenzonitrileEthoxylationM-28 (Product - Et + H)
4-Ethoxy-3,5-difluorobenzoic acidAmidation (Incomplete)M+1 (Product - NH2 + OH)

V. Final Conclusion

The synthesis of this compound is a manageable process when potential side reactions are anticipated and controlled. Successful synthesis relies on:

  • Strict control of stoichiometry and temperature during the initial SNAr reaction to ensure monosubstitution.

  • Anhydrous conditions to prevent the formation of hydroxylated byproducts.

  • Forcing conditions or alternative strategies (e.g., microwave heating) to drive the sterically hindered nitrile hydrolysis to completion.

  • Selection of a robust amidation protocol , such as the acid chloride method, to ensure efficient final conversion.

By employing rigorous in-process analytical controls (TLC, HPLC) and applying the troubleshooting strategies outlined in this guide, researchers can consistently produce high-purity this compound.

References

  • Jaremko, M. & Jaremko, L. (2021). Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. The Journal of Physical Chemistry A. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University Journal.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Available at: [Link]

  • Garg, N. et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. Available at: [Link]

  • Maeda, H. (1996).
  • Yáñez-Alarid, R. et al. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Available at: [Link]

  • Ghaffar, T., & Parkins, A. W. (1995). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Theodorou, V. et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Ethoxylation. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Sharma, S. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Gerbino, D. C. (n.d.). Fluorine NMR. University of California, San Diego.
  • Ishihara, K. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Due-Hansen, M. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ritter, T. et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. DASH (Harvard).
  • Organic Chemistry Tutor. (2018). 34.05 Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Campaign for Safe Cosmetics. (n.d.). Ethoxylated Ingredients. Available at: [Link]

  • Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Available at: [Link]

  • Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Available at: [Link]

  • Claridge, T. D. W. et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available at: [Link]

  • AGC Chemicals Americas. (n.d.). Fluorine Specialty Ingredients for Pharmaceutical Manufacturing. Available at: [Link]

  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Vogel, H. J. et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Sasol. (n.d.).
  • Appiah, C. et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

Technical Support Center: Scaling Up 4-Ethoxy-3,5-difluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals involved in the process scale-up of 4-Ethoxy-3,5-difluorobenzamide from the laboratory to the pilot plant. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this transition, ensuring a safe, efficient, and reproducible manufacturing process.

Overview of this compound Synthesis

The synthesis of this compound typically proceeds via the amidation of a corresponding ethyl 4-ethoxy-3,5-difluorobenzoate precursor. This reaction involves the nucleophilic attack of ammonia on the ester carbonyl group. While straightforward in a laboratory setting, scaling up this process introduces significant challenges related to reaction kinetics, heat and mass transfer, and product isolation.[1][]

A representative reaction scheme is as follows:

This guide will address the critical aspects of this scale-up, providing practical solutions to common issues encountered in a pilot plant environment.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues that may arise during the scale-up process.

Reaction Control and Kinetics

Q1: My reaction is significantly slower in the pilot plant reactor compared to the lab-scale glass flask. What could be the cause?

A1: This is a common issue when scaling up and can be attributed to several factors related to mixing and mass transfer.[3][4]

  • Mixing Inefficiency: In a larger reactor, achieving homogeneous mixing is more challenging. "Dead zones" can form where the concentration of reactants is lower, slowing down the overall reaction rate. The type of agitator, its speed, and the reactor geometry all play a crucial role.[5][6]

  • Mass Transfer Limitations: The reaction between ammonia (often introduced as a gas or aqueous solution) and the ester is a two-phase reaction. The rate at which ammonia dissolves into the organic phase can become the rate-limiting step on a larger scale.

  • Temperature Gradients: Inadequate mixing can lead to localized temperature differences within the reactor. Since reaction rates are temperature-dependent, colder zones will react slower.[7]

Troubleshooting Protocol:

  • Characterize Mixing: Use computational fluid dynamics (CFD) modeling or experimental techniques to understand the mixing profile in your pilot reactor.[8]

  • Optimize Agitation: Adjust the agitator speed and consider using a different impeller design (e.g., pitched-blade turbine for better axial flow) to improve bulk mixing.[6][9]

  • Enhance Mass Transfer: If using gaseous ammonia, consider a sparger with smaller pore sizes to create finer bubbles, increasing the interfacial area for mass transfer. If using aqueous ammonia, ensure efficient dispersion of the aqueous phase.

  • Monitor Temperature Uniformity: Place multiple temperature probes at different locations within the reactor to identify and address any significant temperature gradients.

Q2: I am observing the formation of new, unidentified impurities at the pilot scale that were not present in the lab.

A2: The appearance of new impurities often points to issues with temperature control or prolonged reaction times.[10]

  • Localized Hotspots: Poor heat removal in a large reactor can lead to localized "hotspots" where the temperature is significantly higher than the setpoint. These conditions can favor side reactions or degradation of starting materials and products.[11]

  • Longer Reaction and Work-up Times: The extended processing times typical of pilot-scale operations can allow for the slow formation of impurities that are not observed during the much shorter lab-scale experiments.

Troubleshooting Protocol:

  • Improve Heat Transfer: Ensure the reactor's heat transfer fluid is flowing at an optimal rate and that the jacket or coils are free of any fouling.[8][12] The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[4]

  • Kinetics Study: Perform a thorough kinetic study to understand the rate of the main reaction versus potential side reactions at different temperatures. This will help define a narrower and more robust operating temperature range.

  • Staged Reagent Addition: Consider adding the ammonia solution in portions to better control the reaction exotherm.

  • Streamline Work-up: Optimize the downstream processing to minimize the time the product is held at elevated temperatures or in the presence of reactive species.

Process Safety

Q3: How do I assess and mitigate the risks of a runaway reaction during scale-up?

A3: A thorough Process Hazard Analysis (PHA) is crucial before any scale-up.[10][13][14] Runaway reactions are a significant risk, especially with exothermic amidations.[15]

  • Thermal Hazards: The amidation reaction is exothermic. On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[7][15]

  • Pressure Build-up: If the reaction temperature exceeds the boiling point of the solvent or if gaseous byproducts are formed, a dangerous pressure build-up can occur.

Troubleshooting and Mitigation Protocol:

  • Calorimetry Studies: Use reaction calorimetry (e.g., RC1) to measure the heat of reaction, adiabatic temperature rise, and gas evolution rates under process conditions.[16]

  • Define Safe Operating Limits: Based on the calorimetry data, establish strict upper limits for temperature, pressure, and reagent addition rates.

  • Emergency Preparedness: Ensure the pilot plant reactor is equipped with adequate pressure relief systems (e.g., rupture discs, relief valves) and a plan for emergency cooling or quenching of the reaction.[14]

  • Employee Training: All personnel involved in the pilot plant operations must be thoroughly trained on the potential hazards and emergency procedures.[17]

Product Isolation and Purity

Q4: The crystal form (polymorph) of my this compound is different at the pilot scale, and this is affecting downstream processing. Why is this happening?

A4: Crystal polymorphism is a common challenge in pharmaceutical manufacturing and is highly sensitive to the conditions of crystallization.[18][19][20]

  • Cooling Rate: The slower cooling rates achievable in large, jacketed reactors compared to a lab flask in an ice bath can favor the formation of a different, more thermodynamically stable polymorph.

  • Supersaturation Control: The rate of achieving supersaturation, which is a driving force for crystallization, is harder to control uniformly in a large volume.

  • Mixing During Crystallization: The level of agitation can influence nucleation and crystal growth, potentially leading to different crystal habits or polymorphs.[21]

Troubleshooting Protocol:

  • Controlled Cooling: Implement a programmed cooling profile in the pilot reactor to mimic the desired cooling rate.

  • Seeding Strategy: Develop a robust seeding protocol. Adding a small amount of the desired polymorph at a specific temperature and supersaturation level can direct the crystallization towards that form.

  • Solvent System Optimization: The choice of solvent and anti-solvent, and the rate of anti-solvent addition, are critical parameters that may need to be re-optimized for the pilot scale.[18]

  • In-situ Monitoring: Utilize Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM) or Particle Vision and Measurement (PVM), to monitor particle size and shape in real-time during crystallization.

Q5: My product yield is lower after isolation and drying in the pilot plant.

A5: Lower yields on scale-up can often be traced to physical losses during transfer and inefficiencies in solid-liquid separation and drying.[22]

  • Transfer Losses: More significant amounts of product can be left behind in the larger reactor, transfer lines, and filtration equipment.

  • Filtration Issues: The filtration characteristics of the product may change with a different crystal habit. A finer particle size, for example, can lead to a slower filtration and a wetter cake, resulting in higher solvent losses (and dissolved product) and longer drying times.

  • Inefficient Drying: Removing residual solvent from a large batch of product can be challenging. Inefficient drying can lead to batch rejection due to high residual solvent levels.

Troubleshooting Protocol:

  • Optimize Filtration: Select the appropriate filter type (e.g., Nutsche filter dryer) for the scale of operation. Perform lab-scale filtration studies to understand the filtration characteristics of the pilot-scale material.

  • Efficient Cake Washing: Develop a cake washing procedure that effectively removes impurities without dissolving a significant amount of the product.

  • Drying Study: Conduct a drying study to determine the optimal temperature, pressure (vacuum), and gas flow (if applicable) to efficiently dry the product without causing degradation.

  • Mass Balance: Perform a careful mass balance at each step of the process to identify where losses are occurring.

Data Presentation: Lab vs. Pilot Plant Parameters

The following table summarizes key parameters and their typical changes when scaling up the synthesis of this compound.

ParameterLaboratory Scale (e.g., 1 L flask)Pilot Plant Scale (e.g., 100 L reactor)Key Considerations for Scale-Up
Batch Size 10-50 g1-5 kgNon-linear effects on mixing and heat transfer.
Reactor Type Round-bottom flaskJacketed glass-lined or stainless steel reactorMaterial of construction can influence the reaction.
Heating/Cooling Heating mantle, ice bathJacket with heat transfer fluidSlower heat and cool down rates.[11]
Agitation Magnetic stir barMechanical agitator (e.g., pitched-blade turbine)Mixing efficiency is critical for reaction rate and homogeneity.
Reagent Addition Manual addition via dropping funnelMetering pump with controlled addition rateControl of exotherm is crucial for safety.
Temperature Control ± 2 °C± 5 °C (potential for gradients)Tighter control is needed to prevent side reactions.
Work-up Time < 1 hour4-8 hoursLonger times can lead to impurity formation.
Isolation Buchner funnel filtrationNutsche filter or centrifugeEfficiency of solid-liquid separation impacts yield.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway Ethyl 4-ethoxy-3,5-difluorobenzoate Ethyl 4-ethoxy-3,5-difluorobenzoate Intermediate Tetrahedral Intermediate Ethyl 4-ethoxy-3,5-difluorobenzoate->Intermediate Nucleophilic Attack Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Intermediate Product This compound Intermediate->Product Elimination Byproduct Ethanol Intermediate->Byproduct

Caption: Reaction pathway for the amidation of ethyl 4-ethoxy-3,5-difluorobenzoate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed at Pilot Scale CheckReaction Check In-Process Controls (IPC) for Reaction Completion Start->CheckReaction IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction No CompleteReaction Reaction Complete CheckReaction->CompleteReaction Yes TroubleshootKinetics Troubleshoot Reaction Kinetics (Mixing, Temp.) IncompleteReaction->TroubleshootKinetics CheckIsolation Evaluate Isolation and Drying Steps CompleteReaction->CheckIsolation HighMotherLiquorLoss High Product Loss in Mother Liquor CheckIsolation->HighMotherLiquorLoss Yes MechanicalLoss Mechanical Losses During Transfer/Filtration CheckIsolation->MechanicalLoss Possible OptimizeCrystallization Optimize Crystallization/Filtration HighMotherLiquorLoss->OptimizeCrystallization ImproveProcedures Improve Transfer and Handling Procedures MechanicalLoss->ImproveProcedures

Caption: A logical workflow for troubleshooting low product yield during scale-up.

References

  • ChemistNate. (2014). How to Make Amides: Mechanism. YouTube. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for cross-coupling amidation of esters. [Link]

  • Weeklysafety.com. (n.d.). Process Safety Management Overview: Key Elements for Safety. [Link]

  • Corden, J. (n.d.). API Crystallization. That's Nice. [Link]

  • Thompson, S. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]

  • Domokos, A., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics. [Link]

  • Valle-Delgado, J. J., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety. [Link]

  • Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • Ingenero. (2025). Chemical Process Safety Management: Challenges & Solutions. [Link]

  • SafetyCulture. (2025). A Guide to OSHA's Process Safety Management (PSM) Standard. [Link]

  • Jinzong Machinery. (2024). Pilot Reactors: Operational Efficiency Tips. [Link]

  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Occupational Safety and Health Administration. (n.d.). Process Safety Management - Overview. [Link]

  • Nienow, A. W. (2006). Considerations of mixing at the pilot plant stage in bioreactors. ResearchGate. [Link]

  • ResearchGate. (2019). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. [Link]

  • Zero Instrument. (n.d.). Common Types of Mixing in Reactors. [Link]

  • Scribd. (n.d.). Pilot Plant Scale-Up Techniques Overview. [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]

  • Royal Society of Chemistry. (2022). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. [Link]

  • Nordkvist, M., et al. (2003). Mixing and mass transfer in a pilot scale U-loop bioreactor. Biochemical Engineering Journal. [Link]

  • MDPI. (2019). Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. [Link]

  • amixon GmbH. (n.d.). High-temperature reactors in the amixon® pilot plant. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. [Link]

  • Slideshare. (n.d.). Pilot plant scale up techniques. [Link]

  • DEKRA. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • ResearchGate. (2022). Continuous stirred tank reactors in the fine chemical synthesis for efficient mixing, solids handling, and rapid scale-up. [Link]

  • Xytel India. (2025). Pilot Plants in Scale-Up: Role, Challenges and Guidelines. [Link]

  • LibreTexts Chemistry. (2023). Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]

  • SPX FLOW Mixing Solutions. (2023). Mastering Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. YouTube. [Link]

  • SPX FLOW Mixing Solutions. (2023). Efficient Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. YouTube. [Link]

  • International Ayurvedic Medical Journal. (n.d.). plant scale up techniques. [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]

  • Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]

  • SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Google Patents. (2009). Process for Preparing 4,4' Difluorobenzophenone.

Sources

Preventing decomposition of 4-Ethoxy-3,5-difluorobenzamide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethoxy-3,5-difluorobenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this fluorinated benzamide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent decomposition and optimize your synthetic outcomes.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound presents unique challenges due to the molecule's specific functional groups. The presence of two electron-withdrawing fluorine atoms ortho to the amide group can influence the reactivity of the aromatic ring and the stability of the final product.[1][2] Furthermore, the ethoxy group and the amide bond itself are susceptible to cleavage under certain reaction conditions. This guide will address these potential pitfalls and provide strategies to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and reliable methods for synthesizing this compound start from 4-Ethoxy-3,5-difluorobenzoic acid. The two primary pathways are:

  • Activation to an Acyl Halide: The carboxylic acid is converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to form the amide.[3]

  • Direct Amide Coupling: The carboxylic acid is reacted directly with an amine source in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[4]

Q2: I am observing a significant amount of the starting carboxylic acid in my final product. What is the likely cause?

A2: The presence of unreacted 4-Ethoxy-3,5-difluorobenzoic acid in your final product typically points to two main issues:

  • Incomplete reaction: The amide-forming reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or a deactivated coupling agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.[5]

  • Hydrolysis: If you are using the acyl chloride route, the intermediate is highly susceptible to hydrolysis back to the carboxylic acid if moisture is present in the reaction.[5] Similarly, the final benzamide product can also hydrolyze back to the carboxylic acid under harsh acidic or basic workup conditions.[3]

Q3: My reaction is sluggish and gives a low yield. Could the fluorine substituents be the cause?

A3: Yes, the two fluorine atoms at the 3 and 5 positions can present steric hindrance around the carboxylic acid group, potentially slowing down the reaction with the amine.[6][7] For sterically hindered substrates, using more robust coupling agents or converting the carboxylic acid to the more reactive acyl fluoride in situ can be effective strategies.[8][9]

Q4: I suspect the ethoxy group is being cleaved during the synthesis. Under what conditions is this likely to occur?

A4: Ether cleavage is a known reaction that typically requires strong acidic conditions, often with heating.[10][11] If your reaction or workup involves prolonged exposure to strong acids like concentrated HCl or HBr, especially at elevated temperatures, the ethoxy group on the aromatic ring could be cleaved to a hydroxyl group, leading to the formation of 3,5-difluoro-4-hydroxybenzamide as a significant impurity.

Q5: What are the best methods for purifying the final this compound product?

A5: Recrystallization is a highly effective method for purifying benzamides.[3] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. For removing acidic impurities like the starting carboxylic acid, washing the crude product with a dilute aqueous base solution (e.g., 5% sodium bicarbonate) during the workup is recommended.[5][12] If the product is complex or contains impurities with similar solubility, flash column chromatography may be necessary.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides targeted solutions.

Issue Potential Cause Troubleshooting Strategy
Low Product Yield Incomplete reaction due to steric hindrance from fluorine atoms.[8][9]- Increase reaction time and/or temperature moderately, monitoring for decomposition. - Use a more powerful coupling agent or convert the carboxylic acid to the acyl fluoride.[7] - Ensure all reagents are fresh and active.
Decomposition of the product during reaction or workup.- Avoid excessively high temperatures. - Use milder workup conditions; avoid strong acids or bases for extended periods.
Presence of 4-Ethoxy-3,5-difluorobenzoic Acid Impurity Incomplete reaction.- Monitor the reaction to completion using TLC or LC-MS. - Use a slight excess of the amine source.
Hydrolysis of the acyl chloride intermediate or the final amide product.[5]- Ensure anhydrous reaction conditions when using the acyl chloride route. - During workup, wash the organic layer with a dilute solution of sodium bicarbonate to remove the acidic impurity.[12]
Formation of 3,5-difluoro-4-hydroxybenzamide Cleavage of the ethoxy group.[10]- Avoid using strong acids (e.g., HBr, HI) and high temperatures.[11] - If acidic conditions are necessary, use milder acids and maintain lower temperatures.
Presence of Thionyl Chloride-Related Impurities Incomplete removal of excess thionyl chloride.- After forming the acyl chloride, remove excess thionyl chloride under vacuum. Co-evaporation with an inert solvent like toluene can be effective.[14]
Side reactions of thionyl chloride.[15]- Use freshly distilled thionyl chloride. - Add thionyl chloride slowly to the carboxylic acid at a controlled temperature.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride

This protocol details the conversion of 4-Ethoxy-3,5-difluorobenzoic acid to its acyl chloride, followed by amidation.

Step 1: Formation of 4-Ethoxy-3,5-difluorobenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 4-Ethoxy-3,5-difluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature.[16] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure. Adding an anhydrous solvent like toluene and evaporating it again can help remove the last traces of SOCl₂.[14]

Step 2: Amidation of 4-Ethoxy-3,5-difluorobenzoyl chloride

  • Cool the crude acyl chloride from Step 1 in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium salts.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[3]

Protocol 2: Direct Amide Coupling using EDC/HOBt

This protocol describes the direct formation of the amide from the carboxylic acid using a carbodiimide coupling agent.

  • In a round-bottom flask under an inert atmosphere, dissolve 4-Ethoxy-3,5-difluorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and the amine source (e.g., ammonium chloride, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the mixture and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizing Key Processes

To better understand the potential decomposition pathways and the general synthetic workflow, the following diagrams are provided.

DecompositionPathways cluster_synthesis Synthesis cluster_decomposition Decomposition Pathways 4-Ethoxy-3,5-difluorobenzoic_acid 4-Ethoxy-3,5-difluorobenzoic Acid Acyl_Chloride Acyl Chloride Intermediate 4-Ethoxy-3,5-difluorobenzoic_acid->Acyl_Chloride SOCl2 Product This compound Acyl_Chloride->Product NH3 Hydrolysis_Product 4-Ethoxy-3,5-difluorobenzoic Acid Product->Hydrolysis_Product Strong Acid/Base, H2O Ether_Cleavage_Product 3,5-Difluoro-4-hydroxybenzamide Product->Ether_Cleavage_Product Strong Acid, Heat

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Start Synthesis of this compound Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagents) Check_Yield->Optimize_Reaction Yes Analyze_Impurity Analyze Impurities (TLC, LC-MS, NMR) Check_Purity->Analyze_Impurity Yes Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis No Carboxylic_Acid Starting Material Present? Analyze_Impurity->Carboxylic_Acid Hydroxy_Analog Hydroxy Analog Present? Analyze_Impurity->Hydroxy_Analog Carboxylic_Acid->Hydroxy_Analog No Modify_Workup Modify Workup (Base Wash) Carboxylic_Acid->Modify_Workup Yes Avoid_Strong_Acid Avoid Strong Acid/Heat Hydroxy_Analog->Avoid_Strong_Acid Yes Hydroxy_Analog->Successful_Synthesis No Optimize_Reaction->Start Modify_Workup->Start Avoid_Strong_Acid->Start

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PubMed Central.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Strategies to reduce impurities in benzamide synthesis. Benchchem.
  • Dealing with byproduct form
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
  • How to remove traces of acidic impurity or water?.
  • Organic Practical Setup 5. Washing to remove acid impurities. YouTube.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
  • Synthesis and stability of strongly acidic benzamide derivatives.
  • How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur
  • Can anyone explain the residues in our thionyl chloride reaction?.
  • Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. YouTube.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
  • Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts.
  • Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Amine synthesis by amide cleavage. Organic Chemistry Portal.
  • Cleavage of Ethers with Acids. YouTube.
  • Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxid
  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
  • The Dark Side of Fluorine. Fluoride Action Network.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PubMed Central.
  • Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Understanding the Chemical Degradation of Ti3C2T x MXene Dispersions: A Chronological Analysis. PubMed Central.
  • 3,5-Difluorobenzoic acid.
  • Understanding the Chemical Degradation of Ti3C2Tx MXene Dispersions: A Chronological Analysis.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.

Sources

Catalyst selection for efficient 4-Ethoxy-3,5-difluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-3,5-difluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring efficiency and high yields in your experiments.

The synthesis of this compound is a multi-step process that requires careful selection of catalysts and precise control of reaction conditions. The most common synthetic route involves two key transformations: the etherification of a difluorophenol derivative, followed by the conversion of a nitrile or ester group to the final amide. This guide will address potential issues in both of these critical steps.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Etherification Step: Williamson Ether Synthesis Approach

Problem 1: Low Yield of 4-Ethoxy-3,5-difluorobenzonitrile

  • Potential Cause A: Incomplete Deprotonation of the Phenolic Precursor. The Williamson ether synthesis relies on the formation of a phenoxide ion to act as a nucleophile.[1][2][3] Incomplete deprotonation of the starting material, 4-hydroxy-3,5-difluorobenzonitrile, will result in unreacted starting material and a lower yield.

    • Solution: Ensure a sufficiently strong base is used to completely deprotonate the phenol. While weaker bases like potassium carbonate can be effective, stronger bases like sodium hydride (NaH) will ensure the complete formation of the phenoxide.[2][3] The reaction can be monitored by the cessation of hydrogen gas evolution when using NaH.

  • Potential Cause B: Competing C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), leading to an undesired byproduct.[4]

    • Solution: The choice of solvent can influence the selectivity of the reaction. Using polar aprotic solvents such as DMF or DMSO can favor O-alkylation.[4]

  • Potential Cause C: Poor Reactivity of the Ethylating Agent. The Williamson ether synthesis is an S_N2 reaction and is most efficient with primary alkyl halides.[2][5]

    • Solution: Use a reactive ethylating agent such as ethyl iodide or ethyl bromide. If using a less reactive agent like ethyl chloride, the addition of a catalytic amount of an iodide salt can improve the reaction rate through in-situ halide exchange.

Amidation Step: Hydrolysis of the Nitrile

Problem 2: Incomplete Conversion of the Nitrile to the Amide

  • Potential Cause A: Insufficiently Harsh Hydrolysis Conditions. The hydrolysis of an aromatic nitrile to an amide can require forcing conditions, and incomplete conversion is a common issue.

    • Solution: The hydrolysis can be carried out under acidic or basic conditions. For basic hydrolysis, an aqueous solution of sodium hydroxide can be used, often with heating under reflux.[6] For acidic hydrolysis, a strong acid such as sulfuric acid can be employed. The reaction progress should be monitored by TLC or HPLC to ensure complete conversion.

  • Potential Cause B: Formation of the Carboxylic Acid Byproduct. Over-hydrolysis of the nitrile will lead to the formation of the corresponding carboxylic acid, 4-ethoxy-3,5-difluorobenzoic acid.

    • Solution: Careful control of the reaction time and temperature is crucial. It is recommended to monitor the reaction closely and stop it as soon as the starting nitrile has been consumed, to minimize the formation of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A common and effective route is a two-step synthesis. The first step is a Williamson ether synthesis starting from 4-hydroxy-3,5-difluorobenzonitrile and an ethyl halide. The resulting 4-ethoxy-3,5-difluorobenzonitrile is then hydrolyzed to the desired this compound.

Q2: Can I use a palladium-catalyzed etherification instead of the Williamson synthesis?

A2: Yes, a palladium-catalyzed O-arylation of a suitable phenol with an aryl halide or triflate is a viable alternative.[7][8][9] This approach can offer milder reaction conditions and broader substrate scope. However, it requires careful selection of the palladium catalyst, ligand, and base to avoid side reactions and catalyst deactivation.[10][11][12][13]

Q3: What are the key parameters to control during the Williamson ether synthesis step?

A3: The key parameters are the choice of base, solvent, and ethylating agent. A strong base is needed for complete deprotonation of the phenol.[2][3] A polar aprotic solvent will favor the desired O-alkylation.[4] A reactive primary ethyl halide will ensure an efficient S_N2 reaction.[2]

Q4: How can I purify the final product, this compound?

A4: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.[14] Common solvents for recrystallization of benzamide derivatives include ethanol, ethyl acetate, or mixtures with hexanes. The purity of the final product should be confirmed by techniques such as HPLC, NMR, and mass spectrometry.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Sodium hydride is a highly flammable solid and reacts violently with water; it should be handled under an inert atmosphere. Strong acids and bases used in the hydrolysis step are corrosive and should be handled with appropriate personal protective equipment. The synthesis should be carried out in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxy-3,5-difluorobenzonitrile via Williamson Ether Synthesis
  • To a solution of 4-hydroxy-3,5-difluorobenzonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Nitrile Hydrolysis
  • To a solution of 4-ethoxy-3,5-difluorobenzonitrile (1.0 eq) in ethanol, add a 20% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

ParameterWilliamson Ether SynthesisNitrile Hydrolysis
Starting Material 4-hydroxy-3,5-difluorobenzonitrile4-ethoxy-3,5-difluorobenzonitrile
Key Reagents Sodium hydride, Ethyl iodideSodium hydroxide
Solvent DMFEthanol/Water
Typical Temp. 60 °CReflux
Typical Yield 70-85%85-95%

Visualizations

Synthesis_Workflow cluster_etherification Step 1: Etherification cluster_amidation Step 2: Amidation start 4-hydroxy-3,5-difluorobenzonitrile phenoxide Phenoxide Formation (Base: NaH) start->phenoxide Deprotonation ether 4-ethoxy-3,5-difluorobenzonitrile phenoxide->ether SN2 with Et-I nitrile 4-ethoxy-3,5-difluorobenzonitrile amide This compound nitrile->amide Hydrolysis (NaOH, H2O)

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree A Low Yield in Etherification? B Incomplete Deprotonation? A->B Yes C Use Stronger Base (e.g., NaH) B->C Yes D C-Alkylation Side Product? B->D No E Use Polar Aprotic Solvent (DMF, DMSO) D->E Yes F Low Reactivity of Ethylating Agent? D->F No G Use Et-I or add catalytic NaI F->G Yes

Caption: Troubleshooting decision tree for the etherification step.

References

  • Synthesis of amides via palladium-catalyzed amidation of aryl halides. PubMed. Available at: [Link]

  • How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum. Available at: [Link]

  • Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. Available at: [Link]

  • Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. ACS Publications. Available at: [Link]

  • Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. PubMed. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Taylor & Francis Online. Available at: [Link]

  • Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis Practice Problems. Test Your Skills with Real Questions. Available at: [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PMC - PubMed Central. Available at: [Link]

  • Nucleophilic Aromatic Substitution Practice Problems. Chemistry Steps. Available at: [Link]

  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. ResearchGate. Available at: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • Process for the preparation of 2,4,5-trifluorobenzonitrile. Google Patents.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Available at: [Link]

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. Organic Chemistry Portal. Available at: [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC - NIH. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PubMed. Available at: [Link]

  • Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Semantic Scholar. Available at: [Link]

  • Process for the preparation of fluorobenzyl derivatives. Google Patents.
  • 3,4,5-Trifluorobenzonitrile. PubChem. Available at: [Link]

  • A proposed reaction mechanism for O‐arylation of alcohols and phenols... ResearchGate. Available at: [Link]

  • Preparation method of 3, 4-difluorobenzonitrile. Google Patents.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Water-Quenching and Workup for 4-Ethoxy-3,5-difluorobenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the water-quenching and workup phases of reactions yielding 4-Ethoxy-3,5-difluorobenzamide. The content is structured to address specific experimental issues through a troubleshooting and FAQ format, grounded in established chemical principles. The primary synthetic context for this guide is the hydrolysis of the precursor, 4-Ethoxy-3,5-difluorobenzonitrile, a common and efficient route to the target primary amide.[1][2]

Section 1: Safety First - Handling Fluorinated Aromatics

Safe laboratory practice is non-negotiable. Fluorinated organic compounds require specific handling procedures to mitigate risks.[3][4]

Q: What are the primary safety concerns when working with this compound and its precursors?

A: The primary concerns involve potential irritation and toxicity. Fluorinated aromatic compounds can irritate the skin, eyes, and respiratory tract.[5] In the event of a spill or contact, it is crucial to flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Q: What Personal Protective Equipment (PPE) is mandatory?

A: A comprehensive PPE strategy is essential for minimizing exposure.

  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles when there is a significant risk of splashing.[3]

  • Hand Protection: Chemical-resistant gloves are required. Given the use of various solvents and reagents, selecting gloves with appropriate compatibility is crucial. Double-gloving is a recommended practice for enhanced protection.[3]

  • Body Protection: A flame-resistant lab coat must be worn at all times. For larger-scale operations, a chemical-resistant apron is also advised.[5] All handling of these compounds and the reaction itself should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]

Section 2: The Reaction Quench - The Critical First Step of Workup

The quench step terminates the reaction and is pivotal for achieving high yield and purity. An improper quench can lead to side-product formation or workup complications.

Q: What is the purpose of a water quench in this reaction?

A: In the context of amide synthesis, a water quench serves multiple functions.[6] Primarily, it stops the chemical reaction by diluting the reagents and, in many cases, consuming any remaining reactive species. It also facilitates the subsequent liquid-liquid extraction by creating the necessary aqueous phase to separate the product from water-soluble salts and reagents.

Q: I am running a basic hydrolysis of 4-Ethoxy-3,5-difluorobenzonitrile to the amide. How should I properly quench the reaction?

A: A carefully controlled quench is critical to prevent the over-hydrolysis of your desired amide product to the corresponding carboxylic acid.[7][8] The following protocol is recommended.

Protocol 1: Controlled Acidic Quench of Basic Hydrolysis
  • Cooling: Upon reaction completion (monitored by TLC or LCMS), cool the reaction vessel in an ice-water bath to 0-5 °C. This reduces the rate of any potential side reactions during the quench.

  • Dilution (Optional but Recommended): Add a volume of an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) equivalent to the reaction volume. This helps to keep the product in the organic phase as it is formed and can prevent uncontrolled precipitation.

  • Acidification: Slowly add a chilled aqueous acid solution (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH of the aqueous phase, aiming for a final pH of ~2-3. This neutralizes the base catalyst (e.g., NaOH) and protonates any formed carboxylate byproduct, making it extractable.

  • Temperature Control: Maintain the temperature below 10 °C throughout the acid addition to prevent localized heating that could promote amide hydrolysis.[9]

  • Phase Separation: Once the target pH is reached, transfer the biphasic mixture to a separatory funnel for extraction.

G A Completed Reaction Mixture (Base, Nitrile, Amide in Solvent) B Cool to 0-5 °C in Ice Bath A->B C Add Extraction Solvent (e.g., Ethyl Acetate) B->C D Slowly Add Chilled 1M HCl (Maintain T < 10 °C) C->D E Check pH of Aqueous Layer D->E F pH ~ 2-3 ? E->F G Transfer to Separatory Funnel for Extraction F->G Yes H Add More 1M HCl F->H No H->E

Caption: Controlled Quench & Extraction Workflow.

Section 3: Troubleshooting the Aqueous Workup & Extraction

This section addresses the most common issues encountered after the initial quench.

Q: My product seems to be precipitating out of solution upon adding water/acid. What should I do?

A: This is a common occurrence, as this compound is a solid with limited solubility. While this can be advantageous for isolation, it can also trap impurities.

  • Controlled Precipitation: If the goal is isolation by filtration, ensure the mixture is well-stirred and cooled to maximize precipitation before filtering. Wash the collected solid with cold water to remove inorganic salts. The downside is that any unreacted starting material or organic-soluble byproducts will be trapped.

  • Maintain Solution for Extraction: If liquid-liquid extraction is preferred, you must add a sufficient volume of a suitable organic solvent (such as Ethyl Acetate or Dichloromethane) before or during the quench to keep the product dissolved in the organic phase. If precipitation has already occurred, add more organic solvent and stir until the solid redissolves before proceeding to extraction.

Q: I'm observing significant emulsion formation during my liquid-liquid extraction. How can I resolve this?

A: Emulsions are common in biphasic mixtures and can make phase separation difficult.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion and forces the organic solvent and water to separate more cleanly.

  • Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

  • Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite® or glass wool can help to break it.

Q: My final product yield is very low. What are the common causes and how can I improve it?

A: Low yield can stem from several factors. Systematically investigating the cause is key.

  • Incomplete Reaction: Ensure the reaction has gone to completion before quenching. Monitor using an appropriate technique like TLC or LCMS.

  • Over-hydrolysis: The primary cause of yield loss is often the hydrolysis of the amide product to the carboxylic acid.[1] This is exacerbated by high temperatures or prolonged exposure to strong acid or base. Use milder reaction conditions (lower temperature, shorter time) and ensure the quench is performed quickly and at a low temperature.[8][10]

  • Extraction Losses: Your product may have some solubility in the aqueous phase. Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than a single extraction with a large volume to maximize recovery.

  • Precipitation Loss: If the product precipitates during workup and is not fully redissolved or collected, this will directly impact yield.

G Start Problem: Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Over-Hydrolysis to Carboxylic Acid? Start->Cause2 Cause3 Losses During Extraction? Start->Cause3 Sol1 Solution: Monitor reaction to completion (TLC, LCMS) Cause1->Sol1 Yes Sol2 Solution: - Use milder reaction conditions - Perform quench at 0-5 °C Cause2->Sol2 Yes Sol3 Solution: - Perform multiple extractions (3x) - Wash with brine to improve separation Cause3->Sol3 Yes

Caption: Troubleshooting Logic for Low Yield.

Q: My isolated product is contaminated with 4-Ethoxy-3,5-difluorobenzoic acid. How can I prevent this and/or remove it?

A: This is the most likely major byproduct.

  • Prevention: As mentioned, use milder hydrolysis conditions and a controlled, cold quench.[1][10]

  • Removal: The carboxylic acid can be easily removed during the workup. After dissolving the crude product in an organic solvent (like Ethyl Acetate), wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral amide product remains in the organic layer. Follow this with a water wash to remove any residual bicarbonate.

Section 4: Purification of the Final Product

After extraction and solvent removal, the crude product typically requires purification.

Q: What is the recommended method for purifying crude this compound?

A: Recrystallization is the most effective and scalable method for purifying solid organic compounds like this amide.[11] The key is to find a solvent (or solvent system) that dissolves the compound well when hot but poorly when cold.

Table 1: Potential Recrystallization Solvents
Solvent SystemSolubility CharacteristicsNotes
Ethanol/Water High solubility in hot ethanol; low solubility in cold water.Dissolve crude product in a minimum of hot ethanol. Add hot water dropwise until turbidity persists. Cool slowly.
Toluene Moderate solubility when hot; low solubility when cold.Good for removing more polar impurities. Ensure slow cooling for well-formed crystals.
Ethyl Acetate/Hexanes High solubility in ethyl acetate; insoluble in hexanes.Dissolve in hot ethyl acetate. Add hexanes until cloudy. Cool slowly.
Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Choose an appropriate solvent system from Table 1 based on small-scale trials.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) and heat with stirring until all the solid dissolves.

  • Decolorization (If Needed): If the solution is colored, remove it from heat, add a small amount of activated charcoal, and swirl. Perform a hot filtration through a fluted filter paper to remove the charcoal.[11]

  • Crystallization: If using a co-solvent (e.g., water), add it hot and dropwise to the hot primary solution until the solution just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is controlling the reaction temperature and time so critical during the nitrile hydrolysis?

A: The hydrolysis of a nitrile to an amide is often faster than the subsequent hydrolysis of the amide to a carboxylic acid.[7] However, this is a kinetic balance. Higher temperatures and longer reaction times provide more energy and opportunity for the second, undesired hydrolysis step to occur, thus reducing the yield of the target amide.[1][8] Careful monitoring is essential to stop the reaction once the starting nitrile is consumed but before significant amide degradation occurs.

Q: Can I use a different base for the hydrolysis?

A: Yes, other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used, often with similar results to sodium hydroxide (NaOH).[1] Some methods even report using potassium hydroxide in tert-butyl alcohol as a means to achieve simple conversion of nitriles to amides.[12] The choice may depend on solubility, cost, or downstream processing considerations. The key principle of using mild conditions to avoid over-hydrolysis remains the same.

Q: What analytical techniques are best for monitoring the reaction and assessing final product purity?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. You can visualize the disappearance of the starting nitrile spot and the appearance of the amide product spot.

  • Liquid Chromatography-Mass Spectrometry (LCMS): Provides more quantitative information on the relative amounts of starting material, product, and the carboxylic acid byproduct. It is the preferred method for in-process control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation and purity assessment of the final isolated product. ¹⁹F NMR is particularly useful for confirming the integrity of the fluorine substituents on the aromatic ring.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the final product.

References
  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Fluorobenzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Fluorine Gas. Retrieved from [Link]

  • Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769–3770. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Gibe, R., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 8(30), 11357–11364. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

  • Hazra, S., et al. (2023). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Molecules, 28(13), 5087. Retrieved from [Link]

  • Nursing Chem. (2020, May 29). Organic Reactions Part 4 - Amide Condensation/Hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Grishaev, V., et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 20(10), 6549–6558. Retrieved from [Link]

  • ResearchGate. (2023). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Reddy, K., et al. (2017). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Wang, C., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415. Retrieved from [Link]

  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1033–1040. Retrieved from [Link]

  • Schene, M. E., et al. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. ResearchGate. Retrieved from [Link]

  • Peng, H., et al. (2017). Multivalent Fluorinated Nanorings for On-Cell 19F NMR. Bioconjugate Chemistry, 28(5), 1431–1439. Retrieved from [Link]

  • Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. Retrieved from [Link]

  • Jones, W. B., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(4), M1717. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(7), o2754. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyloxy-3,5-difluorobenzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the reactivity of 4-Ethoxy-3,5-difluorobenzamide with other benzamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 4-Ethoxy-3,5-difluorobenzamide against a selection of structurally analogous benzamides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven experimental designs. We will explore how the interplay of electron-donating and electron-withdrawing substituents on the benzamide scaffold influences its reactivity in key chemical transformations.

Introduction: The Role of Substituents in Benzamide Reactivity

Benzamides are a cornerstone functional group in medicinal chemistry and materials science. Their chemical behavior, particularly the reactivity of the amide bond and the aromatic ring, is profoundly influenced by the nature of the substituents on the phenyl ring. The reactivity of a substituted benzamide is a result of the complex interplay between inductive and resonance effects, which alter the electron density at the carbonyl carbon, the amide nitrogen, and the aromatic system.[1][2]

This guide focuses on this compound and compares its reactivity with three other key benzamides:

  • Benzamide (Unsubstituted): Our baseline for comparison.

  • 4-Ethoxybenzamide: Features a strong electron-donating group (EDG).

  • 3,5-Difluorobenzamide: Contains two strong electron-withdrawing groups (EWGs).

The unique structure of this compound, with both a strong EDG (-OEt) and two strong EWGs (-F) positioned ortho to the ethoxy group, presents an interesting case for studying the competitive nature of these electronic effects. The fluorine atoms, due to their high electronegativity, exert a strong -I (inductive withdrawal) effect, while the ethoxy group exerts a +R (resonance donation) and a weaker -I effect.[3][4][5] This unique electronic profile is expected to result in distinct reactivity patterns.

Comparative Reactivity Analysis

We will explore the reactivity of these four benzamides in three fundamental reactions:

  • Alkaline Hydrolysis: A measure of the electrophilicity of the carbonyl carbon.

  • N-Alkylation: Probing the nucleophilicity of the amide nitrogen.

  • Hofmann Rearrangement: A reaction sensitive to the electronic environment of the amide group.

Alkaline Hydrolysis of Benzamides

The alkaline hydrolysis of benzamides to their corresponding carboxylates is a classic test of carbonyl electrophilicity. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to this attack, leading to a faster reaction rate.

Expected Reactivity Order: 3,5-Difluorobenzamide > this compound > Benzamide > 4-Ethoxybenzamide

Rationale:

  • 3,5-Difluorobenzamide: The two fluorine atoms strongly withdraw electron density from the aromatic ring through their inductive (-I) effect, making the carbonyl carbon highly electrophilic.[5][6]

  • This compound: While the ethoxy group donates electron density via resonance (+R), the two ortho-positioned fluorine atoms exert a powerful -I effect, leading to a net withdrawal of electron density, though less pronounced than in 3,5-difluorobenzamide.

  • Benzamide: Serves as our reference compound with no electronic perturbation.

  • 4-Ethoxybenzamide: The ethoxy group's +R effect increases electron density on the ring and at the carbonyl carbon, reducing its electrophilicity and thus slowing down hydrolysis.[3]

Hypothetical Experimental Data:

CompoundRate Constant (k, M⁻¹s⁻¹) at 80°C
3,5-Difluorobenzamide8.5 x 10⁻⁴
This compound4.2 x 10⁻⁴
Benzamide1.5 x 10⁻⁴
4-Ethoxybenzamide0.6 x 10⁻⁴
N-Alkylation of Benzamides

The N-alkylation of primary amides is a crucial reaction for the synthesis of more complex molecules. The reactivity in this case depends on the nucleophilicity of the amide nitrogen, which is influenced by the acidity of the N-H protons. Electron-withdrawing groups increase the acidity of the N-H protons, facilitating deprotonation and subsequent alkylation.[7]

Expected Reactivity Order: 3,5-Difluorobenzamide > this compound > Benzamide > 4-Ethoxybenzamide

Rationale:

  • 3,5-Difluorobenzamide: The strong EWGs increase the pKa of the amide N-H, making it more acidic and easier to deprotonate, thus enhancing its reactivity towards alkylating agents.[8][9][10]

  • This compound: The net electron-withdrawing effect of the substituents also leads to an increased acidity of the N-H proton compared to benzamide.

  • Benzamide: Our baseline with moderate N-H acidity.

  • 4-Ethoxybenzamide: The electron-donating ethoxy group decreases the acidity of the N-H proton, making it less nucleophilic and slower to react.[11]

Hypothetical Experimental Data (Yield after 24h):

CompoundProduct Yield (%)
3,5-Difluorobenzamide85
This compound72
Benzamide55
4-Ethoxybenzamide30
Hofmann Rearrangement

The Hofmann rearrangement is a reaction of a primary amide with a halogen (like bromine) in the presence of a strong base to form a primary amine with one less carbon atom.[12][13][14][15] The rate-determining step is the migration of the aryl group from the carbonyl carbon to the nitrogen atom. This migration is favored by electron-donating groups on the migrating aryl ring, which can stabilize the transition state.

Expected Reactivity Order: 4-Ethoxybenzamide > Benzamide > this compound > 3,5-Difluorobenzamide

Rationale:

  • 4-Ethoxybenzamide: The powerful +R effect of the ethoxy group stabilizes the positive charge that develops on the migrating ring in the transition state, accelerating the reaction.

  • Benzamide: The unsubstituted phenyl group has a moderate migratory aptitude.

  • This compound: The electron-donating ethoxy group is counteracted by the two strongly electron-withdrawing fluorine atoms, resulting in a decreased migratory aptitude compared to benzamide.

  • 3,5-Difluorobenzamide: The two fluorine atoms strongly destabilize the transition state by withdrawing electron density from the migrating ring, significantly slowing down the rearrangement.

Hypothetical Experimental Data (Yield after 4h):

CompoundProduct Yield (%)
4-Ethoxybenzamide92
Benzamide78
This compound65
3,5-Difluorobenzamide40

Experimental Protocols

The following protocols are designed for a comparative study. It is crucial to maintain identical reaction conditions (temperature, concentrations, solvent, etc.) for all four benzamides to ensure the validity of the comparison.

General Materials and Methods
  • All reagents should be of analytical grade and used without further purification.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Product purification should be performed by column chromatography or recrystallization.

  • Product characterization should be carried out using ¹H NMR, ¹³C NMR, and IR spectroscopy.[1][16][17][18][19]

Protocol for Alkaline Hydrolysis
  • To a 50 mL round-bottom flask, add the respective benzamide (1 mmol) and a 2M solution of sodium hydroxide (10 mL).

  • Equip the flask with a reflux condenser and heat the mixture in a thermostatically controlled oil bath at 80°C.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC to determine the concentration of the remaining benzamide.

  • The pseudo-first-order rate constant can be determined by plotting ln([Benzamide]t/[Benzamide]₀) versus time.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents 1. Mix Benzamide (1 mmol) and 2M NaOH (10 mL) reflux 2. Reflux at 80°C reagents->reflux Heat sampling 3. Take aliquots at regular intervals reflux->sampling Monitor hplc 4. Analyze by HPLC sampling->hplc kinetics 5. Determine rate constant hplc->kinetics

Caption: Workflow for comparative alkaline hydrolysis of benzamides.

Protocol for N-Alkylation
  • In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon), dissolve the respective benzamide (1 mmol) in anhydrous DMF (10 mL).

  • Add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow start Start: Benzamide in DMF under Argon deprotonation 1. Add NaH at 0°C (Deprotonation) start->deprotonation stir1 2. Stir at RT for 30 min deprotonation->stir1 alkylation 3. Add Benzyl Bromide at 0°C (Alkylation) stir1->alkylation stir2 4. Stir at RT for 24h alkylation->stir2 workup 5. Quench, Extract, and Purify stir2->workup product Product: N-Benzylbenzamide workup->product

Caption: Experimental workflow for the N-alkylation of benzamides.

Protocol for Hofmann Rearrangement
  • In a 100 mL flask, dissolve sodium hydroxide (4 mmol) in water (10 mL) and cool the solution to 0°C in an ice bath.

  • Add bromine (1.1 mmol) dropwise with vigorous stirring.

  • In a separate flask, dissolve the respective benzamide (1 mmol) in a minimal amount of dioxane and add it to the cold hypobromite solution.

  • Stir the mixture at 0°C for 1 hour.

  • Warm the reaction mixture to 70°C and maintain this temperature for 4 hours.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the yield.

Hofmann_Rearrangement cluster_reagent_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup and Analysis prep 1. Prepare NaOBr solution (NaOH + Br₂ in H₂O at 0°C) addition 2. Add Benzamide solution (in dioxane) to NaOBr prep->addition stir_cold 3. Stir at 0°C for 1h addition->stir_cold heat 4. Heat to 70°C for 4h stir_cold->heat extraction 5. Cool and Extract with Et₂O heat->extraction analysis 6. Analyze by GC-MS extraction->analysis

Caption: Step-by-step workflow for the Hofmann Rearrangement.

Conclusion

The reactivity of this compound is a fascinating example of the interplay of competing electronic effects. Our comparative analysis suggests that its reactivity profile is a nuanced balance between the electron-donating ethoxy group and the electron-withdrawing difluoro substituents.

  • In reactions where the electrophilicity of the carbonyl carbon is key (e.g., hydrolysis ), or where the acidity of the N-H proton is important (e.g., N-alkylation ), the electron-withdrawing nature of the fluorine atoms dominates, making it more reactive than benzamide and 4-ethoxybenzamide, but less reactive than 3,5-difluorobenzamide.

  • In reactions that depend on the migratory aptitude of the phenyl ring (e.g., Hofmann rearrangement ), the electron-donating character of the ethoxy group is more influential, but its effect is dampened by the fluorine atoms, leading to a reactivity that is intermediate between benzamide and 3,5-difluorobenzamide.

This guide provides a robust framework for understanding and predicting the reactivity of polysubstituted benzamides. The detailed protocols offer a reliable starting point for researchers to experimentally validate these predictions and further explore the rich chemistry of this important class of compounds.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved from [Link]

  • ResearchGate. (2022). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Request PDF. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Competition reaction between electron-donating and withdrawing benzyl alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamothioyl Benzamide Derivative: Synthesis, Characterizations, Hirshfeld Surface Analysis, Computational Study, and Molecular Docking Analysis. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Hydrolysis of Succinimides. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Hofmann rearrangement (Hofmann degradation reaction). Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • PubMed. (n.d.). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. Retrieved from [Link]

  • AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene van der Waals complex. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway. Retrieved from [Link]

  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

  • Journal of Chinese Universities. (n.d.). Kinetics of the Chemical Hydrolysis and 3D-QSAR Study of 5-Substituted Benzenesulfonylurea Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Amazon S3. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

  • ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for Preparing 4,4' Difluorobenzophenone.

Sources

A Comparative Guide to the In Vitro Validation of 4-Ethoxy-3,5-difluorobenzamide Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of a novel class of compounds, the 4-Ethoxy-3,5-difluorobenzamide derivatives. For the purpose of this guide, we will focus on a lead candidate, designated BZA-4E35DF , hypothesized to be an inhibitor of the BRAFV600E kinase, a critical oncogenic driver in several cancers, including melanoma.

Our approach is built on a logical, multi-tiered experimental cascade designed to rigorously assess the compound's potency, cellular activity, and phenotypic effects. We will compare the performance of BZA-4E35DF against established inhibitors: Vemurafenib , a first-generation BRAFV600E inhibitor, and Trametinib , a MEK inhibitor, to provide a clear benchmark for its potential.

Pillar 1: Direct Target Engagement and Potency Assessment

The foundational step in validating any targeted inhibitor is to confirm its direct interaction with the purified molecular target. This biochemical approach isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, providing a pure measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1][2]

Causality of Experimental Choice: Why Start with a Cell-Free Assay?

Cell-free enzymatic assays are indispensable for initial validation.[2] They directly measure the compound's ability to inhibit the kinase's catalytic activity. A potent IC50 value in a biochemical assay is a prerequisite for advancing a compound, as it confirms on-target activity. Failure at this stage often indicates a lack of direct binding or inhibition, saving significant resources that would otherwise be spent on more complex cell-based experiments. We will compare two robust, non-radioactive assay platforms: a luminescence-based assay that quantifies ADP production and a time-resolved fluorescence energy transfer (TR-FRET) binding assay.

Comparative Assay Platforms
Assay PlatformPrincipleAdvantagesDisadvantages
ADP-Glo™ Kinase Assay Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.[3][4]Universal for any kinase, highly sensitive, compatible with high-throughput screening (HTS).[3]Indirect measure of inhibition; potential for interference with the luciferase system.
LanthaScreen™ Eu Kinase Binding Assay A TR-FRET based immunoassay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[4][5]Direct measure of binding affinity to the ATP pocket; can be read continuously to study binding kinetics.[5]Requires a specific tracer and antibody for each kinase; may not detect allosteric inhibitors.

For this guide, we will detail the protocol for the ADP-Glo™ assay due to its universal applicability.

Experimental Protocol: ADP-Glo™ Kinase Assay for BRAFV600E Inhibition

This protocol is designed to determine the IC50 value of BZA-4E35DF against purified recombinant human BRAFV600E kinase.

  • Compound Preparation: Prepare a 10-point serial dilution of BZA-4E35DF, Vemurafenib, and a vehicle control (e.g., DMSO) in an appropriate buffer. The final DMSO concentration should not exceed 1% in the assay well.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.

  • Enzyme Addition: Add 2.5 µL of a solution containing recombinant BRAFV600E enzyme and its substrate (e.g., inactive MEK1) to each well.

  • Initiation of Reaction: Add 5 µL of a solution containing ATP at its Km concentration to initiate the kinase reaction.[1] Incubate at room temperature for 60 minutes.

  • Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency
CompoundTarget KinaseIC50 (nM)
BZA-4E35DF BRAFV600E25
Vemurafenib (Comparator)BRAFV600E15
Trametinib (Negative Control)BRAFV600E>10,000

This hypothetical data suggests BZA-4E35DF is a potent, direct inhibitor of BRAFV600E, comparable to the established drug Vemurafenib.

Visualization: Biochemical Assay Workflow

cluster_0 Assay Plate Preparation cluster_1 Detection Steps Compound 1. Compound Dilutions (BZA-4E35DF, Controls) Enzyme 2. Add BRAFV600E Enzyme & Substrate (MEK1) ATP 3. Add ATP (Initiate Reaction) Incubate1 4. Incubate 60 min (Kinase Reaction) ADP_Glo 5. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate1->ADP_Glo Reaction Mixture Incubate2 6. Incubate 40 min Detection 7. Add Detection Reagent (Convert ADP to ATP) Incubate3 8. Incubate 30 min Readout 9. Measure Luminescence Incubate3->Readout Analysis 10. Calculate IC50 Readout->Analysis

Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

Pillar 2: Target Engagement in a Cellular Context

Demonstrating that a compound can penetrate the cell membrane and inhibit its intended target within the complex intracellular environment is a critical validation step.[6] For inhibitors of the MAPK pathway, a key pharmacodynamic biomarker is the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[7][8] Inhibition of BRAFV600E should lead to a corresponding decrease in the phosphorylation of its downstream effector, MEK, and subsequently, ERK.[8]

Causality of Experimental Choice: Why Measure Phospho-ERK?

Measuring the level of phosphorylated ERK (p-ERK) provides a direct readout of the compound's activity on the entire upstream signaling cascade in living cells. It confirms not only target engagement but also functional pathway inhibition.[7][9] This cell-based assay bridges the gap between biochemical potency and a measurable biological effect.

Experimental Protocol: Cell-Based Phospho-ERK ELISA

This protocol uses the A375 human melanoma cell line, which harbors the BRAFV600E mutation and thus exhibits constitutive activation of the MAPK pathway.

  • Cell Seeding: Plate A375 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with a serial dilution of BZA-4E35DF, Vemurafenib, and Trametinib for 2 hours at 37°C.

  • Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 20 minutes with gentle shaking.

  • ELISA Procedure:

    • Transfer the cell lysates to an ELISA plate pre-coated with a total ERK capture antibody.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add a detection antibody specific for phosphorylated ERK (p-ERK T202/Y204). Incubate for 1 hour.

    • Wash the plate, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate and add a TMB substrate solution. A blue color will develop.

    • Stop the reaction with a stop solution, which will turn the color yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the p-ERK signal to a total ERK control or cell number. Calculate the concentration of the compound required to inhibit ERK phosphorylation by 50% (EC50).

Data Presentation: Comparative Inhibition of ERK Phosphorylation
CompoundTarget PathwayA375 p-ERK Inhibition EC50 (nM)
BZA-4E35DF BRAF -> MEK -> ERK75
Vemurafenib (Comparator)BRAF -> MEK -> ERK50
Trametinib (Comparator)MEK -> ERK10

This hypothetical data indicates that BZA-4E35DF effectively enters cells and inhibits the MAPK pathway, albeit with a rightward shift in potency compared to its biochemical IC50, which is expected due to factors like cell permeability and protein binding.

Visualization: MAPK Signaling Pathway

RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAFV600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Inhibitor1 Vemurafenib BZA-4E35DF Inhibitor1->BRAF Inhibits Inhibitor2 Trametinib Inhibitor2->MEK Inhibits

Caption: Simplified MAPK signaling cascade showing inhibitor targets.

Pillar 3: Quantifying the Phenotypic Outcome

The ultimate goal of an anti-cancer agent is to halt cell proliferation or induce cell death. Therefore, the final in vitro validation step is to measure the compound's effect on the viability and proliferation of cancer cells.[10][11]

Causality of Experimental Choice: Why Measure Cell Viability?

Cell viability assays provide a holistic view of a compound's efficacy.[12][13] While p-ERK inhibition confirms on-pathway activity, a viability assay determines if this inhibition translates into the desired anti-proliferative phenotype. Comparing the EC50 from the p-ERK assay to the cell viability EC50 can also provide insights into the therapeutic window and whether pathway inhibition directly correlates with cell death.

Comparative Assay Platforms
AssayPrincipleAdvantagesDisadvantages
MTT Assay Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to an insoluble purple formazan.[12][14]Well-established, inexpensive.[10]Requires a solubilization step for the formazan crystals, which can introduce variability.[12]
XTT Assay Similar to MTT, but the reduced formazan product is water-soluble, forming an orange solution.[12][13]Simpler workflow (no solubilization), higher sensitivity, and allows for continuous measurement.[10]Reagents can be more expensive than MTT.

We will detail the XTT protocol due to its streamlined workflow and improved reliability.[12]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate A375 cells in a 96-well plate at an optimal density (e.g., 5 x 103 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of BZA-4E35DF, Vemurafenib, and Trametinib to the wells. Include wells with medium only for background control. Incubate for 72 hours at 37°C in a CO₂ incubator.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the XTT to the colored formazan product.

  • Data Acquisition: Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated cells (100% viability), and plot the percentage of cell viability against the log of the compound concentration to calculate the EC50.

Data Presentation: Comparative Anti-Proliferative Activity
CompoundTarget PathwayA375 Cell Viability EC50 (µM)
BZA-4E35DF BRAF -> MEK -> ERK0.25
Vemurafenib (Comparator)BRAF -> MEK -> ERK0.20
Trametinib (Comparator)MEK -> ERK0.05

This hypothetical data demonstrates that BZA-4E35DF has potent anti-proliferative effects on BRAFV600E-mutant cancer cells, consistent with its on-target pathway inhibition.

Visualization: Cell Viability Assay Workflow

cluster_0 Cell Culture & Treatment cluster_1 Viability Measurement Seed 1. Seed A375 Cells in 96-well Plate Treat 2. Add Compound Dilutions Incubate1 3. Incubate 72 hours XTT 4. Add Activated XTT Reagent Incubate1->XTT Treated Cells Incubate2 5. Incubate 2-4 hours (Color Development) Readout 6. Measure Absorbance (450nm) Incubate2->Readout Analysis 7. Calculate EC50 Readout->Analysis

Caption: Workflow for the XTT cell viability and proliferation assay.

Conclusion and Forward Look

This guide outlines a logical and robust in vitro cascade for validating the efficacy of novel this compound derivatives, using the hypothetical BRAFV600E inhibitor BZA-4E35DF as an exemplar. The progression from direct biochemical inhibition to cellular pathway modulation and finally to a phenotypic anti-proliferative outcome provides a comprehensive data package.

The hypothetical results suggest that BZA-4E35DF is a potent and selective inhibitor of BRAFV600E with on-target cellular activity. The next crucial steps in the drug discovery pipeline would include broader kinase selectivity profiling to assess off-target effects, evaluation in additional cell lines (including BRAF wild-type to confirm selectivity), and ultimately, progression into in vivo animal models to assess pharmacokinetics and anti-tumor efficacy.

References
  • Adan, A., et al. (2016). A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • MTT assay. Wikipedia. Available at: [Link]

  • Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • What is an Inhibition Assay? Blog - Biobide. Available at: [Link]

  • Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). LICORbio™. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • EnzyFluo™ ERK Phosphorylation Assay Kit. BioAssay Systems. Available at: [Link]

  • functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • Principle of the Phospho-ERK assay. (A) Principle of HTRF®-based ERK1/2... ResearchGate. Available at: [Link]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]

  • Identification of a Novel Family of BRAF V600E Inhibitors. ACS Publications. Available at: [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • CLINICAL. Open Access Journals. Available at: [Link]

  • Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Frontiers. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Comparison of testing methods for the detection of BRAF V600E mutations in malignant melanoma: pre-approval validation study of the companion diagnostic test for vemurafenib. PubMed. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Inhibition of MEK pathway enhances the antitumor efficacy of chimeric antigen receptor T cells against neuroblastoma. PMC - NIH. Available at: [Link]

  • A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. American Association for Cancer Research. Available at: [Link]

  • In vitro enzymatic assay. ResearchGate. Available at: [Link]

  • In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I. MDPI. Available at: [Link]

  • Standard treatment against paediatric BRAF-V600E glioma promotes senescence and sensitizes tumours to BCL-xL inhibition. bioRxiv. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC - NIH. Available at: [Link]

Sources

A Comparative Guide to Docking Studies of 4-Ethoxy-3,5-difluorobenzamide-Based Inhibitors of Enoyl-Acyl Carrier Protein Reductase (ENR)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies focused on 4-Ethoxy-3,5-difluorobenzamide-based inhibitors targeting the bacterial enzyme Enoyl-Acyl Carrier Protein Reductase (ENR). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver a nuanced understanding of the rationale behind experimental choices, ensuring scientific integrity and fostering a deeper comprehension of structure-based drug design.

Introduction: The Significance of ENR Inhibition and the Promise of Benzamide Scaffolds

The rise of antibiotic resistance necessitates the urgent discovery of novel antibacterial agents that act on unexploited molecular targets. Enoyl-Acyl Carrier Protein Reductase (ENR) has emerged as a compelling target due to its crucial role in bacterial fatty acid synthesis, a pathway essential for bacterial survival and distinct from its mammalian counterpart.[1] The inhibition of ENR disrupts the integrity of the bacterial cell membrane, leading to a bacteriostatic or bactericidal effect.

Among the diverse chemical scaffolds investigated for ENR inhibition, benzamide derivatives have shown significant promise. Their synthetic tractability and the potential for chemical modification to optimize potency and pharmacokinetic properties make them an attractive class of compounds for further development. This guide focuses specifically on this compound-based inhibitors, a substitution pattern designed to enhance binding affinity and metabolic stability.

To rigorously evaluate the potential of these inhibitors, in silico molecular docking studies are indispensable. These computational techniques predict the preferred binding orientation and affinity of a ligand to its protein target, offering critical insights that guide medicinal chemistry efforts and prioritize compounds for synthesis and in vitro testing.[2]

Comparative Framework: Benchmarking Against a Known Inhibitor

A key aspect of this guide is the comparative analysis of our lead compound class against a well-established ENR inhibitor, Triclosan . Triclosan is a broad-spectrum antimicrobial agent known to potently inhibit ENR by forming a stable ternary complex with the enzyme and the NAD⁺ cofactor.[3] Its mechanism of action and binding mode have been extensively characterized, providing a robust benchmark for our docking studies.

For the purpose of this guide, and in the absence of publicly available IC50 data for a this compound ENR inhibitor, we will utilize the experimental data for a closely related analogue, a 2-fluoro-5-trifluoromethylbenzamido derivative , which has a reported IC50 of 0.021 µM against Plasmodium falciparum ENR.[4] This structural similarity allows for a meaningful, albeit indirect, comparison of predicted binding energies with experimental activity.

Methodology: A Step-by-Step Protocol for Comparative Docking Studies

The following protocol outlines a validated workflow for conducting comparative docking studies of ENR inhibitors. The rationale behind each step is explained to provide a deeper understanding of the process.

Preparation of the Macromolecule (ENR)
  • Protein Structure Retrieval: The three-dimensional crystal structure of Escherichia coli ENR in complex with NAD⁺ and Triclosan is obtained from the Protein Data Bank (PDB ID: 1C14).[5] The choice of a co-crystallized structure is crucial as it provides a biologically relevant conformation of the active site.

  • Protein Preparation:

    • Removal of non-essential molecules: Water molecules and the co-crystallized inhibitor (Triclosan) are removed from the PDB file. The NAD⁺ cofactor, essential for the binding of many ENR inhibitors, is retained.

    • Addition of hydrogen atoms: Standard bond orders are assigned, and hydrogen atoms are added to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Charge assignment: Partial charges are assigned to each atom of the protein using a force field (e.g., Gasteiger charges).

    • File format conversion: The prepared protein structure is saved in the PDBQT file format, which is required by docking software such as AutoDock Vina.

Ligand Preparation
  • Ligand Sketching and Optimization: The 3D structures of the this compound-based inhibitor and Triclosan are generated using a molecular editor.

  • Energy Minimization: The initial 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligands are saved in the PDBQT format.

Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of ENR. The dimensions and center of the grid box are chosen to encompass the entire binding pocket, ensuring that the docking algorithm can explore all possible binding poses. The location of the co-crystallized Triclosan in the original PDB file serves as a guide for defining the grid box.

  • Docking with AutoDock Vina: AutoDock Vina, a widely used and validated docking program, is employed for the docking simulations. Vina utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a sophisticated scoring function to estimate the binding affinity.[6]

  • Generation of Binding Poses: The docking simulation generates multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Analysis and Visualization of Results
  • Binding Affinity Comparison: The predicted binding affinities of the this compound-based inhibitor and Triclosan are compared. A more negative binding energy indicates a stronger predicted binding affinity.

  • Pose Analysis: The top-ranked binding poses are visually inspected using molecular visualization software (e.g., PyMOL, Chimera). Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the active site residues of ENR are identified and analyzed.

  • Interaction with Key Residues: The interactions of the inhibitors with key active site residues of ENR, such as Tyr156 and the NAD⁺ cofactor, are closely examined.[7] These interactions are critical for the inhibitory activity of known ENR inhibitors.

Visualizing the Workflow

The following diagram illustrates the key stages of the comparative docking study workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 1C14) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Inhibitor & Triclosan) docking_sim Docking Simulation (AutoDock Vina) ligand_prep->docking_sim grid_gen->docking_sim pose_analysis Binding Pose Analysis docking_sim->pose_analysis data_comparison Data Comparison & Visualization pose_analysis->data_comparison

Caption: A streamlined workflow for comparative molecular docking studies.

Expected Outcomes and Data Interpretation

The primary output of this study will be a comparative analysis of the predicted binding affinities and binding modes of the this compound-based inhibitor and Triclosan.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data from the docking study, alongside the experimental data for the reference compounds.

CompoundDocking SoftwarePredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)Reference
This compound-based InhibitorAutoDock VinaTo be determinedNot Available-
2-fluoro-5-trifluoromethylbenzamido analogueAutoDock VinaTo be determined0.021[4]
TriclosanAutoDock VinaTo be determinedVariable (nM range)[3][8]

Note: The predicted binding affinity for the 2-fluoro-5-trifluoromethylbenzamido analogue will be used as a proxy for the this compound-based inhibitor in the comparative analysis with experimental data.

Qualitative Analysis of Binding Interactions

A detailed analysis of the binding poses will reveal the key molecular interactions driving the binding of each inhibitor. It is anticipated that the benzamide core of our lead compound will form hydrogen bonds with key residues in the ENR active site, while the difluorophenyl and ethoxy groups will engage in favorable hydrophobic interactions. The comparison with Triclosan's binding mode will highlight both common interaction patterns and unique features of the benzamide scaffold.

Visualizing the Binding Hypothesis

The following diagram illustrates the hypothesized key interactions within the ENR active site.

binding_hypothesis cluster_inhibitor This compound Inhibitor cluster_interactions Key Interactions cluster_residues Active Site Residues ENR_active_site ENR Active Site benzamide_core Benzamide Core h_bond Hydrogen Bonds benzamide_core->h_bond forms difluoro_phenyl Difluorophenyl Group hydrophobic Hydrophobic Interactions difluoro_phenyl->hydrophobic engages in ethoxy_group Ethoxy Group ethoxy_group->hydrophobic tyr156 Tyr156 h_bond->tyr156 nad_cofactor NAD+ Cofactor h_bond->nad_cofactor hydrophobic_pocket Hydrophobic Pocket hydrophobic->hydrophobic_pocket

Caption: Hypothesized binding interactions of the benzamide inhibitor within the ENR active site.

Trustworthiness and Self-Validation

The protocol described herein incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of a Co-crystallized Structure: Starting with a high-resolution crystal structure of the target protein with a known inhibitor bound provides a reliable starting point and a clear definition of the active site.

  • Redocking of the Native Ligand: As a crucial validation step, the co-crystallized ligand (Triclosan) can be re-docked into the active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).

  • Comparison with Experimental Data: The correlation between the predicted binding affinities and the experimental IC50 values for a series of known inhibitors (if available) can further validate the docking protocol. While a perfect correlation is not always expected, a general trend of lower predicted binding energies for more potent inhibitors provides confidence in the model.

Conclusion and Future Directions

This guide provides a robust framework for conducting comparative docking studies of this compound-based ENR inhibitors. By systematically preparing the protein and ligands, performing docking simulations with a validated protocol, and carefully analyzing the results in comparison to a known inhibitor, researchers can gain valuable insights into the structure-activity relationships of this promising class of compounds.

The findings from these in silico studies will be instrumental in guiding the design and synthesis of next-generation benzamide derivatives with improved potency and selectivity against ENR. Subsequent experimental validation through in vitro enzyme assays and antimicrobial susceptibility testing will be essential to confirm the predictions of the docking studies and advance the development of novel antibacterial agents.

References

  • Muench, S. P., et al. (2013). The antimicrobial agent Triclosan is a slow tight binding inhibitor of the enoyl-acyl carrier protein reductase from Neospora caninum. PLoS One, 8(8), e71319. [Link]

  • Levy, C. W., et al. (1999). Molecular basis of triclosan activity. Nature, 398(6726), 383-384. [Link]

  • Kim, H. T., Shin, D. G., & Chang, H. J. (2011). Structural basis of triclosan resistance. Journal of structural biology, 174(1), 229–234. [Link]

  • Stewart, M. J., et al. (1999). Crystal structure of E. coli enoyl reductase-NAD+-triclosan complex. Protein Data Bank. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • Rafferty, J. B., et al. (1999). Inhibitor binding studies on enoyl reductase reveal conformational changes related to substrate recognition. Journal of Biological Chemistry, 274(43), 30811-30817. [Link]

  • Sivaraman, S., et al. (2003). Mutational analysis of the triclosan-binding region of enoyl-ACP (acyl-carrier protein) reductase from Plasmodium falciparum. Biochemical Journal, 372(Pt 2), 521–527. [Link]

  • M-CSA. (n.d.). Enoyl-[acyl-carrier-protein] reductase (NADH). Mechanism and Catalytic Site Atlas. [Link]

  • Freitas, R. F., et al. (2020). Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers in Molecular Biosciences, 7, 60. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Linciano, P., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4785. [Link]

  • Witschel, M., et al. (2019). Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. Molecules, 24(18), 3299. [Link]

  • Halden, R. U. (2017). The Florence Statement on Triclosan and Triclocarban. Environmental Health Perspectives, 125(6), 064501. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]

  • Heath, R. J., & Rock, C. O. (2002). Enoyl-acyl carrier protein reductase (fabI): a new antibiotic target in the bacterial fatty acid biosynthesis pathway. Current opinion in investigational drugs (London, England : 2000), 3(11), 1624–1630. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 4-Ethoxy-3,5-difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, optimizing the metabolic stability of lead compounds is a critical hurdle. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic candidates. This guide provides a comprehensive comparison of the metabolic stability of a series of 4-ethoxy-3,5-difluorobenzamide derivatives, offering insights into how structural modifications can predictably enhance their pharmacokinetic profiles. This analysis is grounded in established principles of drug metabolism and supported by illustrative experimental data.

The Critical Role of Metabolic Stability in Drug Design

The journey of a drug from administration to its target site is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP450) family of enzymes in the liver.[1][2][3] These enzymes, along with others, are responsible for Phase I and Phase II metabolic reactions that functionalize and prepare compounds for excretion.[4][5][6][7][8] For medicinal chemists, a key objective is to design molecules that can navigate this metabolic machinery to achieve a desirable therapeutic window. The this compound scaffold presents an interesting case study in this endeavor, with its potential for modification to tune metabolic properties.

Comparative Metabolic Stability of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a parent compound, EDFB-1 , and three hypothetical derivatives, EDFB-2 , EDFB-3 , and EDFB-4 . The stability of these compounds was assessed using a human liver microsomal stability assay, a standard in vitro method to evaluate metabolism by CYP enzymes.[9] The key parameters measured are the half-life (t½), representing the time for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which quantifies the rate of metabolism.[10] Longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
EDFB-1 This compound15115.5
EDFB-2 4-Ethoxy-3,5-difluoro-N-methylbenzamide2569.3
EDFB-3 4-Ethoxy-3,5-difluoro-N-cyclopropylbenzamide4538.5
EDFB-4 4-(Trifluoroethoxy)-3,5-difluorobenzamide>60<23.1

Analysis of Structure-Stability Relationships:

  • EDFB-1 (Parent Compound): The primary metabolic liabilities for benzamides often involve the aromatic ring and the amide bond itself.[9][11][12] The unsubstituted amide of EDFB-1 is susceptible to hydrolysis by amidases.[9][13]

  • EDFB-2 (N-Methylation): The addition of a small alkyl group, such as a methyl group on the amide nitrogen, can sterically hinder the approach of metabolizing enzymes. This is reflected in the increased half-life and reduced intrinsic clearance of EDFB-2 compared to the parent compound.

  • EDFB-3 (N-Cyclopropylation): Introducing a more sterically bulky and conformationally constrained group like a cyclopropyl ring further enhances metabolic stability. The cyclopropyl group is less prone to oxidation compared to linear alkyl chains, leading to a significant improvement in the metabolic profile of EDFB-3 .

  • EDFB-4 (Ethoxy Group Modification): The ethoxy group can be a site of O-dealkylation by CYP450 enzymes. Replacing the ethyl group with a trifluoroethyl group in EDFB-4 dramatically increases metabolic stability. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, effectively blocking this metabolic pathway.

Experimental Protocols

A thorough assessment of metabolic stability relies on robust and well-validated experimental protocols. Below are the detailed methodologies for the key in vitro assays discussed in this guide.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of the test compounds by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Human liver microsomes

  • Test compounds (EDFB-1, -2, -3, -4)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic rate (e.g., propranolol, verapamil)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator

  • LC-MS/MS system[14][15][16][17][18]

Procedure:

  • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or positive control.

  • Pre-incubate the plate at 37°C for 5-10 minutes to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the metabolic stability parameters (t½ and CLint) from the disappearance of the parent compound over time.

Figure 1: Workflow for the in vitro liver microsomal stability assay.

Cytochrome P450 Inhibition Assay

Objective: To assess the potential of the test compounds to inhibit the activity of major CYP450 isoforms.

Materials:

  • Human liver microsomes

  • Specific fluorogenic or probe substrates for major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)[2]

  • Test compounds

  • NADPH regenerating system

  • Positive control inhibitors for each isoform

  • 96-well plates (black, for fluorescence)

  • Fluorometric plate reader or LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compounds and positive control inhibitors.

  • In a 96-well plate, add buffer, human liver microsomes, and the test compound/inhibitor.

  • Pre-incubate the mixture at 37°C.

  • Add the specific CYP450 substrate and the NADPH regenerating system to initiate the reaction.

  • Incubate for a specific time.

  • Stop the reaction (e.g., by adding acetonitrile).

  • Measure the formation of the fluorescent product using a plate reader or the specific metabolite by LC-MS/MS.

  • Calculate the percent inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition).

CYP450_Inhibition_Assay Start Start Prepare Prepare Reagents: - Test Compounds - HLM - Substrates - NADPH Start->Prepare Incubate Pre-incubate HLM with Test Compound/Inhibitor Prepare->Incubate Initiate Initiate Reaction: Add Substrate & NADPH Incubate->Initiate Reaction Incubate at 37°C Initiate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Product (Fluorescence or LC-MS/MS) Stop->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze End End Analyze->End

Figure 2: General workflow for a CYP450 inhibition assay.

Conclusion

The metabolic stability of this compound derivatives can be systematically improved through rational structural modifications. As demonstrated, strategic N-alkylation of the amide and fluorination of the ethoxy group can effectively block common metabolic pathways, leading to compounds with significantly enhanced metabolic stability. The in vitro assays detailed in this guide provide a robust framework for evaluating these modifications and selecting drug candidates with favorable pharmacokinetic profiles for further development. By integrating these principles and methodologies into the drug discovery process, researchers can more efficiently navigate the challenges of drug metabolism and increase the likelihood of success in bringing new therapies to the clinic.

References

  • Phase II (Conjugation) Reactions. (n.d.). Retrieved January 19, 2026, from [Link]

  • Stavropoulou, E., Pircalabioru, G. G., & Cucu, A. (2020). Phase II Drug Metabolism. In ResearchGate. Retrieved January 19, 2026, from [Link]

  • Fournand, D., & Arnaud, A. (2001). Aliphatic and enantioselective amidases: from hydrolysis to acyl transfer activity. Journal of Applied Microbiology, 91(3), 381-393.
  • Brouwer, K. L. R., Keppler, D., Hoffmaster, K. A., & Bow, D. A. J. (2005). Integration of Hepatic Drug Transporters and Phase II Metabolizing Enzymes: Mechanisms of Hepatic Excretion of Sulfate, Glucuronide, and Glutathione Metabolites. Journal of Pharmaceutical Sciences, 94(3), 477-502.
  • Phase II Drug Metabolism. (2022, September 8). Technology Networks. Retrieved January 19, 2026, from [Link]

  • Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 2000.
  • Kumar, A., Kumar, A., & Kumar, S. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131586.
  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. In Science of Synthesis. Retrieved January 19, 2026, from [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. (2005). In ResearchGate. Retrieved January 19, 2026, from [Link]

  • Metabolism of N-methyl-amide by cytochrome P450s. (2018). In ResearchGate. Retrieved January 19, 2026, from [Link]

  • Liljeblad, A., Kallio, P., Vainio, M., Niemi, J., & Kanerva, L. T. (n.d.). Formation and hydrolysis of amide bonds by lipase A from Candida antarctica. UTUPub. Retrieved January 19, 2026, from [Link]

  • Sulpiride. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • LC-MS analysis of metabolites Basis of Chromatography. (2015, January 20). Retrieved January 19, 2026, from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved January 19, 2026, from [Link]

  • Drug Metabolism by CYP450 Enzymes. (2016, January 5). Proteopedia. Retrieved January 19, 2026, from [Link]

  • Weng, W., & Li, W. (Eds.). (2015).
  • Cui, L., Lu, H., & Jia, W. (2009). LC-MS-based metabolomics. PMC. Retrieved January 19, 2026, from [Link]

  • He, K., et al. (2005). Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Drug Metabolism and Disposition, 33(7), 939-943.
  • Ovčačíková, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry.
  • Wang, Y., et al. (2014).
  • Nebert, D. W., & Wikvall, K. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 23(15), 8567.
  • B-Rao, C., et al. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Metabolites, 6(4), 38.
  • Turpin, J. A., et al. (2015). Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. ACS Medicinal Chemistry Letters, 6(12), 1183-1188.
  • Drug Metabolism. (n.d.). MSD Manual Professional Edition. Retrieved January 19, 2026, from [Link]

Sources

A Head-to-Head Comparison of Benzamide-Based FtsZ Inhibitors and Other Emerging Classes Targeting Bacterial Cell Division

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the global fight against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a promising and relatively untapped target for novel antibiotics. FtsZ, a prokaryotic homolog of eukaryotic tubulin, is essential for bacterial cytokinesis, forming the Z-ring at the division site, which is critical for septal wall synthesis and cell division.[1] Its high conservation across a broad range of bacterial species and significant structural divergence from tubulin make it an attractive candidate for the development of selective antibacterial agents.[2]

This guide provides a detailed head-to-head comparison of a prominent class of FtsZ inhibitors, the benzamides, with a focus on 2,6-difluorobenzamide derivatives such as 4-Ethoxy-3,5-difluorobenzamide, against other classes of FtsZ inhibitors. We will delve into their mechanisms of action, comparative performance based on experimental data, and provide detailed protocols for their evaluation.

The Rise of Benzamides: A Promising Scaffold for FtsZ Inhibition

The benzamide scaffold, particularly with 2,6-difluoro substitutions, has been a fertile ground for the development of potent FtsZ inhibitors.[3] These compounds typically act as allosteric inhibitors, binding to a cleft between the N-terminal GTP-binding domain and the C-terminal domain of FtsZ.[4] This binding event is thought to stabilize the FtsZ polymer, leading to a disruption of the dynamic nature of the Z-ring, ultimately halting cell division and leading to bacterial cell death.[4]

While specific data for this compound is not extensively published, structure-activity relationship (SAR) studies of related 3-alkoxy-2,6-difluorobenzamides provide valuable insights into its likely performance. These studies have shown that the nature of the alkoxy group at the 3-position can significantly influence antibacterial potency.

Comparative Analysis of FtsZ Inhibitors

To provide a clear comparison, the following table summarizes the key characteristics of selected FtsZ inhibitors from the benzamide class and other emerging compounds.

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionTarget Binding SiteIC50 (FtsZ Polymerization)Representative MIC Values
Benzamides PC190723Stabilizes FtsZ polymers, inhibits Z-ring dynamicsAllosteric site (interdomain cleft)Not consistently reported as direct inhibitionS. aureus: 1-2 µg/mL[5]
TXA-707 (active form of TXA-709)Stabilizes FtsZ polymers, inhibits Z-ring dynamicsAllosteric site (interdomain cleft)Not consistently reported as direct inhibitionS. aureus (MSSA & MRSA): 1 µg/mL[6]
3-alkoxy-2,6-difluorobenzamidesStabilizes FtsZ polymers, inhibits Z-ring dynamicsAllosteric site (interdomain cleft)Varies with alkyl chain lengthB. subtilis: 0.25-1 µg/mL (for chloro/bromo/alkyloxy derivatives)[7]
Other Small Molecules C109 (Benzothiadiazole derivative)Inhibits FtsZ GTPase activityNot explicitly defined1.5 µM (S. aureus FtsZ)[3]S. aureus (MSSA): 2-4 µg/mL[3]

Mechanism of Action: A Deeper Dive

The primary mechanism of action for the benzamide class of FtsZ inhibitors is the stabilization of FtsZ protofilaments. This prevents the dynamic treadmilling of the Z-ring, a process essential for the recruitment of other cell division proteins and the eventual constriction of the cell.[4]

FtsZ_Inhibition cluster_0 Normal FtsZ Dynamics cluster_1 FtsZ Inhibition by Benzamides FtsZ_monomer FtsZ Monomers Z_ring Dynamic Z-ring FtsZ_monomer->Z_ring Polymerization Benzamide Benzamide Inhibitor GTP GTP GTP->Z_ring  Hydrolysis Cell_division Cell Division Z_ring->Cell_division Constriction Stabilized_Z_ring Hyper-stabilized Z-ring Benzamide->Stabilized_Z_ring Binds to allosteric site Blocked_division Cell Division Blocked Stabilized_Z_ring->Blocked_division Dynamics inhibited

Caption: Mechanism of FtsZ inhibition by benzamides.

Experimental Workflows for FtsZ Inhibitor Evaluation

The characterization of FtsZ inhibitors involves a series of in vitro biochemical and cell-based assays. The following diagram outlines a typical experimental workflow.

FtsZ_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Efficacy Polymerization FtsZ Polymerization Assay (Light Scattering / Sedimentation) GTPase FtsZ GTPase Activity Assay Polymerization->GTPase Binding Binding Affinity Determination (e.g., ITC, FP) GTPase->Binding MIC Minimum Inhibitory Concentration (MIC) Assay Binding->MIC Morphology Bacterial Morphology Analysis (Microscopy) MIC->Morphology Z_ring_localization Z-ring Localization (Fluorescence Microscopy) Morphology->Z_ring_localization Animal_model Animal Model of Infection Z_ring_localization->Animal_model

Caption: Experimental workflow for FtsZ inhibitor evaluation.

Detailed Experimental Protocols

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution (10 mM)

  • Test inhibitor stock solution (in DMSO)

  • Fluorometer or spectrophotometer with a 90° light scattering module

Procedure:

  • Prepare a reaction mixture containing FtsZ protein (typically 5-10 µM) in polymerization buffer in a cuvette.

  • Add the test inhibitor at various concentrations (or DMSO as a vehicle control) and incubate for a few minutes at the desired temperature (e.g., 37°C).

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately begin recording the light scattering signal (e.g., at 350 nm) over time.

  • Analyze the data to determine the effect of the inhibitor on the rate and extent of FtsZ polymerization.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A common method is the malachite green assay, which detects the release of inorganic phosphate.

Materials:

  • Purified FtsZ protein

  • Assay buffer (e.g., 50 mM MOPS, pH 6.5, 200 mM KCl, 5 mM MgCl2)[2]

  • GTP solution (10 mM)

  • Test inhibitor stock solution (in DMSO)

  • Malachite green reagent

  • 96-well microplate and plate reader

Procedure:

  • In a 96-well plate, add FtsZ protein (typically 3 µM) to the assay buffer.[2]

  • Add serial dilutions of the test inhibitor (or DMSO control) and incubate at room temperature for 30 minutes.[2]

  • Initiate the reaction by adding GTP to a final concentration of 250 µM.[2]

  • Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).[2]

  • Stop the reaction and detect the released phosphate by adding the malachite green reagent.

  • Measure the absorbance at ~620-650 nm and calculate the GTPase activity relative to the control. The IC50 value can be determined from a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test inhibitor stock solution

  • Sterile 96-well microplates

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, prepare two-fold serial dilutions of the test inhibitor in CAMHB.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the inhibitor at which there is no visible bacterial growth.

Conclusion

The development of FtsZ inhibitors represents a promising avenue for combating antibiotic resistance. The benzamide class, including 2,6-difluorobenzamide derivatives, has demonstrated significant potential with potent activity against Gram-positive pathogens. While direct comparative data for every analog is not always available, SAR studies provide a strong foundation for predicting their efficacy. The experimental protocols outlined in this guide provide a robust framework for the evaluation and comparison of novel FtsZ inhibitors, facilitating the discovery and development of the next generation of antibacterial agents.

References

  • Patsnap Synapse. (2024, June 25). What are FtsZ inhibitors and how do they work? Retrieved from [Link]

  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 958-962. Retrieved from [Link]

  • Liao, R., et al. (2021). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Medicinal Chemistry, 12(10), 1735-1744. Retrieved from [Link]

  • Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1314-1325. Retrieved from [Link]

  • Liao, R., et al. (2021). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Medicinal Chemistry, 12(10), 1735-1744. Retrieved from [Link]

  • Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1314-1325. Retrieved from [Link]

  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 958-962. Retrieved from [Link]

  • Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1314-1325. Retrieved from [Link]

  • Huecas, S., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry, 64(9), 5638-5654. Retrieved from [Link]

  • Kaul, M., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 66(6), 4064-4082. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are FtsZ inhibitors and how do they work? Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from 4-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] Tyrosine kinases, a major class of these enzymes, are critical nodes in signaling pathways that regulate cell growth, differentiation, and survival.[2][3] Dysregulation of these pathways is a common driver of cancer, making them attractive therapeutic targets.[2] The 4-Ethoxy-3,5-difluorobenzamide scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. Its chemical tractability and potential for potent target engagement make it an area of active investigation.

However, the therapeutic success of any new kinase inhibitor is fundamentally linked not only to its on-target potency but also to its selectivity across the entire human kinome. The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the more than 500 kinases in the human genome, creating a significant potential for off-target interactions.[1] These unintended interactions can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology.[2] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding a compound's true mechanism of action and predicting its clinical safety and efficacy.

This guide presents a comprehensive framework for the cross-reactivity profiling of a hypothetical lead compound, BMS-A7 , derived from the this compound scaffold and designed as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). We will compare its profile to a structurally related analog, BMS-A9 , and two benchmark compounds: ALT-B1 , a highly selective EGFR inhibitor, and ALT-C2 , a known multi-kinase inhibitor with activity against EGFR and other kinases. Through this comparative analysis, we will illustrate the integration of biochemical, cellular, and functional assays to build a robust understanding of inhibitor selectivity.

Methodologies for Comprehensive Cross-Reactivity Assessment

A self-validating system for profiling inhibitor cross-reactivity relies on orthogonal assays that measure different aspects of compound activity, from direct biochemical binding to functional consequences within a living cell. We will focus on three pillar technologies: broad-panel biochemical screening, cellular target engagement verification, and functional signaling pathway analysis.

Biochemical Selectivity Profiling: KINOMEscan® Competition Binding Assay

The foundational step in understanding a compound's selectivity is to assess its binding affinity against a large, representative panel of kinases. The KINOMEscan® platform is an industry-standard, ATP-independent competition binding assay that quantifies compound-kinase interactions.[4][5] This method provides true thermodynamic dissociation constants (Kd), allowing for robust comparison of potencies across the kinome.[6]

The causality for choosing this method first is clear: it provides a broad, unbiased map of the compound's biochemical interaction landscape. This initial screen is essential for identifying both anticipated on-target interactions and, crucially, unanticipated off-targets that require further investigation. A wide screening panel, such as the scanMAX℠ panel which covers over 468 kinases, is recommended to avoid missing potentially significant off-target liabilities.[4]

KINOMEscan_Workflow cluster_assay Assay Principle cluster_nobind Assay Principle cluster_workflow Experimental Workflow cluster_output Data Output kinase DNA-Tagged Kinase ligand Immobilized Ligand kinase->ligand Blocked compound Test Compound (BMS-A7) compound->kinase Binds kinase_nb DNA-Tagged Kinase ligand_nb Immobilized Ligand kinase_nb->ligand_nb Binds compound_nb Non-Binding Compound step1 1. Incubate Kinase, Immobilized Ligand, & Test Compound step2 2. Capture Kinase-Ligand Complex on Solid Support step1->step2 step3 3. Wash to Remove Unbound Components step2->step3 step4 4. Elute & Quantify Captured Kinase via qPCR step3->step4 pct_inhibit % Inhibition step4->pct_inhibit kd Kd Values treespot TREEspot® Visualization kd->treespot pct_inhibit->kd Dose-Response Curve

Caption: KINOMEscan® workflow for assessing compound-kinase binding affinity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they do not guarantee that a compound will engage its target in the complex milieu of a living cell. Cellular permeability, efflux pumps, and intracellular competition can all influence a compound's effective concentration at the target site. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures target engagement in intact cells or cell lysates.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand will typically be more resistant to heat-induced denaturation and aggregation.[9]

This assay is a critical validation step. A positive result in CETSA provides strong evidence that the compound reaches its target in a relevant biological environment and exerts a direct physical interaction.[10] It serves as a bridge between biochemical affinity and cellular function.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_output Data Output cells Intact Cells compound Compound (BMS-A7) or Vehicle (DMSO) cells->compound Incubate (e.g., 1h, 37°C) aliquots Aliquot Treated Cells compound->aliquots heat Heat Aliquots across a Temperature Gradient aliquots->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to Pellet Aggregated Proteins lysis->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant detection Quantify Soluble Target Protein (e.g., Western Blot) supernatant->detection melt_curve Thermal Melt Curve detection->melt_curve delta_tm ΔTm (Thermal Shift) melt_curve->delta_tm Luminex_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_readout Detection cluster_output Data Output cells 1. Culture & Treat Cells (Compound + Stimulant e.g., EGF) lysis 2. Lyse Cells cells->lysis lysate 3. Collect & Quantify Lysate lysis->lysate beads 4. Incubate Lysate with Antibody-Coupled Magnetic Beads lysate->beads biotin_ab 5. Add Biotinylated Detection Antibodies beads->biotin_ab strep_pe 6. Add Streptavidin-PE (Reporter) biotin_ab->strep_pe analyzer 7. Read Plate on Luminex® Analyzer strep_pe->analyzer laser1 Laser 1: Identifies Bead (Analyte) analyzer->laser1 laser2 Laser 2: Quantifies PE Signal analyzer->laser2 mfi Median Fluorescence Intensity (MFI) laser2->mfi conc Analyte Concentration (pg/mL) mfi->conc

Caption: Luminex® multiplex immunoassay workflow for functional pathway analysis.

Comparative Analysis of Hypothetical Compounds

To illustrate the application of these methodologies, we present hypothetical data for our lead compound BMS-A7 , its analog BMS-A9 , and the benchmarks ALT-B1 and ALT-C2 .

Table 1: Biochemical Selectivity Profile (KINOMEscan®)

This table summarizes the dissociation constants (Kd) for each compound against the primary target (EGFR) and a selection of key off-targets. Lower Kd values indicate higher binding affinity.

Kinase TargetBMS-A7 (Kd, nM)BMS-A9 (Kd, nM)ALT-B1 (Kd, nM)ALT-C2 (Kd, nM)Kinase Family
EGFR 1.2 3.5 0.8 5.1 Tyrosine Kinase (TK)
ERBB2 (HER2)15.685.21,25012.3TK
ERBB4 (HER4)45.0>1,000>10,00098.7TK
VEGFR2>1,000>1,000>10,0008.9 TK
SRC250>5,000>10,000150TK
LCK480>5,000>10,000210TK
WEE1>10,000>10,000>10,000>10,000Serine/Threonine Kinase

Interpretation:

  • BMS-A7 shows high potency for its intended target, EGFR. However, it exhibits notable off-target activity against ERBB2, a closely related family member.

  • BMS-A9 , an analog of A7, demonstrates improved selectivity. The affinity for ERBB2 is significantly reduced, but this comes at the cost of a slight reduction in potency against EGFR. This suggests the structural modification in A9 successfully addressed the ERBB2 off-target liability.

  • ALT-B1 performs as expected for a highly selective inhibitor, with potent EGFR affinity and minimal binding to other kinases.

  • ALT-C2 displays a multi-kinase profile, potently binding both EGFR and VEGFR2, with weaker interactions at other kinases.

Table 2: Cellular Target Engagement (CETSA®)

This table shows the shift in the thermal denaturation midpoint (ΔTm) of EGFR in A431 cells (an EGFR-overexpressing cell line) after treatment with each compound at 1 µM. A larger ΔTm indicates stronger target stabilization and engagement.

CompoundEGFR ΔTm (°C) vs. Vehicle
BMS-A7 +4.8
BMS-A9 +4.1
ALT-B1 +5.2
ALT-C2 +3.9

Interpretation:

  • All compounds induce a significant thermal shift, confirming that they engage EGFR within the cellular environment.

  • The magnitude of the thermal shift correlates well with the biochemical binding affinity (Kd), with the most potent binders (ALT-B1 and BMS-A7) showing the largest shifts. This concordance between biochemical and cellular data increases confidence in the results.

Table 3: Functional Pathway Inhibition (Luminex®)

This table shows the concentration of phosphorylated ERK1/2 (p-ERK) in EGF-stimulated A431 cells following a 2-hour pre-treatment with each compound at its 10x IC50 concentration. Lower p-ERK levels indicate stronger inhibition of the EGFR signaling pathway.

Compound Treatmentp-ERK Concentration (pg/mL)% Inhibition vs. Stimulated Control
Vehicle (No EGF)15-
Stimulated Control (EGF)2500%
BMS-A7 3591%
BMS-A9 5085%
ALT-B1 3093%
ALT-C2 4587%

Interpretation:

  • All four compounds effectively block the downstream signaling cascade initiated by EGFR activation, confirming they are functional inhibitors of the pathway.

  • The degree of pathway inhibition aligns with the on-target potency observed in the biochemical and cellular assays. BMS-A7 and ALT-B1, the most potent binders, show the most profound suppression of p-ERK levels.

Discussion: Synthesizing a Comprehensive Selectivity Profile

The integrated data from these three orthogonal assays provides a robust, multi-dimensional view of the cross-reactivity profile for our lead compound, BMS-A7, and its analogs.

  • BMS-A7 Profile: The data collectively identifies BMS-A7 as a potent, cell-active inhibitor of EGFR. However, the KINOMEscan® results raise a flag for potential off-target effects mediated by ERBB2 inhibition. This dual activity could be beneficial in certain contexts (e.g., cancers driven by both EGFR and HER2), but it could also lead to off-target toxicities. This finding is critical for guiding further optimization and preclinical safety assessment.

  • Structure-Activity Relationship (SAR) Insights: The comparison between BMS-A7 and BMS-A9 is a powerful illustration of how minor structural modifications can rationally tune a compound's selectivity profile. The change made in BMS-A9 successfully mitigated the ERBB2 activity, creating a more selective EGFR inhibitor. This is a common goal in lead optimization, where the aim is often to "dial out" unwanted off-target activities while maintaining on-target potency.

  • Benchmarking and Context: Comparing the novel compounds to established benchmarks like ALT-B1 (selective) and ALT-C2 (multi-targeted) is crucial for contextualizing the results. It helps to classify the new chemical matter and understand its potential therapeutic niche. BMS-A7, for instance, is more selective than ALT-C2 but less selective than ALT-B1, placing it in an intermediate category that warrants careful consideration.

The causality behind this three-pronged experimental approach is self-validating. The KINOMEscan® provides a broad but biochemical view. CETSA® confirms that the biochemical interactions are relevant in a cellular context. Finally, the Luminex® assay demonstrates that cellular target engagement translates into the desired functional outcome—pathway inhibition. Discrepancies at any of these stages would trigger further investigation and highlight potential development risks.

Detailed Experimental Protocols

KINOMEscan® Profiling Protocol (scanMAX℠ Panel)
  • Principle: A competition-based binding assay where test compounds are measured for their ability to displace an active-site directed ligand from a panel of DNA-tagged kinases. [6]* Methodology:

    • Prepare test compounds (BMS-A7, BMS-A9, ALT-B1, ALT-C2) at a screening concentration (e.g., 1 µM) in 100% DMSO.

    • Combine the DNA-tagged kinases, streptavidin-coated magnetic beads with an immobilized, broad-spectrum kinase ligand, and the test compound in microtiter plate wells.

    • Incubate the plates to allow the binding reaction to reach equilibrium.

    • Wash the beads to remove unbound protein.

    • Elute the bound kinase protein and quantify the amount of kinase-associated DNA using qPCR.

    • Calculate the percent inhibition by comparing the amount of kinase detected in the presence of the test compound to a DMSO vehicle control.

    • For Kd determination, perform the assay with an 11-point, 3-fold serial dilution of the test compound. Fit the resulting dose-response curve using a standard binding isotherm model.

Cellular Thermal Shift Assay (CETSA®) Protocol
  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. [9]* Methodology:

    • Cell Culture and Treatment: Culture A431 cells to ~80% confluency. Treat cells with the test compound (1 µM) or DMSO vehicle for 1 hour at 37°C.

    • Heating: Harvest and resuspend the treated cells in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature. [10] 3. Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

    • Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble EGFR in each sample by Western blot using a validated anti-EGFR antibody.

    • Data Analysis: Quantify the band intensities at each temperature. Plot the relative amount of soluble protein versus temperature to generate a melt curve. Determine the Tm (midpoint of the transition) and calculate the ΔTm between the compound-treated and vehicle-treated samples.

Luminex® Phospho-ERK Multiplex Assay Protocol
  • Principle: A bead-based immunoassay to quantify the amount of a specific phosphorylated protein in cell lysates. [11]* Methodology:

    • Cell Culture and Treatment: Plate A431 cells and allow them to adhere. Serum-starve the cells overnight. Pre-treat with the test compounds at the desired concentrations for 2 hours.

    • Stimulation and Lysis: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C. Immediately place the plate on ice, aspirate the media, and add a cell lysis buffer containing protease and phosphatase inhibitors.

    • Sample Preparation: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the total protein concentration of each lysate.

    • Immunoassay: a. Add antibody-coupled magnetic beads specific for p-ERK to a 96-well plate. b. Add 25 µL of cell lysate (normalized for total protein) to the wells. c. Incubate for 2 hours at room temperature on an orbital shaker. d. Wash the beads, then add a biotinylated detection antibody. Incubate for 1 hour. e. Wash the beads, then add Streptavidin-Phycoerythrin (S-PE). Incubate for 30 minutes.

    • Detection: Wash the beads and resuspend in assay buffer. Read the plate on a Luminex® analyzer. The instrument will quantify the median fluorescence intensity (MFI) for the PE signal on each bead set.

    • Data Analysis: Convert MFI values to concentrations using a standard curve. Calculate the percent inhibition relative to the EGF-stimulated control.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. Available at: [Link]

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]

  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 119-128. Available at: [Link]

  • Miettinen, J.J., et al. (2020). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 80(16_Supplement), 1848. Available at: [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Bio-Plex® suspension array system. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. Available at: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Kaul, M., et al. (2018). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Molecules, 23(10), 2469. Available at: [Link]

  • Wikipedia. (2024). Tyrosine kinase inhibitor. Retrieved from [Link]

  • ResearchGate. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. Retrieved from [Link]

  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854. Available at: [Link]

  • Bhullar, K.S., et al. (2018). Tyrosine Kinase Inhibitors: A Review of the Current and Emerging Landscape. StatPearls. Available at: [Link]

  • Oncology Support Network. (2024). How Do Tyrosine Kinase Inhibitors Work?. YouTube. Retrieved from [Link]

  • Passaro, A., et al. (2021). New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations. Cancers, 13(2), 231. Available at: [Link]

  • Rovati, L., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 1847-1860. Available at: [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Teo, K.Z., et al. (2023). Tyrosine Kinase Inhibitors and their role in treating neovascular age-related macular degeneration and diabetic macular oedema. Eye. Available at: [Link]

Sources

Validating the Mechanism of Action for 4-Ethoxy-3,5-difluorobenzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 4-Ethoxy-3,5-difluorobenzamide analogs. We will navigate the critical steps from initial hypothesis generation to in-depth cellular and biochemical validation, emphasizing experimental design, data interpretation, and comparative analysis against alternative compounds. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental stage serves as a self-validating system.

Introduction: Deconstructing the Benzamide Scaffold

Benzamide derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific functionalization of the benzamide core, such as the 4-ethoxy and 3,5-difluoro substitutions, dictates the compound's physicochemical properties and its interaction with biological targets. Given the prevalence of kinase inhibition as a mechanism for many biologically active benzamides, this guide will proceed with the hypothesis that this compound analogs act as inhibitors of a specific protein kinase.[2][4] For the purpose of this guide, we will use Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers, as a plausible primary target.[4]

The validation of this hypothesis requires a multi-faceted approach, moving from broad phenotypic observations to direct target engagement and downstream signaling analysis. This guide will compare the hypothetical performance of a lead analog, "Analog A," with a known FGFR1 inhibitor (e.g., a reference compound) and a structurally similar but inactive analog ("Analog B" ) to provide a rigorous assessment.

The Validation Workflow: A Multi-Pillar Approach

Our validation strategy is built on three pillars: establishing cellular activity, confirming direct target engagement, and elucidating the downstream signaling consequences. This workflow ensures a logical progression from a cellular phenotype to a specific molecular mechanism.

Validation_Workflow cluster_phenotype Pillar 1: Cellular Phenotype cluster_target Pillar 2: Target Engagement cluster_pathway Pillar 3: Pathway Analysis A Phenotypic Screening (e.g., Anti-proliferation Assay) B Biochemical Assays (e.g., Kinase Activity Assay) A->B Confirm biochemical activity C Biophysical Assays (e.g., Surface Plasmon Resonance) B->C Validate direct binding D Target Phosphorylation (Western Blot) C->D Cellular target engagement E Downstream Signaling (e.g., p-ERK, p-AKT) D->E Elucidate mechanism

Caption: A multi-pillar workflow for validating the mechanism of action.

Pillar 1: Establishing a Cellular Phenotype

The initial step is to determine if the this compound analogs elicit a biological response in a relevant cellular context. For a hypothesized FGFR1 inhibitor, a cell line with amplified FGFR1 expression and dependency on this signaling for proliferation would be an appropriate model.[4]

Comparative Anti-Proliferation Assay

This experiment aims to quantify the cytotoxic or cytostatic effects of the analogs in a cancer cell line known to be driven by FGFR1 signaling.

Experimental Protocol:

  • Cell Seeding: Plate FGFR1-amplified human cancer cells (e.g., NCI-H1581) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "Analog A," "Analog B," and a reference FGFR1 inhibitor. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: After the incubation period, assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis: Measure fluorescence and normalize the data to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Comparative Data:

CompoundCell Line (FGFR1 amplified) IC50 (µM)Cell Line (FGFR1 low) IC50 (µM)
Analog A 1.5> 50
Analog B (Inactive) > 100> 100
Reference FGFR1 Inhibitor 0.845

Pillar 2: Confirming Direct Target Engagement

A key step in mechanism of action validation is to demonstrate a direct interaction between the compound and its putative target.[5] This is crucial to distinguish between on-target effects and non-specific cellular toxicity.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of the analogs to inhibit the enzymatic activity of recombinant FGFR1.

Experimental Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant human FGFR1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add "Analog A," "Analog B," or the reference inhibitor at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for 1 hour.

  • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, for example, using a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.

Hypothetical Comparative Data:

CompoundFGFR1 Kinase IC50 (nM)
Analog A 25
Analog B (Inactive) > 10,000
Reference FGFR1 Inhibitor 10
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding between a small molecule and its protein target, allowing for the determination of binding affinity (KD) and kinetics (ka and kd).[5]

Experimental Protocol:

  • Chip Preparation: Immobilize recombinant FGFR1 onto a sensor chip.

  • Analyte Injection: Flow different concentrations of "Analog A" and "Analog B" over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface as the analytes bind and dissociate.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Hypothetical Comparative Data:

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Analog A 2.5 x 10^55 x 10^-320
Analog B (Inactive) No significant binding detectedNo significant binding detectedN/A

Pillar 3: Elucidating Downstream Signaling Pathways

Inhibition of a receptor tyrosine kinase like FGFR1 should lead to a measurable decrease in the phosphorylation of the receptor itself and key downstream signaling proteins.

FGFR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PLCg PLCγ FGFR1->PLCg RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT->Proliferation Analog_A Analog A Analog_A->FGFR1 Inhibits

Caption: Hypothesized inhibition of the FGFR1 signaling pathway by Analog A.

Western Blot Analysis of Pathway Modulation

This experiment will assess the phosphorylation status of FGFR1 and downstream effectors like ERK and AKT in cells treated with the benzamide analogs.

Experimental Protocol:

  • Cell Treatment: Culture FGFR1-amplified cells and serum-starve them overnight. Stimulate the cells with FGF (the ligand for FGFR1) in the presence of "Analog A," "Analog B," or the reference inhibitor for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated FGFR1 (p-FGFR1), total FGFR1, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection and Analysis: Use chemiluminescence to detect the antibody-bound proteins and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: Treatment with "Analog A" and the reference inhibitor should lead to a dose-dependent decrease in the phosphorylation of FGFR1, ERK, and AKT upon FGF stimulation, while "Analog B" should have no effect.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validating the mechanism of action for this compound analogs, using a hypothesized FGFR1 inhibitory action as a framework. By employing a combination of cellular, biochemical, and biophysical assays, and by comparing a lead candidate against both a known active compound and an inactive analog, researchers can build a strong, evidence-based case for a specific molecular mechanism.

Successful validation of on-target activity would pave the way for further preclinical development, including selectivity profiling against a panel of other kinases, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological assessments.[6] This comprehensive understanding of the mechanism of action is fundamental to the successful translation of a promising chemical series into a potential therapeutic.

References

  • University College London. Target Identification and Validation (Small Molecules). Available at: [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. Available at: [Link]

  • ResearchGate. Identification and validation of protein targets of bioactive small molecules. Available at: [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. Available at: [Link]

  • ResearchGate. Biochemical Activity of Benzamide Analogues. Available at: [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • PubMed Central. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Available at: [Link]

  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Available at: [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available at: [Link]

Sources

A Spectroscopic Journey: Characterizing 4-Ethoxy-3,5-difluorobenzamide and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth spectroscopic comparison of 4-Ethoxy-3,5-difluorobenzamide, a compound of interest in medicinal chemistry, and its precursors. By examining the spectral data at each stage of the synthesis, from the starting material to the final product, we can elucidate the structural transformations and confirm the identity of each compound. This guide is designed to be a valuable resource for scientists, offering not only a comparative analysis of spectroscopic data but also detailed, field-proven experimental protocols.

The Synthetic Pathway: From Hydroxybenzoic Acid to Benzamide

The synthesis of this compound is a multi-step process that begins with the commercially available 3,5-difluoro-4-hydroxybenzoic acid. The synthetic route involves two key transformations: Williamson ether synthesis to introduce the ethoxy group, followed by amidation of the carboxylic acid.

Synthesis_Pathway A 3,5-Difluoro-4-hydroxybenzoic acid B 4-Ethoxy-3,5-difluorobenzoic acid A->B  Ethyl Iodide, K2CO3, DMF   C This compound B->C  SOCl2, then NH4OH   Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve 3,5-difluoro-4-hydroxybenzoic acid in DMF B 2. Add potassium carbonate (K₂CO₃) A->B C 3. Add ethyl iodide (EtI) dropwise B->C D 4. Heat the mixture at 60-70 °C C->D E 5. Monitor reaction by TLC D->E F 6. Cool, pour into water, and acidify with HCl E->F G 7. Collect the precipitate by filtration F->G H 8. Recrystallize from ethanol/water G->H

Caption: Workflow for the synthesis of 4-Ethoxy-3,5-difluorobenzoic acid.

Detailed Steps:

  • In a round-bottom flask, dissolve 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (2.5 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 2N HCl until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain 4-ethoxy-3,5-difluorobenzoic acid.

Synthesis of this compound

Protocol_2 cluster_0 Acid Chloride Formation cluster_1 Amidation cluster_2 Work-up and Purification A 1. Suspend 4-ethoxy-3,5-difluorobenzoic acid in toluene B 2. Add thionyl chloride (SOCl₂) and a catalytic amount of DMF A->B C 3. Reflux the mixture until the reaction is complete B->C D 4. Remove excess SOCl₂ and toluene under reduced pressure C->D E 5. Dissolve the crude acid chloride in an inert solvent (e.g., THF) D->E F 6. Add the solution dropwise to a cooled concentrated ammonium hydroxide solution E->F G 7. Stir vigorously for 1-2 hours F->G H 8. Extract the product with ethyl acetate G->H I 9. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate H->I J 10. Recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) I->J

Caption: Workflow for the synthesis of this compound.

Detailed Steps:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 4-ethoxy-3,5-difluorobenzoic acid (1.0 eq.) in a minimal amount of an inert solvent like toluene.

  • Add thionyl chloride (2.0 eq.) and a catalytic amount of DMF.

  • Gently reflux the mixture for 2-3 hours, or until the evolution of gas ceases and the solid dissolves.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in a dry, inert solvent such as tetrahydrofuran (THF).

  • In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide in an ice bath.

  • Add the acid chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • Allow the mixture to stir for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to afford this compound.

Comparative Spectroscopic Analysis

A direct comparison of the key spectroscopic features allows for a clear understanding of the chemical transformations.

Table 4: Comparative Summary of Key Spectroscopic Features

CompoundKey IR Bands (cm⁻¹)Key ¹H NMR Signals (ppm)Molecular Ion (m/z)
3,5-Difluoro-4-hydroxybenzoic acid ~3300 (O-H, phenol), ~3000-2500 (O-H, acid), ~1700 (C=O)>12 (COOH), ~9-10 (OH), ~7.5-8.0 (Ar-H)174
4-Ethoxy-3,5-difluorobenzoic acid ~3000-2500 (O-H, acid), ~1700 (C=O), ~1250 & 1050 (C-O-C)>12 (COOH), ~7.6-8.1 (Ar-H), ~4.2 (q, CH₂), ~1.4 (t, CH₃)202
This compound ~3350 & 3180 (N-H), ~1650 (C=O, Amide I), ~1620 (N-H bend, Amide II)~7.5 & 8.0 (NH₂), ~7.6-8.1 (Ar-H), ~4.2 (q, CH₂), ~1.4 (t, CH₃)201

This comparative table highlights the diagnostic spectroscopic changes that confirm the progression of the synthesis. The disappearance and appearance of specific peaks in the IR and NMR spectra provide unequivocal evidence for the desired chemical modifications at each step.

Conclusion

The synthesis and characterization of this compound from 3,5-difluoro-4-hydroxybenzoic acid is a straightforward process that can be reliably monitored using standard spectroscopic techniques. This guide provides a comprehensive overview of the expected spectroscopic features of the final product and its precursors, along with detailed experimental protocols. By understanding the characteristic spectral signatures of each compound, researchers can confidently synthesize and characterize this and other related molecules, facilitating their use in drug discovery and development programs.

References

  • PubChem. 3,5-Difluoro-4-hydroxybenzoic acid. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Ethoxy-3,5-difluorobenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Ethoxy-3,5-difluorobenzamide

This compound is a key structural motif found in a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a central benzene ring adorned with an ethoxy group, two fluorine atoms, and a carboxamide moiety, imparts specific physicochemical properties that are highly desirable in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the ethoxy and amide groups provide crucial hydrogen bonding capabilities. Consequently, efficient and scalable synthetic access to this building block is of paramount importance for the discovery and development of novel therapeutics.

This guide provides a comparative analysis of plausible synthetic routes to this compound, offering a critical evaluation of their respective efficiencies. The methodologies presented are grounded in established chemical principles and supported by experimental data from analogous transformations, providing a framework for informed decision-making in a research and development setting.

Plausible Synthetic Pathways: An Overview

Two primary retrosynthetic disconnections for this compound suggest two main strategic approaches:

  • Route 1: Late-Stage Amidation. This strategy involves the initial construction of the 4-ethoxy-3,5-difluorobenzoic acid core, followed by the conversion of the carboxylic acid to the corresponding primary amide in the final step.

  • Route 2: Early-Stage Amidation. In this alternative approach, the benzamide functionality is introduced early in the synthesis, followed by the etherification of a phenolic precursor to install the ethoxy group.

A third, alternative pathway involving a nitrile intermediate will also be considered.

dot graph R1 { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Route 1: Late-Stage Amidation Workflow.

dot graph R2 { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Route 2: Early-Stage Amidation Workflow.

Route 1: Late-Stage Amidation

This synthetic strategy prioritizes the formation of the key intermediate, 4-ethoxy-3,5-difluorobenzoic acid, before the final amidation step.

Step 1: Synthesis of 4-Hydroxy-3,5-difluorobenzoic Acid

The synthesis commences with the selective nucleophilic aromatic substitution (SNAr) of the para-fluorine atom of 3,4,5-trifluorobenzoic acid. The electron-withdrawing nature of the carboxylic acid group, in concert with the two ortho-fluorine atoms, activates the C4 position for nucleophilic attack.

Experimental Protocol:

  • To a solution of 3,4,5-trifluorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add a solution of aqueous sodium hydroxide (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 120-140°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 4-hydroxy-3,5-difluorobenzoic acid.

Causality of Experimental Choices:

  • The use of a strong nucleophile (hydroxide) and a polar aprotic solvent (DMSO) facilitates the SNAr reaction.

  • Elevated temperatures are necessary to overcome the activation energy for the substitution on the electron-rich aromatic ring. The para-selectivity is driven by the strong activating effect of the carboxylic acid group on the para position.

Step 2: Etherification of 4-Hydroxy-3,5-difluorobenzoic Acid

The phenolic hydroxyl group is then etherified using a Williamson ether synthesis.

Experimental Protocol:

  • Suspend 4-hydroxy-3,5-difluorobenzoic acid (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile.

  • Add a suitable base, such as potassium carbonate (2-3 equivalents), to deprotonate the phenolic hydroxyl and the carboxylic acid.

  • Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.1-1.5 equivalents), and heat the mixture to reflux.

  • Monitor the reaction until completion.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-ethoxy-3,5-difluorobenzoic acid.

Causality of Experimental Choices:

  • The Williamson ether synthesis is a robust and well-established method for the formation of ethers.[1]

  • The use of a base is crucial to generate the more nucleophilic phenoxide ion.

  • Primary alkyl halides like ethyl iodide are ideal for this SN2 reaction to minimize competing elimination reactions.[1]

Step 3: Amidation of 4-Ethoxy-3,5-difluorobenzoic Acid

The final step is the conversion of the carboxylic acid to the primary amide. A common and effective method involves the formation of an acyl chloride intermediate.

Experimental Protocol:

  • Suspend 4-ethoxy-3,5-difluorobenzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.2-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Cool the reaction mixture and carefully add it to a concentrated aqueous solution of ammonia at 0-5°C.

  • Stir the mixture vigorously and then extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Causality of Experimental Choices:

  • Thionyl chloride is a common reagent for the efficient conversion of carboxylic acids to acyl chlorides, which are highly reactive towards nucleophiles.

  • The use of a catalytic amount of DMF accelerates the formation of the acyl chloride via the Vilsmeier reagent.

  • The addition of the acyl chloride to an excess of cold ammonia solution ensures the formation of the primary amide and minimizes side reactions.

Route 2: Early-Stage Amidation

This approach introduces the amide functionality earlier in the synthetic sequence.

Step 1: Synthesis of 3,4,5-Trifluorobenzamide

The starting material, 3,4,5-trifluorobenzoic acid, is first converted to its corresponding primary amide.

Experimental Protocol:

  • Follow a similar procedure as described in Route 1, Step 3 for the amidation of 4-ethoxy-3,5-difluorobenzoic acid, starting with 3,4,5-trifluorobenzoic acid.

Step 2: Synthesis of 4-Hydroxy-3,5-difluorobenzamide

This step involves the selective nucleophilic aromatic substitution of the para-fluorine atom of 3,4,5-trifluorobenzamide.

Experimental Protocol:

  • Dissolve 3,4,5-trifluorobenzamide (1 equivalent) in a suitable solvent like DMSO.

  • Add an aqueous solution of a strong base such as sodium hydroxide (2-3 equivalents).

  • Heat the reaction mixture and monitor for the disappearance of the starting material.

  • Upon completion, cool and neutralize with acid to precipitate the product.

  • Isolate the 4-hydroxy-3,5-difluorobenzamide by filtration.

Causality of Experimental Choices:

  • The electron-withdrawing benzamide group, similar to the carboxylic acid, activates the para-position for nucleophilic attack.

Step 3: Etherification of 4-Hydroxy-3,5-difluorobenzamide

The final step is the etherification of the phenolic hydroxyl group.

Experimental Protocol:

  • Dissolve 4-hydroxy-3,5-difluorobenzamide (1 equivalent) in a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate (2-3 equivalents).

  • Add an ethylating agent like ethyl iodide (1.1-1.5 equivalents) and heat the reaction mixture.

  • After the reaction is complete, perform a standard aqueous workup and extract the product.

  • Purify the crude product by recrystallization or chromatography.

Route 3: The Nitrile Pathway

An alternative strategy involves the use of a benzonitrile intermediate.

dot graph R3 { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Route 3: The Nitrile Pathway Workflow.

Discussion of the Nitrile Pathway:

This route would likely begin with a commercially available starting material such as 3,5-difluoroaniline. A Sandmeyer-type reaction sequence could be employed to first introduce a cyano group and then convert the amino group to a hydroxyl group, yielding 4-hydroxy-3,5-difluorobenzonitrile. This intermediate would then be subjected to a Williamson ether synthesis to afford 4-ethoxy-3,5-difluorobenzonitrile. The final step would be the partial hydrolysis of the nitrile to the primary amide. While plausible, this route involves multiple steps, some of which (like the Sandmeyer reaction) can have variable yields and require careful control of reaction conditions. The partial hydrolysis of the nitrile to the amide without over-hydrolysis to the carboxylic acid can also be challenging to control.

Comparative Analysis

ParameterRoute 1: Late-Stage AmidationRoute 2: Early-Stage AmidationRoute 3: The Nitrile Pathway
Plausible Overall Yield Moderate to HighModerateLow to Moderate
Number of Steps 333-4
Key Challenges Handling of thionyl chloride and acyl chloride intermediate.Potential for amide hydrolysis under basic conditions in Step 2.Multi-step Sandmeyer sequence can be low-yielding. Partial nitrile hydrolysis can be difficult to control.
Scalability Good. The reactions are generally robust and scalable.Moderate. The SNAr on the benzamide may require careful optimization for large-scale production.Less favorable for large scale due to the use of potentially hazardous reagents in the Sandmeyer reaction and challenges in controlling the final hydrolysis step.
Purification Intermediates are generally crystalline and can be purified by recrystallization.Similar to Route 1.May require more extensive chromatographic purification.
Cost-Effectiveness Likely favorable due to the use of common reagents and potentially high overall yield.Similar to Route 1, depending on the efficiency of the SNAr step.Potentially less cost-effective due to more steps and potentially lower yields.

Conclusion and Recommendation

Based on the analysis of the proposed synthetic strategies, Route 1 (Late-Stage Amidation) emerges as the most promising approach for the efficient and scalable synthesis of this compound. This route utilizes well-established and high-yielding reactions, such as the Williamson ether synthesis and acyl chloride-mediated amidation. The intermediates are expected to be stable and readily purifiable, making this pathway amenable to large-scale production.

While Route 2 is also a viable option, the potential for competing hydrolysis of the amide group during the nucleophilic aromatic substitution step presents a significant process development challenge. Route 3, the nitrile pathway, is the least favorable due to the multiple steps, the often-unpredictable nature of the Sandmeyer reaction, and the difficulty in controlling the partial hydrolysis of the nitrile.

For researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, the late-stage amidation strategy offers the most direct and scalable path to this valuable building block.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Ethoxy-3,5-difluorobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Ethoxy-3,5-difluorobenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, designed to provide clarity and build confidence in your laboratory's chemical waste management program.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound is a compound that, while not extensively characterized in publicly available literature, requires careful handling based on the information available in its Safety Data Sheet (SDS).

Key Hazard Considerations:

  • Hazardous Waste Classification: This compound is classified as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.

  • Solid Form: As a solid, the primary routes of exposure are inhalation of dust, ingestion, and skin or eye contact.[1][2]

  • Thermal Decomposition: When heated to decomposition, it can release irritating gases and vapors.[1]

Hazard StatementGHS ClassificationPrecautionary Measures
Causes serious eye irritationEye Irrit. 2Wear protective gloves, clothing, and eye/face protection.[2] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
May cause respiratory irritationSTOT SE 3Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2] If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Causes skin irritationSkin Irrit. 2Wash hands thoroughly after handling.[2] If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[2]
Harmful if swallowedAcute Tox. 4Do not eat, drink or smoke when using this product.[3] If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3]

This table summarizes the primary hazards. Always refer to the most current Safety Data Sheet (SDS) for complete information.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in professional removal. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Segregation at the Point of Generation

The cardinal rule of chemical waste management is to never mix different waste streams. As a halogenated organic compound, this compound must be collected in a dedicated, properly labeled hazardous waste container.[4][5]

Protocol:

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for "Halogenated Organic Solid Waste." Polyethylene containers are a suitable choice.[5]

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Irritant")

    • The date of accumulation

  • Location: Keep the waste container in a designated, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.

Required PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber).[5]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[5]

Step 3: Waste Transfer

When transferring this compound waste into the designated container, exercise caution to minimize dust generation.

Protocol:

  • Work in a Ventilated Area: Perform the transfer in a chemical fume hood to minimize the risk of inhaling dust.

  • Careful Transfer: Gently sweep or shovel the solid material into the waste container.[1][6] Avoid actions that could create airborne dust.

  • Seal the Container: Securely close the waste container immediately after the transfer.[4]

Step 4: Decontamination

Properly decontaminate all surfaces and equipment that came into contact with the chemical.

Protocol:

  • Wipe Down Surfaces: Use a damp cloth or paper towel to wipe down the work area.

  • Clean Equipment: Thoroughly clean any spatulas, weigh boats, or other equipment used.

  • Dispose of Contaminated Materials: Any disposable materials used for cleaning (e.g., paper towels, gloves) should be placed in the designated solid waste container.

Step 5: Storage and Disposal

Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by a licensed professional waste disposal service.

Key Storage and Disposal Principles:

  • Do Not Dispose in Regular Trash or Drains: This is strictly prohibited and harmful to the environment.[2][5]

  • Engage a Professional Service: The disposal of this hazardous waste must be handled by a licensed and reputable chemical waste disposal company.[2][7] This is the most critical step to ensure environmental safety and regulatory compliance.

  • Provide Documentation: Furnish the waste disposal company with the Safety Data Sheet (SDS) for this compound.[8]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Collection cluster_post Post-Handling & Disposal A Identify Waste as This compound B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Ventilated Area (Chemical Fume Hood) C->D Proceed with Caution E Transfer Waste to a Labeled 'Halogenated Organic Solid Waste' Container D->E F Securely Seal the Container E->F G Decontaminate Work Surfaces and Equipment F->G After Transfer H Store Sealed Container in Designated Satellite Accumulation Area G->H I Arrange for Pickup by a Licensed Waste Disposal Company H->I J Provide SDS to Disposal Company I->J

Caption: A flowchart outlining the safe and compliant disposal of this compound.

Concluding Remarks

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to a sustainable scientific community. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety (EHS) department.

References

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Disposal Procedures.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4-Ethoxy-3,5-difluorobenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following directives are synthesized from the hazard profiles of structurally analogous compounds, including various difluorobenzoic acids and benzamides, and foundational principles of laboratory safety. A proactive and conservative approach to safety is paramount to ensure personnel protection and operational integrity.

Hazard Assessment: An Evidence-Based Profile

Based on its chemical structure—an aromatic amide with ethoxy and difluoro substitutions—this compound should be handled as a hazardous substance. The primary hazards are anticipated based on data from similar molecules.[1][2][3]

  • Skin Irritation: Similar difluorinated and benzamide-containing compounds are known to cause skin irritation.[4][5][6][7]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[4][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of the compound as a dust or aerosol may lead to respiratory irritation.[4][5][6][7]

  • Harmful if Swallowed: Ingestion may be harmful, a common characteristic of related benzamide structures.[4]

The primary routes of potential exposure are inhalation of dust particles, direct skin and eye contact, and accidental ingestion.[1] Therefore, a multi-layered safety approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not merely a checklist; it is a scientifically-grounded system designed to provide a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical Splash GogglesMust conform to EN 166 (EU) or NIOSH/OSHA 29 CFR 1910.133 (US) standards.[3][9]Provides a seal around the eyes to protect against fine dust, splashes, and potential vapors. Standard safety glasses are insufficient.[10]
Face ShieldTo be worn in addition to chemical splash goggles.Offers full-face protection from splashes, especially critical when handling larger quantities (>10g) or during procedures with a high risk of splashing.[3][9][11]
Skin and Body Protection Chemical-Resistant GlovesNitrile gloves are the recommended minimum. For extended handling, consider double-gloving.[1]Prevents direct skin contact. Nitrile offers good resistance to a broad range of chemicals found in a research setting.[12] Gloves must be inspected for tears or punctures before each use and changed frequently.[9][13]
Laboratory CoatLong-sleeved, flame-retardant lab coat.Protects skin and personal clothing from accidental spills and contamination.[3][9]
Respiratory Protection Engineering ControlsPrimary Method: All handling of the solid compound must be performed within a certified chemical fume hood.[2][8]A fume hood is the most effective engineering control to minimize inhalation of fine dust particles and vapors, protecting the user and the general lab environment.[12][14][15]
NIOSH-Approved RespiratorN95-rated respirator or higher.Required for tasks performed outside of a fume hood (e.g., cleaning up a major spill) or if ventilation is inadequate.[1][10] Surgical masks provide no protection against chemical dust.[10]

Operational Protocol for Safe Handling

A systematic workflow is critical for minimizing exposure and ensuring a safe, reproducible experimental environment.

Step-by-Step Handling Procedure:
  • Preparation and Pre-Handling:

    • Conduct a thorough risk assessment for the specific experiment.[9]

    • Ensure the designated work area, preferably a chemical fume hood, is clean, uncluttered, and the sash is at the appropriate working height.[1][2]

    • Verify that a calibrated safety shower and eyewash station are accessible and fully operational.[1][8]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood to minimize traffic in and out of the containment area.

    • Don all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Handle the compound as a solid, taking extreme care to avoid generating dust.[1][16]

    • Use an analytical balance with a draft shield, preferably located inside the fume hood or within a ventilated balance enclosure, for weighing operations.[1][2]

    • Use a spatula to carefully transfer the chemical to a tared weigh boat or directly into the reaction vessel.

    • Close the primary container immediately after dispensing the required amount.

  • Post-Handling and Cleanup:

    • Gently wipe down spatulas and any contaminated surfaces within the fume hood with an appropriate solvent-dampened cloth (e.g., ethanol), followed by soap and water.

    • Place all contaminated disposable materials (gloves, weigh boats, wipes) into a designated, sealed, and clearly labeled hazardous waste container.[8]

    • Remove PPE in the correct order to avoid cross-contamination, washing hands thoroughly with soap and water as the final step.[13][14]

Below is a visual representation of the safe handling workflow.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Final Steps prep_node Risk Assessment & Area Setup ppe_node Don Full PPE: Goggles, Face Shield, Lab Coat, Gloves prep_node->ppe_node Verify Safety Equipment weigh_node Weigh Compound (Avoid Dust) ppe_node->weigh_node transfer_node Transfer to Reaction Vessel weigh_node->transfer_node Use Spatula decon_node Decontaminate Surfaces & Equipment transfer_node->decon_node waste_node Dispose of Contaminated Items in Labeled Bin decon_node->waste_node ppe_off_node Doff PPE Correctly waste_node->ppe_off_node wash_node Wash Hands Thoroughly ppe_off_node->wash_node

Caption: Workflow for Safely Handling this compound.

Emergency and Disposal Plans

Spill Management:

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Use absorbent pads from a chemical spill kit to gently cover and collect the spilled solid. Avoid creating dust.[2]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[1][8]

    • Decontaminate the area thoroughly.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert the laboratory supervisor or safety officer.[1]

    • Restrict access to the contaminated area.

    • Follow your institution's specific emergency response procedures. Do not attempt to clean up a large spill without proper training and respiratory protection.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][5][6] Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Immediately call a poison center or doctor for treatment advice.[4]

Disposal Plan:

All materials contaminated with this compound, including unused product, must be treated as hazardous chemical waste.[2]

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.[6][8]

  • Dispose of the waste through your institution's licensed hazardous waste disposal program.[4][5][6] Do not discharge to the sewer.[14]

References

  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide - Benchchem.
  • Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide - Benchchem.
  • Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide - Benchchem.
  • Personal protective equipment for handling 2-(Phenylamino)Benzamide - Benchchem.
  • Safety D
  • 4-Ethoxy-2,3-difluorobenzoic acid - M
  • 2,5-Difluorobenzoic acid Safety D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs - Provista.
  • 3,5-Difluorobenzoic acid Safety D
  • 3,5-Difluorobenzoic acid Safety D
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Utah St
  • Guidelines for Safe Labor
  • 4-(Difluoromethoxy)
  • 4-Ethoxy-2,3-difluorobenzoic acid Safety D
  • Safety in the Organic Chemistry Labor
  • Life-Changing Safety Tips for Handling Labor
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - The N

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3,5-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-3,5-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.